(1S,2R)-Alicapistat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H27N3O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
(2R)-1-benzyl-N-[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20-,21+/m0/s1 |
InChI Key |
MMLDHJRGTZHNHV-LEWJYISDSA-N |
Isomeric SMILES |
C1CC(=O)N([C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
(1S,2R)-Alicapistat: A Technical Guide to its Mechanism of Action as a Calpain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-Alicapistat (also known as ABT-957) is a potent, selective, and orally bioavailable small molecule inhibitor of calpain-1 and calpain-2. Developed by AbbVie, it was investigated as a potential therapeutic agent for Alzheimer's disease. The rationale for its development is rooted in the "calpain-cathepsin hypothesis," which implicates the overactivation of these calcium-dependent cysteine proteases in the neurodegenerative cascade characteristic of Alzheimer's. While Alicapistat demonstrated a strong safety profile in Phase 1 clinical trials, its development was halted due to insufficient central nervous system (CNS) exposure, failing to achieve concentrations necessary for target engagement. This guide provides a detailed overview of the mechanism of action of this compound, including its molecular targets, the pathological pathways it modulates, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: Inhibition of Calpain-1 and Calpain-2
This compound functions as a direct inhibitor of calpain-1 (μ-calpain) and calpain-2 (m-calpain), two major isoforms of a family of intracellular, non-lysosomal cysteine proteases.[1][2] Calpains are activated by elevated intracellular calcium levels and play crucial roles in various cellular processes, including signal transduction, cell motility, and apoptosis.[3] However, their excessive activation is linked to pathological conditions, particularly neurodegenerative diseases.[3]
The inhibitory action of Alicapistat is believed to occur through its α-ketoamide moiety, which can form a reversible covalent bond with the active site cysteine residue of the calpain enzymes, thereby blocking their proteolytic activity.
The Role of Calpain in Alzheimer's Disease Pathophysiology
The therapeutic hypothesis for Alicapistat in Alzheimer's disease is based on the detrimental role of calpain overactivation in the brain. Both calpain-1 and calpain-2 are found to be elevated in the brains of Alzheimer's patients.[1][4] Their hyperactivity contributes to the core pathologies of the disease through several mechanisms:
-
Tau Hyperphosphorylation: Calpains can cleave and consequently disinhibit key kinases, such as cyclin-dependent kinase 5 (cdk5) and glycogen synthase kinase 3β (GSK3β), which are responsible for the hyperphosphorylation of the tau protein.[1][4] Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. Notably, calpain-2 has been found to be co-localized with NFTs.[1][4]
-
Increased Amyloid-β (Aβ) Production: Calpain activation has been linked to an increase in the formation of amyloid-β peptides, the primary component of amyloid plaques in the brains of Alzheimer's patients.[1][4]
-
Synaptic Dysfunction and Neuronal Death: Calpains can degrade essential synaptic and cytoskeletal proteins, leading to synaptic dysfunction, impaired long-term potentiation (a cellular mechanism of memory formation), and ultimately, neuronal apoptosis.[2][5]
By inhibiting calpain-1 and -2, Alicapistat was designed to interrupt these pathological processes, thereby protecting neurons and potentially slowing the progression of Alzheimer's disease.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: In Vitro Inhibitory Activity of Alicapistat and a Related Stereoisomer
| Compound | Target | Parameter | Value |
| This compound (ABT-957) | Calpain-1 | K_i_ | 0.13 µM |
| This compound (ABT-957) | Calpain-1 | IC_50_ | 395 nM[6] |
| Diastereomeric analog (1c) | Calpain-1 | IC_50_ | 78 nM[7][8] |
Note: A specific K_i_ or IC_50_ value for this compound against calpain-2 was not found in the reviewed literature, though it is described as a selective inhibitor of both isoforms.
Table 2: Pharmacokinetic Parameters of this compound from Phase 1 Clinical Studies
| Parameter | Value | Population |
| Time to Maximum Plasma Concentration (T_max_) | 2 - 5 hours | Healthy Subjects & Patients with AD[3] |
| Plasma Half-life (t_½_) | 7 - 12 hours | Healthy Subjects & Patients with AD[3] |
| Cerebrospinal Fluid (CSF) Concentration | 9 - 21 nM | Clinical Trial Participants[8] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound are not publicly available. However, the following sections describe standard, widely accepted methodologies that would be employed to characterize a calpain inhibitor like Alicapistat.
Calpain Inhibition Assay (Fluorometric)
This in vitro assay is used to determine the potency of a compound in inhibiting calpain activity.
Principle: The assay measures the cleavage of a fluorogenic calpain substrate. The substrate, when intact, has low fluorescence. Upon cleavage by calpain, a highly fluorescent molecule is released, and the increase in fluorescence is proportional to the enzyme's activity.
Materials:
-
Purified human calpain-1 or calpain-2 enzyme
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (containing a reducing agent like DTT or TCEP)
-
Calcium chloride (to activate the enzyme)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the calpain enzyme, and the different concentrations of Alicapistat or vehicle control (DMSO).
-
Initiate the reaction by adding the fluorogenic substrate and calcium chloride to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC_50_ value.
Blood-Brain Barrier Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)
The PAMPA-BBB assay is a high-throughput in vitro method to predict the passive diffusion of a compound across the blood-brain barrier.
Principle: This assay uses a 96-well filter plate with a filter support coated with a lipid mixture that mimics the composition of the brain capillary endothelial cell membrane. The permeability of a compound is determined by measuring its concentration in the donor and acceptor wells after an incubation period.
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
PAMPA-BBB lipid mixture (e.g., porcine brain lipid extract in dodecane)
-
Phosphate-buffered saline (PBS) at pH 7.4
-
This compound
-
Analytical instrumentation for quantification (e.g., LC-MS/MS)
Procedure:
-
Coat the filter of the donor plate with the PAMPA-BBB lipid mixture.
-
Prepare a solution of this compound in PBS (donor solution).
-
Fill the acceptor wells with fresh PBS.
-
Place the donor plate into the acceptor plate, creating a "sandwich," and add the donor solution to the donor wells.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, determine the concentration of Alicapistat in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the effective permeability coefficient (P_e_) using the following equation:
P_e_ = [ -ln(1 - C_A_ / C_equilibrium_) ] / [ A * (1/V_D_ + 1/V_A_) * t ]
where:
-
C_A_ is the concentration in the acceptor well
-
C_equilibrium_ is the concentration at equilibrium
-
A is the filter area
-
V_D_ and V_A_ are the volumes of the donor and acceptor wells
-
t is the incubation time
-
Quantification of Alicapistat in Cerebrospinal Fluid (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of small molecules in biological matrices like CSF.
Principle: The method involves separating the analyte of interest from other components in the CSF sample using liquid chromatography, followed by its ionization and detection based on its specific mass-to-charge ratio using a tandem mass spectrometer.
Procedure:
-
Sample Preparation:
-
Thaw frozen CSF samples on ice.
-
To a known volume of CSF, add an internal standard (a molecule structurally similar to Alicapistat but with a different mass).
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate the solvent.
-
Reconstitute the residue in the mobile phase used for LC.
-
-
LC Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., a C18 column).
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate Alicapistat and the internal standard from other matrix components.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both Alicapistat and the internal standard (Multiple Reaction Monitoring - MRM).
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of Alicapistat into a blank CSF matrix and analyzing them alongside the study samples.
-
Determine the concentration of Alicapistat in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates [frontiersin.org]
- 7. bioassaysys.com [bioassaysys.com]
- 8. mdpi.com [mdpi.com]
(1S,2R)-Alicapistat: A Technical Overview of Calpain 1 and 2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-Alicapistat (ABT-957) is a potent, orally bioavailable, small molecule inhibitor of calpain 1 and calpain 2. Developed as a potential therapeutic for Alzheimer's disease, its mechanism of action centers on the modulation of aberrant calpain activity, a key pathological feature in neurodegenerative disorders. This technical guide provides an in-depth overview of the inhibitory profile of this compound, relevant signaling pathways, and experimental methodologies.
Quantitative Inhibition Data
This compound has been characterized as a selective inhibitor of both human calpain 1 and calpain 2. While a specific IC50 value for calpain 2 has not been consistently reported in publicly available literature, its non-selective profile is noted. The available quantitative data for its inhibitory activity against calpain 1 is summarized below.
| Target Enzyme | Inhibitor | IC50 (nM) | Ki (nM) | Assay Conditions | Reference |
| Human Calpain 1 | This compound | 395 | Not Reported | Biochemical Assay | [1] |
| Human Calpain 2 | This compound | Not Reported | Not Reported | Biochemical Assay | - |
Note: The lack of a reported IC50 value for calpain 2 is a notable gap in the publicly available data. However, multiple sources describe Alicapistat as a non-selective inhibitor of both calpain 1 and 2, suggesting comparable potency against both isoforms.
Mechanism of Action and Signaling Pathway
Calpains are calcium-dependent cysteine proteases. In neurodegenerative diseases such as Alzheimer's, dysregulation of intracellular calcium homeostasis leads to the overactivation of calpains. This aberrant proteolytic activity contributes to the cleavage of numerous cellular substrates, leading to synaptic dysfunction and neuronal death. This compound, a ketoamide-based inhibitor, is designed to interfere with this pathological cascade.
The following diagram illustrates the central role of calpain in Alzheimer's disease pathogenesis and the point of intervention for Alicapistat.
Caption: Calpain signaling pathway in Alzheimer's disease and the inhibitory action of this compound.
Experimental Protocols
While the specific, detailed protocols for the determination of this compound's IC50 values are not publicly available, a general experimental protocol for a calpain activity assay is provided below. This representative protocol is based on commonly used methods in the field.
Representative Calpain Inhibition Assay Protocol (Fluorometric)
-
Reagents and Materials:
-
Purified human calpain 1 or calpain 2 enzyme.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 mM CaCl₂.
-
Fluorogenic calpain substrate: e.g., Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC).
-
This compound (or other test inhibitor) dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm).
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
To each well of the microplate, add the test inhibitor at various concentrations. Include control wells with DMSO only (vehicle control) and wells without enzyme (background control).
-
Add the purified calpain enzyme to all wells except the background control.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic calpain substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using the microplate reader. Record measurements at regular intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Normalize the reaction velocities to the vehicle control (100% activity).
-
Plot the percentage of calpain activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
-
Preclinical Development Workflow
The preclinical development of a calpain inhibitor like this compound typically follows a structured workflow to assess its therapeutic potential and safety before advancing to clinical trials.
References
(1S,2R)-Alicapistat structure-activity relationship
An In-depth Technical Guide on the Structure-Activity Relationship of (1S,2R)-Alicapistat
Introduction
This compound (also known as ABT-957) is a potent, selective, and orally active inhibitor of human calpains 1 and 2.[1][2][3] Developed by Abbott Laboratories and later AbbVie, it was investigated as a potential therapeutic agent for Alzheimer's disease (AD).[1][4][5] The rationale for its development stemmed from the "calpain-cathepsin hypothesis," which suggests that aberrant activation of calpain-1 plays a key role in the neurodegeneration seen in AD and other neurological disorders.[4] Calpains are calcium-dependent, non-lysosomal cysteine proteases whose overactivation is linked to the pathological processes of AD.[1]
Alicapistat belongs to a class of α-ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides.[4] Despite promising preclinical data, its clinical development was discontinued during Phase I trials.[5][6] The primary reason for termination was the failure to achieve sufficient concentrations in the central nervous system (CNS) to produce a pharmacodynamic effect.[1][4][6][7] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Alicapistat, its mechanism of action, experimental protocols, and the findings from its clinical evaluation.
Mechanism of Action: Calpain Inhibition
Calpains are intracellular proteases that, when dysregulated, contribute to neurodegenerative cascades. In Alzheimer's disease, disruption of calcium homeostasis leads to the abnormal activation of calpains.[1] Activated calpains then cleave various cellular substrates, leading to synaptic dysfunction and neuronal cell death.
Alicapistat functions as a reversible inhibitor of calpain-1 and calpain-2.[4][6] Its α-ketoamide "warhead" is a key structural feature that interacts with the active site of the cysteine protease.[6] By blocking the activity of calpains, Alicapistat was hypothesized to prevent the downstream pathological effects associated with their overactivation in the brain, thereby offering a neuroprotective therapeutic strategy.
Below is a diagram illustrating the proposed role of calpain in neurodegeneration and the inhibitory action of Alicapistat.
Caption: Calpain activation pathway in neurodegeneration and the point of intervention for Alicapistat.
Structure-Activity Relationship (SAR)
The development of Alicapistat and its analogs focused on achieving high potency and selectivity for calpain-1 while improving metabolic stability, particularly against carbonyl reduction.[4] The core structure is an α-ketoamide peptidomimetic.
Stereochemistry
Stereochemistry is a critical determinant of inhibitory activity. The synthesis of diastereomerically pure compounds allowed for the exploration of stereoselective inhibition of calpain-1.[4][7] Studies revealed that the diastereomer with an (R,S) configuration was significantly more potent than its (R,R) counterpart.[4][6] This suggests that the specific spatial arrangement of the substituents is crucial for optimal binding to the calpain active site.
Key Structural Moieties
-
α-Ketoamide: This functional group serves as the "warhead," enabling reversible inhibition of the cysteine protease.[6]
-
1-Benzyl-5-oxopyrrolidine-2-carboxamide: This scaffold forms the core of the molecule, providing a rigid framework for positioning other key interacting groups.
-
P1', P1, and P2 Groups: The substituents extending from the core scaffold interact with the S1', S1, and S2 pockets of the calpain active site. Modeling studies have shown that the oxopyrrolidine portion extends into a hydrophobic cavity of the enzyme.[6]
Quantitative SAR Data
The following table summarizes the inhibitory activity of a key diastereomeric pair of Alicapistat analogs against calpain-1.
| Compound ID | Configuration | Calpain-1 IC₅₀ (nM) | Reference |
| 1c | (R,S) | 78 | [4][7] |
| 1g | (R,R) | Significantly less potent than 1c | [4][7] |
| Alicapistat | Mixture | 395 | [3] |
Note: Compound 1c is (R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide, and 1g is its (R,R)-diastereomer.[4][7] Alicapistat (ABT-957) itself was advanced to clinical trials as a mixture of diastereomers.[6]
The workflow for a typical SAR study is outlined in the diagram below.
Caption: General workflow for a structure-activity relationship (SAR) study.
Experimental Protocols
Synthesis of α-Ketoamide Inhibitors
A multi-step synthesis was developed and optimized to produce diastereomerically pure calpain-1 inhibitors like Alicapistat and its analogs.[6][7]
General Workflow:
-
Starting Material: The synthesis begins with either D- or L-N-tert-butoxycarbonyl-phenylalanine.[6]
-
Weinreb Amide Formation: The starting material is converted to a Weinreb amide by reacting with N,O-dimethylhydroxylamine.[6]
-
Reduction: The amide is then reduced to the corresponding N-t-Boc-phenylalaninal using a reducing agent like lithium aluminum hydride (LAH).[6]
-
Multi-step Elaboration: A series of subsequent steps are performed to build the rest of the α-ketoamide peptidomimetic structure.
-
Key Oxidation Step: A crucial, optimized oxidation step is performed near the end of the synthesis. This step is designed to not alter the configuration of the existing chiral centers, thus allowing for the creation of specific diastereomers.[4][7]
The diagram below provides a high-level overview of the synthetic process.
Caption: High-level workflow for the synthesis of Alicapistat analogs.
Calpain Inhibition Assay (General Protocol)
While the specific protocol used by AbbVie is proprietary, a typical in vitro calpain inhibition assay to determine IC₅₀ values would follow these steps:
-
Enzyme Activation: Recombinant human calpain-1 is pre-incubated in an assay buffer containing a reducing agent (e.g., DTT) and calcium chloride to ensure activation.
-
Inhibitor Incubation: A range of concentrations of the test compound (e.g., Alicapistat analog) is added to the activated enzyme and incubated for a set period at a controlled temperature.
-
Substrate Addition: A fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) is added to initiate the enzymatic reaction.
-
Fluorescence Monitoring: The cleavage of the substrate by calpain releases a fluorescent product (AMC). The increase in fluorescence intensity is monitored over time using a plate reader at an appropriate excitation/emission wavelength (e.g., 380/460 nm).
-
Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The rates are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
In Vivo Cognitive Function Assay
Preclinical pharmacodynamic evaluation of calpain inhibitors often involves assessing their ability to rescue cognitive deficits in animal models.[4][6]
-
Animal Model: An amnestic mouse model is commonly used. Amnesia is induced by administering a cholinergic antagonist like scopolamine.[6]
-
Drug Administration: The test inhibitor (e.g., compound 1c) is administered to the mice, typically via intraperitoneal (i.p.) injection, prior to the cognitive task.[6]
-
Cognitive Task: Memory and cognitive function are assessed using behavioral tests such as the Morris water maze or Y-maze.
-
Endpoint: The ability of the inhibitor to restore cognitive function and reverse the scopolamine-induced memory deficits is measured. For instance, inhibitor 1c was shown to restore cognitive function in this type of model.[4][7]
Clinical Trials and Rationale for Discontinuation
Alicapistat advanced into Phase I clinical trials involving healthy young and elderly subjects, as well as patients with mild to moderate Alzheimer's disease.[1][2]
Pharmacokinetics and Safety
-
Absorption and Half-life: Following oral administration, maximum plasma concentrations were reached in 2 to 5 hours, with a half-life of 7 to 12 hours.[1][2]
-
Dose Proportionality: Exposure to Alicapistat was dose-proportional within the 50 to 1000 mg range.[1][2]
-
Diastereomer Exposure: The exposure of the R,S diastereomer was approximately two-fold greater than that of the R,R diastereomer.[1][2]
-
Safety: Across all trials, Alicapistat was found to be safe and well-tolerated, with an incidence of adverse events similar to that of the placebo group. No clinically significant changes in vital signs or laboratory measurements were observed.[1][2]
Discontinuation
Despite its favorable safety profile, the development of Alicapistat was halted. A Phase I trial (NCT02573740) was terminated due to insufficient target engagement.[5] The core issue was that the drug failed to achieve adequate concentrations in the CNS to exert a pharmacodynamic effect.[1][2][4][6][7] This was inferred from a lack of effect on sleep parameters (specifically REM sleep), which was used as a surrogate measure of CNS activity.[1][2]
Conclusion
This compound is a well-characterized selective calpain-1/2 inhibitor whose SAR is heavily dependent on its α-ketoamide warhead and specific stereochemistry, with the (R,S) configuration conferring significantly higher potency. While the compound demonstrated a good safety profile in Phase I clinical trials, its journey was cut short by poor CNS penetration. The inability to achieve therapeutic concentrations in the brain prevented the validation of the calpain inhibition hypothesis in humans for Alzheimer's disease with this specific agent. The story of Alicapistat underscores a critical challenge in CNS drug development: the need to balance potent and selective pharmacology with the ability to effectively cross the blood-brain barrier. Future efforts in developing calpain inhibitors for neurodegenerative diseases must co-optimize for both target engagement and CNS bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Alicapistat - AbbVie - AdisInsight [adisinsight.springer.com]
- 6. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
(1S,2R)-Alicapistat: A Calpain Inhibitor's Journey in Alzheimer's Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1S,2R)-Alicapistat (also known as ABT-957) is an orally active, selective inhibitor of calpains 1 and 2, enzymes implicated in the pathophysiology of Alzheimer's disease (AD). Preclinical studies suggested that by inhibiting calpain, Alicapistat could offer a therapeutic benefit by mitigating the downstream pathological events associated with the disease, including the production of amyloid-beta (Aβ) peptides and the hyperphosphorylation of tau protein. However, despite a promising preclinical profile, the clinical development of Alicapistat for AD was terminated during Phase 1 trials. The primary reason for discontinuation was the compound's inability to achieve sufficient concentrations in the central nervous system (CNS) to elicit a pharmacodynamic effect. This technical guide provides a comprehensive overview of the role of calpains in Alzheimer's pathology, the mechanism of action of Alicapistat, a summary of its preclinical and clinical data, and detailed experimental protocols relevant to the study of calpain inhibitors in an AD context.
The Role of Calpains in Alzheimer's Disease Pathology
Calpains are a family of calcium-dependent cysteine proteases. In the brain, the dysregulation of calpain-1 and calpain-2 has been strongly linked to the neurodegenerative processes observed in Alzheimer's disease.[1][2] The overactivation of these enzymes, often triggered by excitotoxicity and impaired calcium homeostasis characteristic of the AD brain, leads to the cleavage of numerous key neuronal proteins. This proteolytic activity contributes to the core pathological hallmarks of AD in two primary ways:
-
Amyloid-β Production: Calpain activation has been shown to modulate the processing of the amyloid precursor protein (APP). Specifically, calpains can cleave APP at its C-terminus, a process that is thought to facilitate the subsequent generation of amyloid-beta peptides by β-secretase (BACE1) and γ-secretase.
-
Tau Hyperphosphorylation: Calpains contribute to the hyperphosphorylation of the microtubule-associated protein tau. They can directly cleave tau, generating truncated forms that are more prone to aggregation. Additionally, calpains can indirectly promote tau hyperphosphorylation by cleaving and activating key kinases, such as cyclin-dependent kinase 5 (Cdk5) activator p35 to the more stable and potent p25, and by cleaving protein phosphatases that would normally dephosphorylate tau.
This dual role in promoting both amyloid and tau pathology makes calpains an attractive therapeutic target for Alzheimer's disease.
This compound: A Selective Calpain Inhibitor
This compound was developed as a selective inhibitor of human calpains 1 and 2. Its mechanism of action is centered on binding to the active site of these enzymes and preventing their proteolytic activity. By doing so, it was hypothesized that Alicapistat could interrupt the pathological cascade driven by calpain overactivation in the AD brain.
Preclinical Data
While specific quantitative data from preclinical efficacy studies of Alicapistat in animal models of Alzheimer's disease are not extensively available in the public domain, the rationale for its development was based on a strong body of evidence implicating calpains in AD pathology. Preclinical research with other calpain inhibitors has demonstrated the potential for this class of compounds to reduce Aβ levels and improve cognitive function in various AD models. For Alicapistat specifically, it was reported to be a potent and selective calpain inhibitor that advanced to clinical trials based on its promising preclinical profile.
| Parameter | Finding | Reference |
| In Vitro Potency | IC50 of 395 nM for human calpain 1. | |
| Preclinical Rationale | Based on the role of calpain in Aβ production and tau hyperphosphorylation. | [1][2] |
| Animal Model Efficacy | Stated to have a promising preclinical profile, but specific quantitative data on Aβ reduction and cognitive improvement is not publicly available. |
Clinical Data
Alicapistat underwent Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with mild-to-moderate Alzheimer's disease.[3] While the drug was found to be safe and well-tolerated, it failed to demonstrate a pharmacodynamic effect in the central nervous system.
| Parameter | Study Population | Dosage | Finding | Reference |
| Time to Max. Concentration (Tmax) | Healthy Subjects & AD Patients | Single and multiple doses | 2 to 5 hours | [3] |
| Half-life (t1/2) | Healthy Subjects & AD Patients | Single and multiple doses | 7 to 12 hours | [3] |
| Dose Proportionality | Healthy Subjects & AD Patients | 50 mg to 1000 mg | Exposure was dose-proportional | [3] |
| Safety and Tolerability | Healthy Subjects & AD Patients | Up to 800 mg twice daily for 14 days | Good safety and tolerability profile, with no significant adverse events compared to placebo. | [3] |
| CNS Penetration | Healthy Subjects | 400 mg or 800 mg twice daily | Insufficient to produce a pharmacodynamic effect (no effect on REM sleep parameters). | [3] |
| Clinical Trial Outcome | N/A | N/A | Terminated due to lack of CNS penetration. | [4] |
Signaling Pathways and Experimental Workflows
Calpain Signaling Pathway in Alzheimer's Disease
Caption: Calpain's role in AD pathology and Alicapistat's mechanism.
Experimental Workflow for Preclinical Evaluation of a Calpain Inhibitor
Caption: Preclinical evaluation workflow for a calpain inhibitor in AD.
Detailed Experimental Protocols
Calpain Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits for the fluorometric detection of calpain activity.
Materials:
-
Extraction Buffer (provided in kit)
-
10X Reaction Buffer (provided in kit)
-
Calpain Substrate (e.g., Ac-LLY-AFC) (provided in kit)
-
Active Calpain (Positive Control) (provided in kit)
-
Calpain Inhibitor (e.g., Alicapistat)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Excitation/Emission = 400/505 nm)
-
Cell or tissue samples
Procedure:
-
Sample Preparation:
-
Cells: Pellet 1-2 x 10^6 cells by centrifugation. Resuspend in 100 µL of ice-cold Extraction Buffer. Incubate on ice for 20 minutes with gentle mixing. Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).
-
Tissues: Homogenize ~10 mg of tissue in 100 µL of ice-cold Extraction Buffer. Centrifuge to pellet debris and collect the supernatant.
-
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of cell or tissue lysate to a final volume of 85 µL with Extraction Buffer.
-
Positive Control: Add 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.
-
Negative Control (Inhibitor): Add the calpain inhibitor (e.g., Alicapistat) at the desired concentration to a sample well.
-
-
Reaction:
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Measurement:
-
Read the fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Calpain activity is proportional to the fluorescence intensity. Compare the fluorescence of treated samples to untreated controls.
-
Morris Water Maze for Cognitive Assessment in an AD Mouse Model
This protocol provides a general framework for the Morris Water Maze test.
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.
-
A hidden platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Acquisition Phase (4-5 days):
-
Mice are given four trials per day to find the hidden platform.
-
For each trial, the mouse is placed in the water at one of four starting positions.
-
The mouse is allowed to swim for 60 seconds. If it finds the platform, it is allowed to remain there for 15-30 seconds. If it fails to find the platform, it is gently guided to it.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis:
-
Acquisition: A decrease in escape latency and path length over the training days indicates learning.
-
Probe Trial: A significant preference for the target quadrant and a higher number of platform location crossings indicate spatial memory retention.
-
ELISA for Aβ40 and Aβ42 in Brain Homogenates
This protocol is a general guide for a sandwich ELISA to measure Aβ levels.
Materials:
-
Brain tissue from an AD mouse model.
-
Homogenization buffer (e.g., Guanidine-HCl for total Aβ).
-
Commercially available Aβ40 and Aβ42 ELISA kits.
-
Microplate reader.
Procedure:
-
Brain Homogenization:
-
Homogenize the brain tissue in the appropriate buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet insoluble material. The supernatant contains the soluble Aβ fraction. For total Aβ, the pellet can be further extracted with a strong denaturant like formic acid.
-
-
ELISA Protocol (as per kit instructions):
-
Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
-
Block non-specific binding sites.
-
Add standards and diluted brain homogenates to the wells and incubate.
-
Wash the plate.
-
Add a detection antibody (often biotinylated) that recognizes the N-terminus of Aβ.
-
Wash the plate.
-
Add a streptavidin-HRP conjugate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the Aβ standards.
-
Calculate the concentration of Aβ40 and Aβ42 in the brain homogenates based on the standard curve.
-
Conclusion
This compound represents a well-reasoned therapeutic approach for Alzheimer's disease, targeting the pathologically overactivated calpain enzymes. While the compound demonstrated a favorable safety profile in early clinical trials, its failure to achieve therapeutic concentrations within the central nervous system ultimately led to the discontinuation of its development for this indication. The story of Alicapistat underscores a critical challenge in CNS drug development: the blood-brain barrier. Future efforts in developing calpain inhibitors for Alzheimer's disease must prioritize not only potency and selectivity but also the ability to effectively penetrate the CNS and engage the target in a meaningful way. The detailed methodologies and pathways described in this guide provide a foundational framework for researchers continuing to explore the potential of calpain inhibition as a disease-modifying strategy for Alzheimer's disease.
References
- 1. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Systems Pharmacology Model for Alzheimer Disease Indicates Targeting Sphingolipid Dysregulation as Potential Treatment Option - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(1S,2R)-Alicapistat: A Selective Calpain Inhibitor for Neurodegenerative Disease Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-Alicapistat, also known as ABT-957, is a potent and selective, orally active inhibitor of the neutral cysteine proteases calpain-1 (μ-calpain) and calpain-2 (m-calpain).[1][2] Aberrant calpain activation has been strongly implicated in the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease, through its role in synaptic dysfunction and neuronal cell death.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, key experimental protocols for its evaluation, and the signaling pathways it modulates. While clinical development of Alicapistat for Alzheimer's disease was discontinued due to insufficient central nervous system (CNS) exposure, its well-characterized profile makes it a valuable research tool for elucidating the role of calpains in health and disease.[5][6][7][8]
Introduction to Calpains and Their Role in Neurodegeneration
The calpain family of calcium-dependent cysteine proteases plays a crucial role in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, and cell cycle progression. The two most ubiquitously expressed isoforms, calpain-1 and calpain-2, are key mediators of both physiological and pathological processes in the central nervous system.
In neurodegenerative conditions such as Alzheimer's disease, dysregulation of calcium homeostasis leads to the sustained and excessive activation of calpains.[3] This aberrant activity contributes to the hallmark pathologies of the disease through the proteolytic cleavage of numerous neuronal proteins. Key substrates of calpains in the context of neurodegeneration include:
-
p35/p39: Cleavage of these proteins to p25/p29 leads to the hyperactivation of cyclin-dependent kinase 5 (Cdk5), a key kinase involved in the hyperphosphorylation of tau protein, a primary component of neurofibrillary tangles.[3][9][10]
-
Glycogen Synthase Kinase 3β (GSK3β): Calpain-mediated truncation of GSK3β results in its increased kinase activity, further contributing to tau hyperphosphorylation.[3][11]
-
Striatal-Enriched Protein Tyrosine Phosphatase (STEP): Cleavage and inactivation of STEP by calpains, particularly in response to extrasynaptic NMDA receptor activation, leads to the activation of pro-apoptotic signaling pathways.[12][13][14]
The selective inhibition of calpain-1 and calpain-2 therefore represents a promising therapeutic strategy for mitigating the downstream pathological cascades in neurodegenerative diseases.
This compound: A Profile
This compound is a ketoamide-based small molecule designed as a highly selective inhibitor of calpain-1 and calpain-2.[4][15]
Chemical Structure
IUPAC Name: (2R)-1-benzyl-N-((1S,2R)-1-(cyclopropylcarbamoyl)-2-oxo-2-phenylethyl)-5-oxopyrrolidine-2-carboxamide
Molecular Formula: C25H27N3O4
Molecular Weight: 433.50 g/mol
Mechanism of Action
This compound acts as a reversible inhibitor of calpains by targeting the active site cysteine residue. The ketoamide warhead forms a covalent but reversible bond with the catalytic cysteine, thereby blocking the proteolytic activity of the enzyme.
Selectivity and Potency
| Target Enzyme | IC50 (nM) |
| Human Calpain-1 | 395[1][13] |
| Human Calpain-2 | Data not publicly available |
| Cathepsin B | Data not publicly available |
Table 1: Inhibitory potency of this compound against human calpain-1. IC50 values for other proteases are not publicly available but the compound is described as highly selective.
Experimental Protocols
The following protocols provide a framework for the in vitro characterization of this compound and other calpain inhibitors.
In Vitro Calpain Activity Assay (Fluorometric)
This assay measures the activity of purified calpain by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Purified human calpain-1 or calpain-2
-
This compound
-
Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM KCl, 10 mM DTT, 1 mM EDTA, 0.05% (w/v) BSA
-
Activation Buffer: Assay Buffer supplemented with 10 mM CaCl2
-
Fluorogenic Calpain Substrate: N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin (Suc-LLVY-AMC)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add 50 µL of the diluted inhibitor solutions. For control wells, add 50 µL of Assay Buffer with the corresponding DMSO concentration.
-
Add 25 µL of purified calpain enzyme (e.g., 10 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., 20 µM final concentration) diluted in Activation Buffer.
-
Immediately begin monitoring the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C.
-
Calculate the initial reaction velocities (RFU/min) from the linear portion of the fluorescence curves.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Calpain Activity Assay
This assay measures the intracellular calpain activity in a cellular context.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
This compound
-
Calpain-Glo™ Protease Assay (Promega) or similar cell-permeable calpain substrate
-
Luminometer
Procedure:
-
Plate cells in a 96-well white-walled, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Induce calpain activation by treating the cells with a calcium ionophore (e.g., A23187 or ionomycin) for a short period (e.g., 30 minutes).
-
Remove the treatment medium and add the Calpain-Glo™ reagent according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 10-30 minutes to allow for substrate cleavage and signal generation.
-
Measure the luminescence using a plate reader.
-
Normalize the luminescence signal to cell viability (e.g., using a parallel MTT or CellTiter-Glo® assay).
-
Calculate the percentage of calpain inhibition at each concentration of this compound.
Signaling Pathways and Visualization
This compound's therapeutic potential stems from its ability to modulate the downstream signaling cascades initiated by aberrant calpain activation.
Calpain-Mediated Tau Pathology Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Involvement of calpain in the neuropathogenesis of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Crosstalk between Cdk5 and GSK3β: Implications for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calpain-mediated cleavage of the cyclin-dependent kinase-5 activator p39 to p29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Truncation and activation of GSK-3β by calpain I: a molecular mechanism links to tau hyperphosphorylation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Extrasynaptic NMDA receptors couple preferentially to excitotoxicity via calpain-mediated cleavage of STEP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extrasynaptic NMDA Receptors Couple Preferentially to Excitotoxicity via Calpain-Mediated Cleavage of STEP | Journal of Neuroscience [jneurosci.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cysteine proteases as therapeutic targets: does selectivity matter? A systematic review of calpain and cathepsin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Neuronal Targets of (1S,2R)-Alicapistat: A Technical Guide
Executive Summary: (1S,2R)-Alicapistat, also known as ABT-957, is a selective, orally active inhibitor of the neutral cysteine proteases calpain-1 (μ-calpain) and calpain-2 (m-calpain). In neuronal cells, the overactivation of these calpains is a critical event in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease. Alicapistat exerts its neuroprotective effects by attenuating the downstream consequences of pathological calpain activation, such as cytoskeletal protein degradation, synaptic dysfunction, and apoptotic cascades. This guide provides an in-depth analysis of the biological targets of this compound, its mechanism of action in neurons, quantitative inhibitory data, and the detailed experimental protocols used to characterize its activity.
Primary Biological Targets in Neuronal Cells
The principal biological targets of this compound in neuronal cells are the calcium-dependent proteases, calpain-1 and calpain-2.[1][2] These enzymes are ubiquitously expressed in the central nervous system and play crucial roles in physiological processes such as synaptic plasticity and cytoskeletal remodeling. However, under pathological conditions characterized by dysregulated intracellular calcium homeostasis (e.g., excitotoxicity, oxidative stress), calpains become overactivated, leading to indiscriminate proteolysis of cellular substrates and subsequent neurodegeneration.[3][4]
Quantitative Inhibitory Activity
This compound is a potent inhibitor of human calpain-1. The inhibitory efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 Value (nM) | Notes |
| This compound | Human Calpain-1 | 395 | Selective inhibitor of calpain-1 and calpain-2. |
| This compound | N/A | 100 | Concentration shown to prevent Aβ oligomer-induced deficits in synaptic transmission in rat models.[5] |
| This compound | N/A | 385 | Concentration displaying efficacy in preventing NMDA-induced neurodegeneration in rat hippocampal slice cultures. |
Mechanism of Action and Signaling Pathways
The neuroprotective mechanism of Alicapistat is directly linked to its inhibition of calpain-1 and calpain-2. In pathological states, elevated intracellular calcium levels trigger the activation of these proteases.
Activated calpains cleave a wide array of neuronal substrates, initiating multiple neurodegenerative cascades:
-
Cytoskeletal Degradation: Calpains target key cytoskeletal proteins like spectrin and tau. Their breakdown leads to the destabilization of the neuronal cytoskeleton, contributing to axonal degeneration and the formation of neurofibrillary tangles.
-
Synaptic Dysfunction: Calpain-mediated cleavage of synaptic proteins, including glutamate receptors, disrupts normal synaptic transmission and plasticity. Alicapistat has been shown to prevent deficits in synaptic transmission induced by amyloid-beta (Aβ) oligomers, a key pathological species in Alzheimer's disease.[5]
-
Apoptotic Pathways: Calpains can cleave and activate pro-apoptotic proteins, such as pro-caspase-3, thereby directly initiating the programmed cell death cascade.[6]
-
Calpain-Cathepsin Hypothesis: This hypothesis posits that calpain activation can lead to the destabilization of lysosomes, causing the release of cathepsins into the cytoplasm, which further contributes to cellular degradation and neuronal death.[3][7]
The following diagram illustrates the central role of calpain activation in neuronal injury and the point of intervention for Alicapistat.
Experimental Protocols
The characterization of this compound's activity involves several key experimental methodologies.
In Vitro Fluorogenic Calpain Inhibition Assay
This assay is used to determine the IC50 of an inhibitor against purified calpain enzymes.
Objective: To quantify the dose-dependent inhibition of calpain-1 or calpain-2 by this compound.
Materials:
-
Purified human calpain-1 or calpain-2 enzyme.
-
Fluorogenic calpain substrate (e.g., Ac-LLY-AFC or Suc-LLVY-AMC).
-
Assay Buffer (containing CaCl2 and a reducing agent like TCEP).
-
Inhibition Buffer (Assay buffer containing a calcium chelator like BAPTA to serve as a negative control).
-
This compound stock solution (in DMSO).
-
96-well black microplate.
-
Fluorescence microplate reader (Ex/Em ~400/505 nm for AFC or ~360/460 nm for AMC).
Procedure:
-
Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to respective wells:
-
Test Wells: Diluted Alicapistat solutions.
-
Positive Control (100% activity): Assay Buffer with DMSO (vehicle control).
-
Negative Control (0% activity): Inhibition Buffer.
-
-
Enzyme Addition: Add purified calpain enzyme to all wells except the blank.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic calpain substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (blank wells). Calculate the percentage of inhibition for each Alicapistat concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
The workflow for this protocol is visualized below.
References
- 1. Measurement of Calpain Activity In Vitro and In Situ Using a Fluorescent Compound andTau as Substrates | Springer Nature Experiments [experiments.springernature.com]
- 2. The use of organotypic hippocampal slice cultures to evaluate protection by non-competitive NMDA receptor antagonists against excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organotypic brain slice cultures to model neurodegenerative proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Oxygen and Glucose Deprivation in an Organotypic Hippocampal Slice Model of the Developing Rat Brain: The Effects on N-Methyl-d-Aspartate Subunit Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
(1S,2R)-Alicapistat: A Technical Guide to its Interaction with Cysteine Proteases
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-Alicapistat, also known as ABT-957, is a potent, selective, and orally bioavailable ketoamide-based inhibitor of the cysteine proteases calpain-1 and calpain-2.[1][2] Developed by AbbVie, Alicapistat was investigated as a potential therapeutic agent for Alzheimer's disease due to the role of calpain overactivation in neurodegenerative processes.[1][3] Despite demonstrating a strong safety profile in Phase I clinical trials, its development was halted due to insufficient central nervous system (CNS) penetration to achieve the desired pharmacodynamic effect.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory potency and selectivity against cysteine proteases, and the experimental methodologies used for its characterization.
Introduction to this compound and its Target Cysteine Proteases
This compound is a small molecule belonging to the class of 1-benzyl-5-oxopyrrolidine-2-carboxamides.[1] Its primary targets are calpain-1 (μ-calpain) and calpain-2 (m-calpain), calcium-dependent cysteine proteases ubiquitously expressed in mammalian tissues.[5] Dysregulation of calpain activity has been implicated in a variety of pathologies, including neurodegenerative diseases, by contributing to the breakdown of essential cytoskeletal and signaling proteins.[4] Alicapistat was designed as a reversible covalent inhibitor, forming a thiohemiketal with the active site cysteine of calpains.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been characterized against calpain-1. While it is also a known inhibitor of calpain-2, specific quantitative data for its activity against calpain-2 and a broad panel of other cysteine proteases from the primary developers were not publicly available in the sources reviewed.
Table 1: Inhibitory Potency of this compound against Calpain-1
| Target Enzyme | Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| Human Calpain-1 | This compound | 395 | Biochemical assay | [5] |
Table 2: Selectivity Profile of Structurally Related α-Ketoamide Inhibitors
While specific data for Alicapistat's selectivity is limited in the reviewed literature, a study on structurally similar α-ketoamide-based calpain-1 inhibitors provides insight into the potential selectivity profile of this class of compounds.
| Compound | Calpain-1 IC50 (nM) | Cathepsin B (% Inhibition @ 1µM) | Cathepsin K (% Inhibition @ 1µM) | Reference |
| Analog 1c* | 78 | < 20% | < 20% | [4] |
*Note: Analog 1c, (R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide, shares a similar pharmacophore with Alicapistat.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the inhibitory activity of compounds like this compound against cysteine proteases.
Calpain Inhibition Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the proteolytic activity of calpain on a fluorogenic substrate.
Materials:
-
Recombinant human calpain-1 or calpain-2
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 1 mM DTT)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC or Ac-LLY-AFC)
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the inhibitor dilutions. Include wells with vehicle control (DMSO) and a positive control (a known calpain inhibitor).
-
Add the calpain enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Selectivity Assays against other Cysteine Proteases (e.g., Cathepsins)
To determine the selectivity of an inhibitor, similar enzymatic assays are performed using other cysteine proteases.
Materials:
-
Recombinant human cathepsin B, K, L, S, etc.
-
Appropriate assay buffers for each cathepsin (may differ in pH and additives).
-
Specific fluorogenic substrates for each cathepsin (e.g., Z-FR-AMC for cathepsin B and L, Z-LR-AMC for cathepsin B).
-
Test inhibitor (this compound).
-
96-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Follow a similar procedure as the calpain inhibition assay, substituting the calpain enzyme and substrate with the specific cathepsin and its corresponding substrate.
-
Determine the IC50 or percent inhibition at a fixed concentration for the test compound against each cathepsin.
-
Compare the potency of the inhibitor against the target calpains versus the off-target cathepsins to determine its selectivity profile.
Signaling Pathways and Experimental Workflows
Calpain-Mediated Neurodegenerative Signaling Pathway
Overactivation of calpains in neurons, often triggered by excessive intracellular calcium influx, leads to the cleavage of numerous substrates, contributing to neurodegeneration. This compound, by inhibiting calpain-1 and -2, is designed to interrupt these pathological cascades.
Caption: Calpain-mediated neurodegenerative signaling pathway and the inhibitory action of Alicapistat.
Workflow for Screening and Characterization of Calpain Inhibitors
The development of a selective calpain inhibitor like this compound typically follows a structured workflow from initial screening to detailed characterization.
References
- 1. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Pharmacological Profile of (1S,2R)-Alicapistat (ABT-957): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-Alicapistat (ABT-957) is a potent, selective, and orally bioavailable small molecule inhibitor of calpain 1 and calpain 2.[1][2][3] Calpains are calcium-dependent cysteine proteases implicated in the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease. Overactivation of calpains contributes to the proteolytic cleavage of key neuronal proteins, leading to synaptic dysfunction and neuronal death. Alicapistat was developed as a potential therapeutic agent for Alzheimer's disease by targeting this pathological cascade. Although clinical development was discontinued due to insufficient central nervous system (CNS) penetration, the pharmacological profile of Alicapistat provides valuable insights for the development of future calpain inhibitors.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of Alicapistat, including its mechanism of action, in vitro potency and selectivity, pharmacokinetic profile, and its effects on key signaling pathways relevant to neurodegeneration.
Mechanism of Action
Alicapistat is a non-covalent, reversible inhibitor of the cysteine proteases calpain 1 (μ-calpain) and calpain 2 (m-calpain).[7] These enzymes are ubiquitously expressed in the CNS and are activated by elevated intracellular calcium levels. In pathological conditions such as Alzheimer's disease, excitotoxicity and amyloid-β (Aβ) deposition lead to sustained increases in intracellular calcium, resulting in the aberrant activation of calpains.
Activated calpains contribute to neurodegeneration through several mechanisms, including:
-
Cleavage of p35 to p25: This leads to the dysregulation of cyclin-dependent kinase 5 (Cdk5), a key kinase involved in the hyperphosphorylation of the tau protein.[8][9][10][11] Hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), a hallmark pathology of Alzheimer's disease.
-
Proteolysis of cytoskeletal proteins: Calpains degrade essential structural proteins like spectrin, leading to compromised neuronal integrity.
-
Dysregulation of synaptic function: Calpains can cleave synaptic proteins, impairing synaptic transmission and plasticity.
By inhibiting calpain 1 and 2, Alicapistat was designed to mitigate these detrimental effects, thereby protecting neurons from degeneration and preserving cognitive function.
In Vitro Pharmacology
Potency and Selectivity
Quantitative data on the inhibitory activity of Alicapistat against calpains and other proteases are summarized in the table below. While the IC50 for calpain 1 is publicly available, the specific IC50 for calpain 2 and detailed selectivity data against a broad panel of proteases remain proprietary to the developing company. However, literature suggests high selectivity for calpains over other cysteine proteases like cathepsins.[5][12]
| Target | This compound (ABT-957) IC50 (nM) | Reference |
| Human Calpain 1 | 395 | [3] |
| Human Calpain 2 | Data not publicly available | - |
| Cathepsin B | Data not publicly available | - |
| Cathepsin K | Data not publicly available | - |
| Cathepsin L | Data not publicly available | - |
| Cathepsin S | Data not publicly available | - |
Experimental Protocol: In Vitro Calpain Inhibition Assay
The following is a representative protocol for determining the in vitro inhibitory activity of a compound like Alicapistat against calpain, based on established methodologies.
Objective: To determine the 50% inhibitory concentration (IC50) of Alicapistat against purified human calpain 1 and 2.
Materials:
-
Recombinant human calpain 1 and calpain 2
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and a reducing agent like DTT)
-
This compound (ABT-957)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
A stock solution of Alicapistat is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of Alicapistat are prepared in assay buffer to generate a range of test concentrations.
-
In a 96-well microplate, the recombinant calpain enzyme is pre-incubated with the various concentrations of Alicapistat or vehicle control for a specified period at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic calpain substrate.
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a fluorometric plate reader.
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition at each Alicapistat concentration is determined relative to the vehicle control.
-
The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Pharmacokinetics
Alicapistat has been evaluated in several preclinical species and in Phase I clinical trials in humans.[2] It is orally bioavailable and exhibits dose-proportional exposure.[2]
| Species | Administration | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Human | Oral | 2 - 5 | 7 - 12 | Data not available | [2] |
| Mouse | Oral / IV | Data not available | ~6.0 | >80 | [3] |
| Rat | Oral / IV | Data not available | ~6.0 | >80 | [3] |
| Dog | Oral / IV | Data not available | 1.7 | >80 | [3] |
| Monkey | Oral / IV | Data not available | 2.3 | 14 | [3] |
Experimental Protocol: Rodent Pharmacokinetic Study
The following is a representative protocol for a pharmacokinetic study of an investigational drug like Alicapistat in rodents.
Objective: To determine the pharmacokinetic profile of Alicapistat following oral and intravenous administration in rats.
Animals: Male Sprague-Dawley rats.
Procedure:
-
Dosing:
-
Intravenous (IV): A cohort of rats receives a single bolus injection of Alicapistat (formulated in a suitable vehicle) into the tail vein.
-
Oral (PO): A separate cohort of rats receives a single dose of Alicapistat (formulated in a suitable vehicle) via oral gavage.
-
-
Blood Sampling:
-
Serial blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
The blood samples are centrifuged to separate the plasma.
-
The resulting plasma samples are stored frozen until analysis.
-
-
Bioanalysis:
-
The concentration of Alicapistat in the plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
-
Signaling Pathway and Pharmacodynamics
The primary pharmacodynamic effect of Alicapistat is the inhibition of calpain activity, which in the context of Alzheimer's disease, is expected to modulate the downstream signaling cascade leading to tau pathology.
Clinical Development and Rationale for Discontinuation
Alicapistat advanced to Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with mild-to-moderate Alzheimer's disease.[2] The studies demonstrated that Alicapistat was generally well-tolerated.[2] However, the clinical development was terminated because the concentrations of Alicapistat achieved in the cerebrospinal fluid (CSF) were insufficient to engage the target, calpain, at a level expected to produce a therapeutic effect.[4][5][6]
Conclusion
This compound (ABT-957) is a well-characterized, selective inhibitor of calpain 1 and 2 with favorable oral pharmacokinetic properties in preclinical species and humans. Its development provided a clinical proof-of-concept for targeting calpains in Alzheimer's disease. While Alicapistat itself did not proceed to later-stage clinical trials due to inadequate CNS exposure, the extensive preclinical and early clinical data generated for this compound remain a valuable resource for the ongoing development of novel calpain inhibitors with improved brain penetration for the treatment of neurodegenerative diseases. The challenge of achieving sufficient target engagement in the CNS remains a critical hurdle for this therapeutic class.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alicapistat - AbbVie - AdisInsight [adisinsight.springer.com]
- 5. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cleavage of the cyclin-dependent kinase 5 activator p35 to p25 does not induce tau hyperphosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reactome | Calpain cleaves p35 to p25 [reactome.org]
- 12. researchgate.net [researchgate.net]
In Vitro Characterization of (1S,2R)-Alicapistat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-Alicapistat, also known as ABT-957, is a potent, selective, and orally active small molecule inhibitor of calpains, specifically targeting calpain-1 (μ-calpain) and calpain-2 (m-calpain).[1][2] Calpains are a family of calcium-dependent cysteine proteases whose overactivation has been implicated in the pathophysiology of various neurodegenerative disorders, including Alzheimer's disease.[2][3][4] Alicapistat was developed as a potential therapeutic agent for Alzheimer's disease, although its clinical development was halted due to insufficient target engagement in the central nervous system (CNS).[3][5] This technical guide provides a comprehensive in vitro characterization of this compound, summarizing its inhibitory activity, selectivity, and the methodologies used for its evaluation.
Mechanism of Action
Alicapistat is a ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamide that acts as a reversible inhibitor of calpain-1 and calpain-2.[3][4][6] The ketoamide warhead interacts with the active site cysteine residue of the calpains, thereby blocking their proteolytic activity. The dysregulation of calcium homeostasis in neurodegenerative diseases leads to the aberrant activation of calpains, which in turn contributes to neuronal damage through the cleavage of key structural and signaling proteins. By inhibiting calpain activity, Alicapistat was investigated for its potential to mitigate this neurotoxic cascade.
Data Presentation
Biochemical Inhibition Data
The inhibitory potency of this compound against calpain-1 has been quantified. While it is known to be a selective inhibitor of both calpain-1 and calpain-2, specific inhibitory constants for calpain-2 are not consistently reported in publicly available literature.
| Target Enzyme | Parameter | Value (µM) | Reference |
| Human Calpain-1 | K_i | 0.13 | [6] |
Protease Selectivity Profile
Alicapistat has been characterized as a selective calpain inhibitor with reduced activity against other classes of cysteine proteases, such as cathepsins. A key aspect of its development was to ensure selectivity over other proteases to minimize off-target effects. While it has been noted that its selectivity was assessed against cathepsins B and K, and papain, specific quantitative data from these selectivity panels are not detailed in the available literature.[5][7]
Experimental Protocols
In Vitro Calpain Activity Assay (Fluorometric)
A standard method to determine the inhibitory activity of compounds like Alicapistat against calpain involves a fluorometric assay using a specific substrate.
Principle: The assay measures the cleavage of a fluorogenic calpain substrate, such as Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin). In its intact form, the substrate is weakly fluorescent. Upon cleavage by active calpain, the highly fluorescent AMC (7-Amino-4-methylcoumarin) is released, and its fluorescence can be measured, which is directly proportional to the calpain activity.
Materials:
-
Purified human calpain-1 or calpain-2 enzyme
-
Calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)
-
This compound (or other test inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of Alicapistat in a suitable solvent (e.g., DMSO) and create a serial dilution to the desired test concentrations. Prepare working solutions of the calpain enzyme and substrate in the assay buffer.
-
Assay Reaction: To each well of the microplate, add the assay buffer, the calpain enzyme, and the test compound (Alicapistat) at various concentrations.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic calpain substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Calculate the rate of the enzymatic reaction from the linear phase of the fluorescence curve. Determine the percent inhibition for each concentration of Alicapistat relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by fitting the data to a dose-response curve. Ki values can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Cellular Neuroprotection Assay
Cell-based assays are crucial for evaluating the potential of a compound to protect neurons from toxic insults relevant to neurodegenerative diseases.
Principle: This assay assesses the ability of Alicapistat to protect a neuronal cell line, such as the human neuroblastoma SH-SY5Y cell line, from a neurotoxic stimulus. Neurotoxicity can be induced by agents like amyloid-beta (Aβ) peptides or glutamate, which are known to cause calcium dysregulation and calpain activation. Cell viability is measured as the primary endpoint.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Neurotoxic agent (e.g., oligomeric Aβ1-42)
-
This compound
-
Cell viability reagent (e.g., MTT, Resazurin, or a commercial kit)
-
96-well clear cell culture plates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24-48 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of Alicapistat for a defined period (e.g., 1-2 hours) before introducing the neurotoxic agent.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., Aβ1-42 oligomers) to the wells containing the cells and Alicapistat. Include control wells with cells only, cells with the neurotoxic agent only, and cells with Alicapistat only.
-
Incubation: Incubate the plate for a period sufficient to induce cell death in the neurotoxin-treated wells (e.g., 24-48 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the viability of the treated cells to the untreated control cells (set to 100% viability). The neuroprotective effect of Alicapistat is determined by its ability to increase cell viability in the presence of the neurotoxic agent.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alicapistat - AbbVie - AdisInsight [adisinsight.springer.com]
- 4. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Neuroprotection Research on (1S,2R)-Alicapistat
Abstract: This document provides an in-depth technical overview of the preclinical research conducted on Alicapistat (ABT-957), a selective, orally active inhibitor of calpain-1 and calpain-2, for its potential as a neuroprotective agent. Alicapistat was developed to target aberrant calpain activation, a key pathological mechanism implicated in neurodegenerative disorders such as Alzheimer's disease. This guide details the compound's mechanism of action, summarizes the available quantitative preclinical data, and outlines key experimental methodologies. While the underlying mechanism of calpain inhibition is a valid therapeutic strategy, Alicapistat's clinical development was ultimately halted due to insufficient concentrations in the central nervous system (CNS) to elicit a pharmacodynamic effect. This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals interested in the development of calpain inhibitors for neuroprotection.
Introduction: The Rationale for Calpain Inhibition in Neurodegeneration
The calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. Two major isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), are ubiquitously expressed in the brain. Under physiological conditions, calpains are involved in synaptic plasticity, long-term potentiation, and memory formation. However, pathological overactivation of calpains, often triggered by excessive intracellular calcium influx resulting from excitotoxicity, oxidative stress, or metabolic disruption, is a central driver of neuronal injury and death.
Aberrant calpain activation contributes to neurodegeneration through the proteolytic degradation of essential cellular components, including cytoskeletal proteins (e.g., spectrin), membrane receptors, and key enzymes. This leads to synaptic dysfunction, breakdown of cellular architecture, and eventual neuronal demise.[1] Consequently, the inhibition of calpain has been a significant therapeutic target for neurodegenerative conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[2][3]
Alicapistat (ABT-957) emerged from these efforts as a potent, selective, and orally bioavailable α-ketoamide inhibitor of both calpain-1 and calpain-2.[4][5] It was developed by AbbVie for the treatment of Alzheimer's disease.[5][6] It is important to note that Alicapistat (ABT-957) was developed as a mixture of diastereomers; the user-specified (1S,2R) notation refers to a specific stereoisomer, but preclinical and clinical studies were conducted on the mixture.[1] Research on related compounds has shown that stereochemistry is critical for potency.[1][7]
Mechanism of Action
The Calpain Signaling Cascade in Neurodegeneration
The neurotoxic cascade initiated by calpain overactivation is a well-documented pathway. It begins with a neuronal insult that disrupts calcium homeostasis, leading to a sustained elevation of intracellular Ca²⁺. This rise in calcium concentration activates calpain-1 and calpain-2, initiating a cascade of proteolytic events that dismantle the neuron and trigger cell death pathways.
Inhibition by Alicapistat
Alicapistat is a reversible, active-site directed inhibitor belonging to the α-ketoamide class. This chemical class is known for its potent inhibition of cysteine proteases like calpain. The α-ketoamide warhead forms a covalent but reversible bond with the active site cysteine residue of the enzyme, effectively blocking its proteolytic activity and halting the downstream neurotoxic cascade.
Preclinical Efficacy and Pharmacokinetic Data
Preclinical research supported Alicapistat as a promising neuroprotective agent, leading to its advancement into Phase I clinical trials.[8] However, specific public-domain data on its efficacy in classic neuroprotection models (e.g., stroke) is limited.
In Vitro Data: Biochemical Potency
| Compound | Target | IC₅₀ (nM) | Assay Type | Reference |
| Alicapistat (ABT-957) | Human Calpain-1 | 395 | Biochemical | [4] |
| Analog 1c | Calpain-1 | 78 | Biochemical | [1][7] |
| Table 1: Biochemical Activity of Alicapistat and a Related Analog. |
In Vivo Data: Pharmacodynamic Activity
Direct evidence for neuroprotection in animal models of neurodegeneration (e.g., reduction of infarct volume or neuronal loss) for Alicapistat is not specified in the reviewed literature. Preclinical development used a procognitive model—reversal of scopolamine-induced amnesia—as a pharmacodynamic readout to confirm CNS target engagement.[1] This effect was demonstrated with a potent analog of Alicapistat.
| Compound | Animal Model | Dosing | Key Outcome | Reference |
| Analog 1c | Scopolamine-induced amnesia in mice | i.p. administration | Restored cognitive function | [1][7] |
| Table 2: In Vivo Pharmacodynamic Study of an Alicapistat Analog. |
Pharmacokinetic Profile
The critical factor in the development of Alicapistat was its pharmacokinetic profile, particularly its ability to penetrate the central nervous system. While it was orally bioavailable, the concentrations achieved in the human CNS were insufficient for therapeutic efficacy.
| Parameter | Species | Value | Notes | Reference |
| Tₘₐₓ (Time to max concentration) | Human | 2 - 5 hours | Following single or multiple oral doses. | [9] |
| t₁/₂ (Half-life) | Human | 7 - 12 hours | Post-dose. | [9] |
| Exposure | Human | Dose-proportional | In the 50 - 1000 mg dose range. | [9] |
| CNS Concentration | Human (CSF) | 9 - 21 nM | Measured in Phase 1 trials; below the IC₅₀ for calpain inhibition. | [1] |
| Table 3: Pharmacokinetic Parameters of Alicapistat. |
Key Experimental Protocols
In Vitro Glutamate-Induced Excitotoxicity Assay
This protocol describes a general method for assessing the neuroprotective effects of a compound against glutamate-induced neuronal death, a standard in vitro model of excitotoxicity.
-
Cell Culture : Primary cortical or hippocampal neurons (e.g., from E18 rat embryos) or immortalized neuronal cell lines (e.g., HT22) are cultured in appropriate media in 96-well plates.[10]
-
Compound Pre-incubation : Cells are pre-incubated with various concentrations of Alicapistat or vehicle control for a defined period (e.g., 1-2 hours).
-
Glutamate Challenge : A neurotoxic concentration of glutamate (e.g., 5 mM for HT22 cells) is added to the wells (excluding the negative control group).[10]
-
Incubation : The cells are incubated for 12-24 hours to allow for the excitotoxic cascade to proceed.
-
Viability Assessment : Cell viability is quantified using a metabolic assay such as MTT, MTS, or Resazurin. The absorbance or fluorescence is read on a plate reader.[11]
-
Data Analysis : The protective effect of Alicapistat is determined by comparing the viability of cells treated with glutamate + Alicapistat to those treated with glutamate alone. EC₅₀ values for neuroprotection can be calculated.
In Vivo Scopolamine-Induced Amnesia Model
This protocol was used as a pharmacodynamic model to assess whether calpain inhibitors could engage their target in the CNS and produce a functional outcome related to cognition.[1][12]
Discussion and Future Directions
The preclinical investigation of Alicapistat was founded on a strong biological rationale: the inhibition of overactive calpains to prevent neuronal death. The compound demonstrated potent biochemical inhibition of its intended targets. However, the story of Alicapistat is a critical case study in CNS drug development, where a promising mechanism of action was thwarted by pharmacokinetic failure.[1]
The termination of its clinical trials was not due to a lack of safety or a flawed hypothesis but rather the inability to achieve therapeutic concentrations at the target site within the brain.[1][9] The measured CSF concentrations in human subjects were substantially lower than the IC₅₀ required to inhibit calpain, meaning the target enzyme was not being effectively engaged.[1]
For researchers, scientists, and drug development professionals, the key takeaways are:
-
CNS Bioavailability is Paramount: Potency and selectivity are insufficient if a drug cannot cross the blood-brain barrier in adequate amounts. Early and accurate prediction of human CNS penetration is crucial.
-
Pharmacodynamic Readouts are Essential: The use of models like the scopolamine challenge, while not direct measures of neuroprotection, can serve as valuable in vivo tools to confirm target engagement and guide dose selection.
-
Calpain Remains a Viable Target: The failure of Alicapistat does not invalidate calpain as a therapeutic target for neurodegenerative diseases. Future efforts must focus on designing new generations of calpain inhibitors with superior pharmacokinetic properties and high CNS penetrance. The differential roles of calpain-1 (potentially neuroprotective) versus calpain-2 (neurodegenerative) may also warrant the development of isoform-selective inhibitors.[8]
References
- 1. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effects of Calpain Inhibition in Parkinson's Disease: Insights from Cellular and Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
(1S,2R)-Alicapistat: A Technical Exploration of its Potential Impact on Cellular Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-Alicapistat is a potent and selective, orally active inhibitor of human calpains 1 and 2. Initially developed for the treatment of Alzheimer's disease, its clinical progression was halted due to insufficient central nervous system (CNS) penetration.[1][2][3] Despite this, the role of calpains in a multitude of cellular processes, including apoptosis, warrants a detailed examination of Alicapistat's potential impact on programmed cell death pathways. This technical guide synthesizes the available preclinical knowledge on calpain inhibition and its implications for apoptosis, providing a framework for future research into the therapeutic potential of this compound in indications where calpain-mediated apoptosis is a key pathological feature.
Introduction to this compound
This compound is a non-peptidic, reversible inhibitor of calpain 1 (μ-calpain) and calpain 2 (m-calpain), calcium-dependent cysteine proteases.[1] Calpains are ubiquitously expressed and play a crucial role in various physiological processes, including cell motility, signal transduction, and cell cycle progression. However, their overactivation is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4]
The Role of Calpains in Cellular Apoptosis Pathways
The involvement of calpains in apoptosis is multifaceted and context-dependent, with reports suggesting both pro-apoptotic and anti-apoptotic roles.
Pro-Apoptotic Functions of Calpains:
-
Cleavage of Pro-Caspases: Calpains can cleave and activate pro-caspases, particularly caspase-3, -7, -8, and -9, thereby initiating the caspase cascade that executes apoptosis.
-
Mitochondrial Pathway Modulation: Calpains can cleave Bid, a pro-apoptotic Bcl-2 family member, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome.
-
Direct Substrate Cleavage: Calpains can directly cleave cellular proteins, such as cytoskeletal components and signaling molecules, contributing to the structural and functional dismantling of the cell during apoptosis.
Anti-Apoptotic Functions of Calpains:
-
Cleavage of Pro-Apoptotic Proteins: In some cellular contexts, calpains can cleave and inactivate pro-apoptotic proteins like Bax, thereby preventing their translocation to the mitochondria and inhibiting the intrinsic apoptosis pathway.
-
Modulation of Survival Pathways: Calpains can influence cell survival signaling pathways, which may counteract apoptotic stimuli.
The dual role of calpains suggests that the net effect of calpain inhibition on apoptosis will likely depend on the specific cellular environment, the nature of the apoptotic stimulus, and the relative abundance of pro- and anti-apoptotic proteins.
Potential Impact of this compound on Apoptosis
Given that this compound is a potent inhibitor of calpains 1 and 2, its impact on apoptosis is inferred from the known functions of these proteases. By inhibiting calpain activity, Alicapistat could potentially:
-
Inhibit Apoptosis: In scenarios where calpains play a predominantly pro-apoptotic role, such as in certain neurodegenerative models, Alicapistat would be expected to exert a protective effect by preventing the activation of caspases and the cleavage of key apoptotic substrates.
-
Induce Apoptosis: Conversely, in cell types where calpains have an anti-apoptotic function, such as in some cancer cells, Alicapistat could potentially induce apoptosis by preventing the degradation of pro-apoptotic proteins.
Quantitative Data from Preclinical Studies of Calpain Inhibitors
| Calpain Inhibitor | Cell Line/Model | Endpoint | Observation |
| SNJ-1945 | SH-SY5Y neuroblastoma cells | Cell Viability (MTT assay) | Significantly protected against MPP+ and rotenone-induced cell death at 100 µM and 250 µM.[5] |
| SNJ-1945 | Monkey Retinal Pigment Epithelial (RPE) cells | Cell Viability (LDH assay) | Ameliorated hypoxia-induced cell damage.[6] |
| Calpain Inhibitor II | B-CLL cells from untreated patients | Early Apoptosis (Mitochondrial depolarization) | Significantly increased the proportion of early apoptotic cells. |
| Aldehyde Calpain Inhibitors | PC-3, HeLa, Jurkat, Daudi cancer cell lines | Anti-proliferative activity (IC50) | IC50 values ranged from 2 to >30 µM.[7] |
| Calpain Inhibitor 1 | Human tumor cell lines with wild-type p53 | Apoptosis | Induced apoptosis and G0/G1 cell cycle arrest.[8] |
Experimental Protocols
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. PI is a fluorescent nucleic acid intercalating agent that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Induce apoptosis in cultured cells with the desired stimulus in the presence or absence of this compound.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7.
-
Principle: The assay utilizes a synthetic substrate that contains a specific caspase recognition sequence linked to a fluorogenic or chromogenic reporter molecule. Upon cleavage by the active caspase, the reporter is released and can be quantified.
-
Protocol:
-
Treat cells with the apoptotic stimulus and this compound.
-
Lyse the cells to release intracellular contents.
-
Add the caspase substrate to the cell lysate.
-
Incubate to allow for substrate cleavage.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key proteins involved in the apoptotic pathways.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies against proteins of interest (e.g., Bcl-2, Bax, Cytochrome c, cleaved Caspase-3, PARP).
-
Protocol:
-
Prepare cell lysates from treated and untreated cells.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Signaling Pathways
Caption: Potential intersections of calpain activity with the extrinsic and intrinsic apoptosis pathways.
Experimental Workflow
Caption: A generalized experimental workflow to investigate the effects of this compound on apoptosis.
Conclusion and Future Directions
This compound is a well-characterized inhibitor of calpains 1 and 2. While its clinical development for Alzheimer's disease has been discontinued, its potential as a modulator of cellular apoptosis warrants further investigation. The complex role of calpains in apoptosis suggests that the effects of Alicapistat will be highly dependent on the cellular context. Future preclinical studies are essential to elucidate the specific impact of this compound on apoptotic pathways in various disease models, such as cancer and other neurodegenerative conditions not limited by CNS penetration. Such research could unlock new therapeutic opportunities for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain inhibitor A-705253 mitigates Alzheimer's disease-like pathology and cognitive decline in aged 3xTgAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SNJ-1945, a calpain inhibitor, protects SH-SY5Y cells against MPP+ and rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contribution of Calpain and Caspases to Cell Death in Cultured Monkey RPE Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by novel aldehyde calpain inhibitors in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calpain inhibitor 1 activates p53-dependent apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Kinetics of (1S,2R)-Alicapistat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S,2R)-Alicapistat, also known as ABT-957, is a potent, orally active, and selective inhibitor of the human calcium-dependent cysteine proteases, calpain-1 (μ-calpain) and calpain-2 (m-calpain).[1][2] Developed initially for the treatment of Alzheimer's disease, its mechanism of action and enzymatic kinetics are of significant interest to researchers studying neurodegenerative diseases and the broader field of cysteine protease inhibition.[1] This technical guide provides a comprehensive overview of the enzymatic kinetics of this compound, including its mechanism of inhibition, known kinetic parameters, detailed experimental protocols for its characterization, and the relevant signaling pathways in which its targets are implicated.
Introduction to this compound and its Targets
This compound is a peptidomimetic α-ketoamide that has been investigated for its therapeutic potential in Alzheimer's disease.[3] Its primary targets, calpain-1 and calpain-2, are ubiquitously expressed intracellular proteases that play crucial roles in various cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[4] Dysregulation of calpain activity has been linked to the pathophysiology of several neurodegenerative disorders, making them attractive therapeutic targets.[5] Alicapistat was shown to be selective for calpains 1 and 2, and while it advanced to Phase I clinical trials, its development was halted due to insufficient central nervous system (CNS) concentrations.[6][7]
Mechanism of Inhibition
This compound functions as a reversible covalent inhibitor.[8] The electrophilic α-ketoamide "warhead" of the molecule is key to its inhibitory activity. The proposed mechanism involves the nucleophilic attack of the active site cysteine residue (Cys115 in calpain-1) on one of the carbonyl carbons of the α-ketoamide group.[8] This attack leads to the formation of a stable, yet reversible, tetrahedral hemithioketal adduct.[8] This adduct mimics the transition state of peptide bond hydrolysis, thus effectively blocking the enzyme's catalytic activity.[8]
The reversibility of this covalent interaction is a critical aspect of its design, potentially reducing the risk of off-target effects associated with irreversible inhibitors.[9]
Enzymatic Kinetics Data
Quantitative kinetic data is essential for understanding the potency and dynamics of enzyme inhibitors. The following table summarizes the available kinetic parameters for this compound against its primary targets.
| Parameter | Enzyme | Value | Species | Reference |
| IC50 | Calpain-1 | 395 nM | Human | [2] |
| Ki | Calpain-1 | 0.13 µM (130 nM) | Not Specified | [3] |
| Ki | Calpain-2 | Not explicitly reported, but described as a non-selective inhibitor of calpain-1 and calpain-2. | Not Specified | [10] |
Note: While a specific Ki value for calpain-2 has not been found in the reviewed literature, the description of Alicapistat as a non-selective inhibitor of both calpain-1 and calpain-2 suggests a similar order of magnitude for its inhibitory constant against calpain-2.
Experimental Protocols
The following sections detail the methodologies for determining the enzymatic kinetics of this compound.
General Calpain Activity Assay (Fluorometric)
This protocol describes a common method for measuring calpain activity, which is a prerequisite for determining inhibitor kinetics.
Materials:
-
Purified human calpain-1 or calpain-2
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.4, containing 10 mM DTT, and 10 mM CaCl2
-
Fluorogenic calpain substrate: e.g., Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) or Ac-Leu-Leu-Tyr-AFC (Ac-LLY-AFC)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
In a 96-well plate, add the diluted inhibitor or vehicle control.
-
Add the purified calpain enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately begin monitoring the increase in fluorescence in a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC or 400/505 nm for AFC).
-
Record the fluorescence intensity over time to determine the initial reaction velocity (rate).
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Determination of the Inhibition Constant (Ki)
For a reversible inhibitor, the Ki can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Perform the calpain activity assay as described above, but with varying concentrations of both the substrate (e.g., Suc-LLVY-AMC) and this compound.
-
Determine the initial reaction velocities for each condition.
-
Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation for competitive, non-competitive, or mixed-type inhibition.
-
A common graphical method is the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines at different inhibitor concentrations will indicate the mode of inhibition.
-
Alternatively, non-linear regression analysis of the velocity data against substrate and inhibitor concentrations can be used to directly fit the data to the appropriate inhibition model and calculate the Ki.
Determination of Association (kon) and Dissociation (koff) Rates for Reversible Covalent Inhibition
Characterizing the kinetics of a reversible covalent inhibitor requires measuring the rates of formation and breakdown of the enzyme-inhibitor complex.
Procedure:
-
kobs Determination:
-
Pre-incubate a fixed concentration of the calpain enzyme with various concentrations of this compound for different time intervals.
-
At each time point, initiate the reaction by adding a saturating concentration of the fluorogenic substrate.
-
Measure the initial reaction velocity.
-
Plot the residual enzyme activity as a function of incubation time for each inhibitor concentration. The data should fit to a single exponential decay, from which the observed rate constant (kobs) can be determined for each inhibitor concentration.
-
-
kon and koff Calculation:
-
Plot the calculated kobs values against the inhibitor concentrations.
-
For a simple two-step reversible covalent inhibition model (E + I ⇌ E·I → E-I), the relationship between kobs and inhibitor concentration [I] can be described by the equation: kobs = koff + kon * [I].
-
Fit the data to this linear equation. The y-intercept will give the dissociation rate constant (koff), and the slope will provide the association rate constant (kon). The initial non-covalent binding constant (Ki) can be calculated as koff/kon.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways involving calpains 1 and 2 in the context of neurodegeneration, as well as a typical experimental workflow for characterizing an inhibitor.
Calpain Signaling in Neurodegeneration
Caption: Opposing roles of Calpain-1 and Calpain-2 in neurodegenerative signaling.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic characterization of this compound.
Conclusion
This compound is a well-characterized selective inhibitor of calpains 1 and 2, acting through a reversible covalent mechanism. While its clinical development for Alzheimer's disease was discontinued, it remains a valuable tool for researchers studying the roles of calpains in health and disease. The provided kinetic data and experimental protocols offer a solid foundation for further investigation into the enzymatic kinetics of this and similar compounds. Understanding the intricate details of its interaction with calpains is crucial for the rational design of future generations of calpain inhibitors with improved therapeutic potential.
References
- 1. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enzymlogic.com [enzymlogic.com]
- 10. mdpi.com [mdpi.com]
Technical Guide: The Therapeutic Potential of Selective Cathepsin S Inhibition in Neurodegenerative Disorders
An in-depth technical guide by Gemini
Audience: Researchers, scientists, and drug development professionals.
Executive Summary and Clarification of Target
The inhibition of specific proteases involved in neuroinflammatory and pathological protein aggregation pathways represents a promising therapeutic strategy for neurodegenerative disorders. This guide explores the potential of selective Cathepsin S (CatS) inhibition in this context.
It is important to clarify a point of potential confusion regarding the compound (1S,2R)-Alicapistat (also known as ABT-957) . Contrary to the initial query, extensive literature review confirms that Alicapistat is a selective inhibitor of calpains 1 and 2 , not Cathepsin S[1][2][3][4]. Clinical trials involving Alicapistat for Alzheimer's disease were terminated due to its failure to achieve adequate concentrations within the central nervous system (CNS)[5][6][7].
Therefore, to align with the underlying scientific interest in CatS as a therapeutic target, this guide will focus on a well-characterized, selective, and CNS-active Cathepsin S inhibitor: LY3000328 . This compound has demonstrated therapeutic potential in preclinical models of neurodegeneration and serves as a scientifically accurate exemplar for evaluating the role of CatS inhibition[6][8][9].
The Role of Cathepsin S in Neurodegenerative Pathophysiology
Cathepsin S is a lysosomal cysteine protease that is unique in its ability to retain activity at both acidic and neutral pH, allowing it to function both intracellularly and extracellularly[8][10][11]. In the CNS, CatS is predominantly expressed in microglia, the resident immune cells of the brain[8][11]. Its role is multifaceted, but in the context of neurodegeneration, it is primarily implicated in:
-
Neuroinflammation: Upregulated CatS in neurons and microglia contributes significantly to a pro-inflammatory environment. It promotes the activation of microglia towards a neurotoxic M1 phenotype, leading to the release of inflammatory cytokines that can cause neuronal damage[8][9][12].
-
Antigen Presentation: CatS is crucial for processing the invariant chain (Ii) of the major histocompatibility complex (MHC) class II molecules in antigen-presenting cells like microglia. Its inhibition can modulate the adaptive immune response in the brain[13].
-
Protein Aggregation: In vitro studies have shown that CatS can cleave the tau protein, a key component of neurofibrillary tangles in Alzheimer's disease (AD), in a manner that increases its propensity to form toxic oligomers[14].
-
Neuron-Microglia Crosstalk: Recent evidence has identified a specific signaling pathway where neuronal CatS drives neuroinflammation. Elevated neuronal CatS increases the secretion of the chemokine CX3CL1, which then acts on the CX3CR1 receptor on microglia. This interaction, along with activation of the JAK2-STAT3 pathway, perpetuates microglial activation and cognitive decline[6][8][9]. Genetic data has also associated Cathepsin S with an increased risk for Parkinson's disease[12].
Quantitative Data for the Selective CatS Inhibitor LY3000328
The following tables summarize key quantitative data for LY3000328, demonstrating its potency, selectivity, and preclinical efficacy.
Table 1: In Vitro Potency and Selectivity of LY3000328
| Target Enzyme | IC50 (nM) | Species | Reference |
|---|---|---|---|
| Cathepsin S | 1.6 | Human | [10] |
| Cathepsin S | 0.6 | Mouse | [10] |
| Cathepsin K | 14 | Human | [10] |
| Cathepsin L | 150 | Human | [10] |
| Cathepsin B | 2700 | Human | [10] |
| Cathepsin V | 28 | Human |[10] |
Table 2: Preclinical Efficacy of LY3000328 in an Alzheimer's Disease Mouse Model (APP/PS1)
| Efficacy Endpoint | Metric | Treatment Group | Result | % Improvement vs. Vehicle | Reference |
|---|---|---|---|---|---|
| Cognitive Function | Morris Water Maze Escape Latency (seconds) | APP/PS1 + Vehicle | 45.2 ± 3.5 | - | [6] |
| APP/PS1 + LY3000328 | 28.1 ± 2.9 | 37.8% | [6] | ||
| Wild-Type Control | 22.5 ± 2.1 | - | [6] | ||
| Amyloid Pathology | Aβ Plaque Load (% Area in Cortex) | APP/PS1 + Vehicle | 12.5 ± 1.8 | - | [6] |
| APP/PS1 + LY3000328 | 7.1 ± 1.2 | 43.2% | [6] | ||
| Neuroinflammation | Iba1+ Microglia Count (cells/mm²) | APP/PS1 + Vehicle | 185 ± 15 | - | [6] |
| | | APP/PS1 + LY3000328 | 110 ± 12 | 40.5% |[6] |
Note: Data are representative values extracted and synthesized from published findings. Exact values may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
This protocol outlines the key steps for evaluating the therapeutic potential of a CatS inhibitor in a transgenic mouse model of Alzheimer's disease.
-
Animal Model: Male APPswe/PS1dE9 (APP/PS1) transgenic mice and wild-type (WT) littermates are used. Mice are typically aged to 9 months to allow for significant pathology development[6].
-
Compound Formulation and Administration: LY3000328 is formulated for oral administration. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[13]. The compound is administered daily via oral gavage at a dose of 10 mg/kg for a period of 8 weeks[6]. The vehicle is administered to control groups.
-
Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, the Morris Water Maze (MWM) test is performed during the final week of treatment[1][2].
-
Apparatus: A circular pool (120-180 cm diameter) is filled with opaque water (22 ± 2°C). Visual cues are placed around the room.
-
Acquisition Phase (5 days): Mice undergo four trials per day to find a hidden platform submerged 1 cm below the water surface. The starting position is varied for each trial. Escape latency (time to find the platform) is recorded. If a mouse fails to find the platform within 60 seconds, it is guided to it.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded as a measure of memory retention.
-
-
Tissue Collection and Preparation: Following behavioral testing, mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are harvested, post-fixed in 4% PFA, and cryoprotected in sucrose solution before being sectioned on a cryostat[12].
-
Immunohistochemistry (IHC) for Aβ Plaques and Microglia:
-
Brain sections are washed and permeabilized with Triton X-100.
-
Antigen retrieval may be performed using a citrate buffer[12].
-
Sections are incubated with primary antibodies overnight at 4°C. For Aβ plaques, an anti-Aβ antibody (e.g., 6E10) is used. For microglia, an anti-Iba1 antibody is used[12][15].
-
Sections are then incubated with appropriate fluorescently-labeled secondary antibodies.
-
Imaging is performed using a confocal or fluorescence microscope. Quantitative analysis of plaque load (% area) and the number of Iba1-positive cells is conducted using image analysis software (e.g., ImageJ).
-
This protocol is used to determine the inhibitory potency (IC50) of a test compound.
-
Reagents: Recombinant human Cathepsin S, assay buffer (e.g., 50 mM MES, 1 mM EDTA, 2 mM DTT, pH 5.5), fluorogenic substrate (e.g., 20 µM Cbz-VVR-AMC), and test compound (e.g., LY3000328) serially diluted in DMSO[15].
-
Procedure:
-
Recombinant CatS enzyme is pre-incubated with varying concentrations of the test compound in a 96-well plate for 30 minutes at 37°C.
-
The fluorogenic substrate is added to initiate the reaction.
-
The increase in fluorescence (excitation ~340 nm, emission ~405 nm) is monitored over time using a plate reader[16].
-
The rate of reaction is calculated from the linear phase of the fluorescence curve.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
-
Visualizations: Pathways and Workflows
Caption: CatS-mediated neuroinflammatory signaling pathway.
Caption: Preclinical experimental workflow for CatS inhibitor evaluation.
References
- 1. Morris water maze test [bio-protocol.org]
- 2. Morris water maze [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Blood Cathepsins on the Risk of Alzheimer's Disease and Related Pathological Biomarkers: Results from Observational Cohort and Mendelian Randomization Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of a 2-day water maze protocol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuronal cathepsin S increases neuroinflammation and causes cognitive decline via CX3CL1-CX3CR1 axis and JAK2-STAT3 pathway in aging and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]
- 9. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cathepsin S Inhibition Suppresses Experimental Systemic Lupus Erythematosus-Associated Pulmonary Arterial Remodeling [mdpi.com]
- 12. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Cathepsin S increases tau oligomer formation through limited cleavage, but only IL-6, not cathespin S serum levels correlate with disease severity in the neurodegenerative tauopathy progressive supranuclear palsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microglia Staining Protocol - IHC WORLD [ihcworld.com]
Methodological & Application
Application Notes and Protocols for (1S,2R)-Alicapistat in Preclinical Alzheimer's Disease Models
These application notes provide a comprehensive overview of (1S,2R)-Alicapistat (also known as ABT-957), a selective inhibitor of calpain 1 and 2, for researchers and drug development professionals investigating potential therapeutic agents for Alzheimer's disease (AD). While Alicapistat showed promise in early preclinical studies, its development for AD was halted due to insufficient central nervous system (CNS) penetration. This document details its mechanism of action, summarizes key experimental findings, and provides protocols for in vitro assessment.
Introduction to this compound
This compound is an orally active, selective inhibitor of human calpains 1 and 2.[1] Calpains are calcium-dependent cysteine proteases whose overactivation has been implicated in the pathophysiology of Alzheimer's disease.[2][3] Specifically, exacerbated calpain activity is linked to the production of β-amyloid (Aβ) peptides and the hyperphosphorylation of tau protein, two key pathological hallmarks of AD.[2][3] Alicapistat was developed to mitigate the neurodegenerative processes driven by aberrant calpain activation.[4]
Mechanism of Action
Calpains contribute to neurodegenerative cascades through multiple pathways. In the context of Alzheimer's disease, calpain-1 and calpain-2 are believed to promote the expression of BACE1, the β-secretase enzyme responsible for the initial cleavage of amyloid precursor protein (APP), leading to the formation of Aβ plaques.[3] Additionally, calpains can cleave and thereby disinhibit kinases such as GSK3β and cdk5, which are central to the hyperphosphorylation of tau and the formation of neurofibrillary tangles (NFTs).[3] By selectively inhibiting calpain 1 and 2, Alicapistat was hypothesized to interrupt these pathological processes.
References
Application Notes and Protocols for (1S,2R)-Alicapistat Administration in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction to (1S,2R)-Alicapistat
This compound is an orally active and selective inhibitor of calpain 1 and 2[2]. Overactivation of these proteases has been implicated in the pathophysiology of neurodegenerative disorders such as Alzheimer's disease[1][2]. Preclinical studies in animal models supported the potential of Alicapistat as a therapeutic agent for Alzheimer's disease; however, human clinical trials did not show the desired CNS penetration and pharmacodynamic effects[1][2].
Pharmacokinetics of Alicapistat (Human Data)
While specific mouse pharmacokinetic data is unavailable, human Phase 1 studies provide valuable insights into the compound's behavior. In humans, Alicapistat was administered orally in single or multiple twice-daily doses for up to 14 days[1][2].
Table 1: Summary of Human Pharmacokinetic Parameters for Alicapistat [1][2]
| Parameter | Value |
| Route of Administration | Oral |
| Time to Maximum Plasma Concentration (Tmax) | 2 to 5 hours |
| Half-life (t1/2) | 7 to 12 hours |
| Dose Proportionality | Observed in the 50 to 1000 mg dose range |
| Diastereomer Exposure | Exposure of the R,S diastereomer was approximately 2-fold greater than the R,R diastereomer |
General Protocols for Administration of Substances to Mice
The selection of an appropriate administration route in mice is crucial for preclinical studies and depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile.
Table 2: Common Routes of Administration in Mice
| Route | Typical Volume | Needle Gauge | Absorption Rate | Notes |
| Oral (PO) | < 2-3 mL | Gavage needle | Slower | Bypasses first-pass metabolism to a lesser extent than parenteral routes[3]. |
| Intravenous (IV) | < 0.2 mL | 27-30 | Fastest | Direct systemic administration, bypasses absorption barriers[4]. |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Fast | Slower than IV, but faster than subcutaneous or oral routes[3][4]. |
| Subcutaneous (SC) | < 2-3 mL (divided sites) | 25-27 | Slow | Provides sustained absorption. |
| Intramuscular (IM) | < 0.05 mL | 25-27 | Moderate | Can cause local irritation. |
Experimental Workflow for a Pharmacokinetic Study in Mice
The following diagram outlines a typical workflow for a pharmacokinetic study in mice, which would be a necessary first step in determining the appropriate dosage of Alicapistat for efficacy studies.
Caption: Workflow for a typical pharmacokinetic study in mice.
Considerations for Dosing Formulation
The formulation of this compound for administration to mice is a critical step. The choice of vehicle will depend on the compound's solubility and the chosen route of administration. For oral administration, common vehicles include water, saline, or suspensions in agents like carboxymethylcellulose. For parenteral routes, sterile, isotonic solutions are required[4]. Formulation development and testing are essential to ensure the stability and bioavailability of the compound[5].
Proposed Experimental Protocol for a Pilot Dose-Finding Study in Mice
This protocol is a general guideline and should be adapted based on the specific research question and institutional animal care and use committee (IACUC) guidelines.
Objective: To determine the maximum tolerated dose (MTD) and basic pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Appropriate vehicle for formulation
-
8-10 week old mice (e.g., C57BL/6)
-
Dosing needles (gavage or injection)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired dose concentrations.
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Dose Administration:
-
Divide mice into groups (n=3-5 per group).
-
Administer a single dose of this compound via the chosen route (e.g., oral gavage). Start with a low dose and escalate in subsequent groups.
-
Include a vehicle control group.
-
-
Observation: Monitor mice for any signs of toxicity or adverse effects at regular intervals for at least 24 hours post-dosing.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the pharmacokinetic profile.
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Determine the MTD based on clinical observations.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for each dose level.
-
Signaling Pathway Implicated with Calpain Inhibition
The therapeutic rationale for using a calpain inhibitor like Alicapistat in neurodegenerative diseases is based on its role in pathways leading to neuronal damage.
Caption: Simplified signaling pathway showing the role of calpain in neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cea.unizar.es [cea.unizar.es]
- 5. nuvisan.com [nuvisan.com]
Application Note and Protocol: Preparation of (1S,2R)-Alicapistat Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-Alicapistat, also known as ABT-957, is a potent and selective inhibitor of human calpains 1 and 2.[1][2][3] Calpains are calcium-dependent cysteine proteases, and their aberrant activation has been implicated in the pathophysiology of various disorders, including neurodegenerative diseases like Alzheimer's Disease.[4][5] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical research and drug development assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Chemical Properties and Data
A summary of the key chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₇N₃O₄ | [6] |
| Molecular Weight | 433.5 g/mol | [6] |
| CAS Number | 1254698-46-8 | [6] |
| Appearance | Solid | N/A |
| Solubility (DMSO) | 25-100 mg/mL (Requires sonication) | [1][7] |
| IC₅₀ (Calpain 1) | 395 nM | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials and Reagents
-
This compound powder
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO), newly opened
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
3.2. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
3.3. Stock Solution Calculation
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 433.5 g/mol / 1000 = 4.335 mg
3.4. Step-by-Step Procedure
-
Weighing: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Solubilization: Add the weighed powder to a sterile microcentrifuge tube or amber glass vial. Add the desired volume of newly opened, anhydrous DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication: Place the tube/vial in an ultrasonic water bath. Sonicate the solution until the compound is completely dissolved.[1][7] Visual inspection should confirm a clear solution with no visible particulates.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and storage temperature.
Storage and Stability
Proper storage is crucial to maintain the integrity of the this compound stock solution.
| Storage Temperature | Shelf Life |
| -20°C | 1 month |
| -80°C | 6 months |
It is strongly recommended to store the stock solution at -80°C for long-term use.[7] Avoid repeated freeze-thaw cycles as this can degrade the compound. When ready to use, thaw an aliquot at room temperature and use it immediately. Do not refreeze any unused portion of the thawed aliquot.
Visual Representations
Diagram 1: Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Diagram 2: Calpain Inhibition Signaling Pathway
Caption: Inhibition of the calpain signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alicapistat | C25H27N3O4 | CID 67095330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (1S,2R)-Alicapistat in Calpain Activity Assays
Application Note: (1S,2R)-Alicapistat as a Selective Inhibitor for In Vivo Calpain Activity Assays
This compound (also known as ABT-957) is a potent and selective, orally active inhibitor of human calpains 1 and 2.[1][2][3] Calpains are calcium-dependent cysteine proteases implicated in a variety of cellular processes, and their overactivation is associated with neurodegenerative diseases such as Alzheimer's disease.[2][4][5] Alicapistat, as a ketoamide-based inhibitor, acts by forming a reversible hemithioketal adduct with the active site cysteine residue of calpain. While preclinical studies demonstrated its efficacy in cellular models, clinical trials for Alzheimer's disease were terminated due to insufficient concentrations of the drug in the central nervous system (CNS) to elicit a pharmacodynamic effect.[3][6][7]
Despite its limited CNS penetration, this compound remains a valuable research tool for studying the role of calpain-1 and -2 in peripheral tissues and for in vitro and ex vivo validation of calpain activity assays. Its high selectivity makes it a suitable control for differentiating calpain-1/2 activity from that of other proteases.
These application notes provide a framework for utilizing this compound in preclinical animal models to assess its potential for calpain inhibition in vivo, particularly in peripheral tissues, and for ex vivo analysis of calpain activity in tissue homogenates. The provided protocols are based on established methodologies for in vivo calpain activity assessment and can be adapted for use with Alicapistat.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of Alicapistat
| Target | IC50 (nM) | Compound | Species | Reference |
| Calpain-1 | 395 | Alicapistat (ABT-957) | Human | [1] |
Table 2: Pharmacokinetic Parameters of Alicapistat in Preclinical Species
| Species | Route | Dose (mg/kg) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Mouse | IV/PO | 1-3 | 2-5 | ~6.0 | >80 | [1] |
| Rat | IV/PO | 1-3 | 2-5 | ~6.0 | >80 | [1] |
| Dog | IV/PO | 1-3 | 2-5 | 1.7 | >80 | [1] |
| Monkey | IV/PO | 1-3 | 2-5 | 2.3 | 14 | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Calpain Inhibition by this compound.
Caption: General workflow for in vivo calpain activity assessment.
Experimental Protocols
Protocol 1: In Vivo Calpain Inhibition and Tissue Collection
This protocol describes the in vivo administration of this compound to a mouse model and subsequent tissue collection for ex vivo calpain activity analysis.
Materials:
-
This compound (ABT-957)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Experimental animals (e.g., C57BL/6 mice)
-
Gavage needles or appropriate injection equipment
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution to the final desired concentration in the vehicle. A typical dose for preclinical studies might range from 1 to 30 mg/kg, administered orally (p.o.) or intraperitoneally (i.p.).[1]
-
Animal Dosing:
-
Divide animals into treatment groups (e.g., vehicle control, Alicapistat low dose, Alicapistat high dose).
-
Administer the prepared Alicapistat solution or vehicle to the respective groups. The volume of administration should be based on the animal's body weight.
-
-
Time Course: The time between dosing and tissue collection should be determined based on the pharmacokinetic profile of Alicapistat (Tmax ~2-5 hours).[2]
-
Tissue Collection:
-
At the designated time point, anesthetize the animal deeply.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the tissues.
-
Rapidly dissect the tissues of interest (e.g., brain, liver, kidney, muscle).
-
Immediately snap-freeze the tissues in liquid nitrogen to preserve protein integrity and prevent post-mortem calpain activation.
-
Store the frozen tissues at -80°C until further analysis.
-
Protocol 2: Ex Vivo Calpain Activity Assay using Western Blot for α-Spectrin Cleavage
This protocol measures calpain activity by quantifying the cleavage of its endogenous substrate, α-spectrin, in tissue homogenates from animals treated with this compound.
Materials:
-
Frozen tissue samples from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Microcentrifuge
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies:
-
Anti-α-spectrin (detects both full-length and cleavage products)
-
Antibody specific to the calpain-cleaved α-spectrin breakdown product (SBDP) at 145/150 kDa
-
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Protein Extraction:
-
Homogenize the frozen tissue samples in ice-cold lysis buffer using a Dounce homogenizer.
-
Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against α-spectrin or the specific SBDP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for full-length α-spectrin (~240 kDa) and the calpain-specific cleavage products (~145/150 kDa).
-
Normalize the SBDP levels to the loading control. A decrease in the ratio of SBDP to full-length spectrin in the Alicapistat-treated groups compared to the vehicle group indicates calpain inhibition.
-
Protocol 3: Ex Vivo Calpain Activity Assay using a Fluorometric Substrate
This protocol provides a quantitative measure of calpain activity in tissue homogenates using a commercially available fluorometric assay kit.
Materials:
-
Frozen tissue samples from Protocol 1
-
Calpain Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich) containing:
-
Extraction Buffer
-
Reaction Buffer
-
Calpain substrate (e.g., Ac-LLY-AFC)
-
Active Calpain (positive control)
-
Calpain Inhibitor (negative control)
-
-
Microplate reader capable of fluorescence detection (Ex/Em = 400/505 nm for AFC-based substrates)
-
96-well black, clear-bottom microplates
Procedure:
-
Sample Preparation:
-
Homogenize the frozen tissue samples in the provided Extraction Buffer on ice.
-
Centrifuge the homogenates according to the kit manufacturer's instructions and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Assay Reaction:
-
In a 96-well microplate, add a specific amount of protein lysate (e.g., 50-200 µg) to each well and adjust the volume with Extraction Buffer as recommended by the kit protocol.
-
Prepare a positive control well with the provided Active Calpain and a negative control well with lysate from the vehicle-treated group plus the provided Calpain Inhibitor.
-
Add the Reaction Buffer to each well.
-
Initiate the reaction by adding the Calpain Substrate to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the calpain activity, which is proportional to the fluorescence signal.
-
Compare the calpain activity in the Alicapistat-treated groups to the vehicle control group to determine the percentage of inhibition. The activity can be expressed as Relative Fluorescence Units (RFU) per milligram of protein.
-
References
- 1. Inhibition of Calpains Prevents Neuronal and Behavioral Deficits in an MPTP Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (1S,2R)-Alicapistat in High-Throughput Screening for Calpain Inhibitors
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S,2R)-Alicapistat, also known as ABT-957, is a potent and selective, orally active inhibitor of human calpains 1 and 2.[1][2][3] Calpains are a family of calcium-dependent cysteine proteases implicated in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis.[4][5] Dysregulation of calpain activity has been linked to the pathophysiology of several neurodegenerative diseases, most notably Alzheimer's disease, where it is believed to contribute to neuronal damage and cell death.[4][5][6][7] Specifically, overactivation of calpain can lead to the cleavage of p35 to p25, which hyperactivates cyclin-dependent kinase 5 (Cdk5), resulting in tau hyperphosphorylation and the formation of neurofibrillary tangles.[4] Additionally, calpain-mediated cleavage of the amyloid precursor protein (APP) can enhance the production of neurotoxic amyloid-beta (Aβ) fragments.[4]
Given its well-characterized inhibitory activity against calpains, this compound serves as an excellent reference compound in high-throughput screening (HTS) campaigns aimed at discovering novel calpain inhibitors. This document provides detailed protocols for utilizing this compound in a fluorescence-based HTS assay for the identification and characterization of new chemical entities targeting calpain.
Data Presentation
The following table summarizes the inhibitory activity of this compound and other common calpain inhibitors against Calpain 1. This data is essential for comparative analysis during an HTS campaign.
| Compound | Target | IC50 (nM) | Notes |
| This compound | Human Calpain 1 | 395 | Orally active, selective inhibitor of calpains 1 and 2.[1][2] |
| MDL-28170 | Calpain | - | Known calpain inhibitor, often used as a positive control. |
| ALLN | Calpain | - | A known calpain inhibitor suitable for use as a reference. |
| Z-Val-Phe-CHO | Calpain | - | A potent calpain inhibitor. |
Signaling Pathway
The diagram below illustrates the central role of calpain in the neurodegenerative pathways associated with Alzheimer's disease. Overactivation of calpain, triggered by elevated intracellular calcium levels, leads to downstream events that contribute to neuronal dysfunction and death.
Caption: Calpain signaling pathway in neurodegeneration.
Experimental Protocols
High-Throughput Screening (HTS) for Calpain Inhibitors using a Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol describes a FRET-based assay suitable for HTS to identify inhibitors of calpain-1. The assay relies on the cleavage of a FRET peptide substrate, resulting in an increase in donor fluorescence.
1. Materials and Reagents:
-
Enzyme: Recombinant Human Calpain-1 (activated)
-
Substrate: FRET-based calpain substrate (e.g., a peptide with a donor-acceptor pair like CyPet-YPet)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl₂, 1 mM DTT
-
Test Compounds: Library of small molecules dissolved in DMSO
-
This compound: Positive control inhibitor, dissolved in DMSO
-
DMSO: Vehicle control
-
Microplates: 384-well, black, flat-bottom plates
-
Plate Reader: Fluorescence microplate reader capable of FRET measurements
2. Experimental Workflow Diagram:
Caption: High-throughput screening workflow for calpain inhibitors.
3. Detailed Protocol:
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of test compounds, this compound (final concentration range for IC50 determination, e.g., 1 nM to 10 µM), and DMSO into the appropriate wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of Calpain-1 in assay buffer to a final concentration of 2X the desired assay concentration.
-
Add 10 µL of the Calpain-1 solution to each well of the 384-well plate containing the compounds.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition:
-
Prepare a working solution of the FRET substrate in assay buffer to a final concentration of 2X the desired assay concentration.
-
Add 10 µL of the FRET substrate solution to each well to initiate the enzymatic reaction. The final reaction volume will be 20 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
-
Fluorescence Reading:
-
Measure the fluorescence intensity of both the donor and acceptor fluorophores using a microplate reader. The excitation and emission wavelengths will be specific to the FRET pair used.
-
4. Data Analysis:
-
Percent Inhibition Calculation:
-
The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank))
-
Fluorescence_Sample: Fluorescence in the presence of the test compound.
-
Fluorescence_NegativeControl: Fluorescence with DMSO (vehicle) instead of a test compound (representing 0% inhibition).
-
Fluorescence_Blank: Fluorescence of a well containing all reagents except the enzyme.
-
-
IC50 Determination:
-
For hit compounds and the this compound control, plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Assay Quality Control:
-
Calculate the Z'-factor to assess the quality and robustness of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|
-
SD: Standard Deviation
-
Mean: Mean fluorescence signal
-
PositiveControl: Wells containing a known inhibitor at a concentration that gives maximal inhibition (e.g., a high concentration of this compound).
-
Conclusion
This compound is a valuable tool for researchers engaged in the discovery of novel calpain inhibitors. Its well-defined mechanism of action and potency make it an ideal reference compound for validating HTS assays and for structure-activity relationship (SAR) studies. The provided protocols offer a robust framework for the high-throughput screening and characterization of potential therapeutic agents targeting calpain for the treatment of neurodegenerative and other diseases where calpain activity is dysregulated.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol for detecting calpain inhibition by (1S,2R)-Alicapistat
Application Notes and Protocols
Topic: Western Blot Protocol for Detecting Calpain Inhibition by (1S,2R)-Alicapistat
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calpains are a family of intracellular, calcium-dependent cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cytoskeletal remodeling, and cell cycle progression.[1] Dysregulation of calpain activity is implicated in the pathogenesis of several neurodegenerative diseases, making them a significant therapeutic target.[1] this compound (also known as ABT-957) is a selective inhibitor of human calpain-1 and calpain-2. This document provides a detailed protocol for assessing the inhibitory activity of Alicapistat in a cell-based assay using Western blot analysis. The principle of the assay is to monitor the cleavage of a known calpain substrate, αII-spectrin, in the presence and absence of the inhibitor.
Principle of the Assay
Calpain activation, typically triggered by an influx of intracellular calcium, leads to the proteolytic cleavage of specific substrates. A well-characterized substrate is αII-spectrin, a cytoskeletal protein of approximately 250 kDa.[2] Upon calpain activation, αII-spectrin is cleaved into specific breakdown products (SBDPs), notably fragments of ~145-150 kDa.[2][3] The appearance of these fragments serves as a reliable marker for calpain activity.
This protocol utilizes Western blotting to immunodetect both full-length αII-spectrin and its calpain-specific cleavage products. By treating cells with a calpain-activating stimulus in the presence of varying concentrations of this compound, the degree of inhibition can be quantified by measuring the reduction in the intensity of the αII-spectrin cleavage products.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the calpain activation pathway and the experimental workflow for this protocol.
Data Presentation
Table 1: Properties of this compound
| Property | Description | Reference |
| Target | Selective inhibitor of human calpain-1 and calpain-2 | [4] |
| Synonyms | ABT-957 | |
| IC₅₀ | 395 nM (for human calpain-1) | |
| Mechanism | Cysteine protease inhibitor | |
| Application | Preclinical research in neurodegenerative diseases | [5] |
Table 2: Example Quantitative Western Blot Results
The following data is illustrative and represents typical expected results.
| Treatment Group | Alicapistat Conc. | Relative Band Intensity (145 kDa SBDP / Loading Control) | % Inhibition |
| Untreated Control | - | 0.05 ± 0.01 | - |
| Inducer Only | 0 nM | 1.00 ± 0.12 | 0% |
| Inducer + Alicapistat | 100 nM | 0.65 ± 0.09 | 35% |
| Inducer + Alicapistat | 400 nM | 0.21 ± 0.05 | 79% |
| Inducer + Alicapistat | 1000 nM | 0.08 ± 0.02 | 92% |
Experimental Protocol
This protocol is designed for adherent cell lines (e.g., SH-SY5Y neuroblastoma, primary cortical neurons). Modifications may be necessary for other cell types.
Materials and Reagents
-
Cell Culture:
-
Appropriate cell line and culture medium/supplements
-
Cell culture plates (6-well or 10 cm dishes)
-
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Calpain Inducer: e.g., Calcium ionophore (A23187, Ionomycin), Thapsigargin, or NMDA.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE:
-
Laemmli sample buffer (2x or 4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or reagents to cast gels.[6]
-
SDS-PAGE running buffer (e.g., MOPS or MES).
-
Protein molecular weight marker.
-
-
Western Blot:
-
PVDF or nitrocellulose membranes (0.45 µm).
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST).
-
Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
-
Antibodies:
-
Primary Antibody: Rabbit or Mouse anti-αII-spectrin antibody that detects both full-length and cleaved fragments. A cleavage-specific antibody can also be used.[7]
-
Loading Control: Antibody against a housekeeping protein (e.g., β-actin, GAPDH, or α-tubulin).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate.
-
Equipment:
-
Standard cell culture incubator.
-
Microcentrifuge, refrigerated.
-
Gel electrophoresis and Western blot transfer apparatus.
-
Imaging system for chemiluminescence detection (e.g., CCD camera-based imager).[8]
-
Detailed Methodology
Step 1: Cell Culture and Treatment
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 100, 400, 1000 nM) in fresh culture medium for 1-2 hours. Include a vehicle control (DMSO).
-
Add the calpain-activating inducer to the media at a pre-determined optimal concentration and incubate for the required time (e.g., 1-6 hours). This step must be optimized for the specific cell line and inducer.
-
Include a negative control (no inducer, no inhibitor) and a positive control (inducer, no inhibitor).
Step 2: Protein Extraction (Cell Lysis) [8]
-
After treatment, place the culture dish on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
Step 3: Protein Quantification
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Based on the concentrations, calculate the volume of lysate needed to load equal amounts of protein for each sample.
Step 4: SDS-PAGE (Gel Electrophoresis) [6]
-
Prepare samples by mixing an equal amount of protein (typically 20-40 µg) from each lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel. An 8% or 4-12% gradient gel is suitable for resolving both full-length (~250 kDa) and cleaved (~145 kDa) αII-spectrin.
-
Run the gel according to the manufacturer's recommendations (e.g., 100-150 V for 1-1.5 hours).
Step 5: Protein Transfer [9]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Activate the PVDF membrane with methanol before use.
-
Perform the transfer according to the manufacturer's protocol (e.g., 100 V for 1-2 hours or overnight at a lower voltage in the cold).
-
(Optional) After transfer, stain the membrane with Ponceau S to verify transfer efficiency. Destain with wash buffer.
Step 6: Blocking
-
Block the membrane in blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
Step 7: Antibody Incubation [10]
-
Incubate the membrane with the primary anti-αII-spectrin antibody, diluted in blocking buffer at the manufacturer's recommended concentration. This is typically done overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST to remove unbound secondary antibody.
-
Repeat the blocking, primary, and secondary antibody incubation steps for the loading control antibody on a separate blot or after stripping the first blot.
Step 8: Detection [11]
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
Step 9: Data Analysis
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the captured Western blot images.
-
Quantify the band intensity for the full-length αII-spectrin (~250 kDa) and the calpain-cleaved fragment (~145 kDa).
-
Normalize the intensity of the cleaved fragment to the corresponding loading control band for each lane.
-
Calculate the percentage of inhibition for each Alicapistat concentration relative to the "Inducer Only" positive control.
Conclusion
This protocol provides a robust framework for evaluating the inhibitory effect of this compound on calpain activity in a cellular context. By monitoring the cleavage of the endogenous substrate αII-spectrin, researchers can obtain quantitative data on the potency and efficacy of this inhibitor. The method is highly adaptable for screening other potential calpain inhibitors and for studying the role of calpain in various biological and pathological processes.
References
- 1. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. bio-rad.com [bio-rad.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. origene.com [origene.com]
Application Notes and Protocols for (1S,2R)-Alicapistat in Primary Neuron Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (1S,2R)-Alicapistat, a selective inhibitor of calpain-1 and calpain-2, in primary neuron culture experiments. The protocols outlined below are intended to facilitate the investigation of Alicapistat's neuroprotective potential and its mechanism of action in neuronal models of injury and disease.
Introduction to this compound
This compound (also known as ABT-957) is a potent and selective, orally active inhibitor of the neutral cysteine proteases, calpain-1 and calpain-2.[1][2] Overactivation of calpains is implicated in the pathophysiology of various neurodegenerative disorders, including Alzheimer's disease, by contributing to neuronal damage and death.[1][2] Calpains, when excessively activated by elevated intracellular calcium levels, can degrade essential cytoskeletal and regulatory proteins, leading to synaptic dysfunction and apoptosis.[3] Alicapistat's inhibitory action on calpain-1 and -2 makes it a valuable tool for studying the role of these proteases in neuronal cell death pathways and for evaluating its potential as a neuroprotective agent. Although clinical trials for Alzheimer's disease were terminated due to insufficient central nervous system (CNS) penetration, its utility in in vitro models remains significant for mechanistic studies.[4][5]
Mechanism of Action in Neurons
In primary neuron cultures, Alicapistat is expected to exert its effects by preventing the proteolytic activity of calpains. Under conditions of cellular stress that lead to a pathological increase in intracellular calcium (e.g., excitotoxicity, oxidative stress), calpains become activated. Activated calpains can cleave various substrates, including cytoskeletal proteins like spectrin, and can also initiate apoptotic cascades, in part by activating caspases such as caspase-3.[3] By inhibiting calpain-1 and -2, Alicapistat can potentially mitigate the downstream consequences of their overactivation, thereby preserving neuronal integrity and viability.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for neurobiology research.
Materials:
-
Embryonic day 18 (E18) rat or mouse embryos
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Papain solution (20 units/mL) with DNase I (100 µg/mL)
-
Plating medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin
-
Culture vessels (e.g., 96-well plates, glass coverslips) coated with Poly-D-Lysine (50 µg/mL)
Procedure:
-
Tissue Dissection: Aseptically dissect cortices from E18 rodent embryos in ice-cold HBSS.
-
Enzymatic Digestion: Transfer the cortical tissue to a tube containing pre-warmed papain solution and incubate at 37°C for 15-20 minutes with gentle agitation.
-
Mechanical Dissociation: Carefully remove the papain solution and wash the tissue twice with plating medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Cell Plating: Determine cell viability and density using a hemocytometer and trypan blue exclusion. Plate the neurons onto Poly-D-Lysine coated culture vessels at a desired density (e.g., 1 x 10^5 cells/well in a 96-well plate).
-
Cell Culture: Incubate the cultures at 37°C in a humidified incubator with 5% CO2. After 24 hours, perform a half-medium change to remove cellular debris. Continue to perform half-medium changes every 3-4 days. Cultures are typically ready for experimental use after 7-10 days in vitro (DIV).
Protocol 2: this compound Treatment and Induction of Neurotoxicity
This protocol outlines a general procedure for treating primary neurons with Alicapistat and inducing neurotoxicity to assess its protective effects. Based on studies with other calpain inhibitors in primary neurons, a concentration range of 10 nM to 10 µM is a reasonable starting point for Alicapistat.[6][7][8]
Materials:
-
Mature primary neuron cultures (7-10 DIV)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Neurotoxic agent (e.g., Glutamate, NMDA, or a calcium ionophore like A23187)
-
Plating medium
Procedure:
-
Alicapistat Pre-treatment: Prepare serial dilutions of Alicapistat in pre-warmed plating medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest Alicapistat dose.
-
Remove half of the medium from each well and replace it with the medium containing the appropriate concentration of Alicapistat or vehicle.
-
Incubate the cultures for a pre-treatment period, for example, 1 to 2 hours at 37°C.
-
Induction of Neurotoxicity: Following pre-treatment, introduce the neurotoxic agent to the culture medium at a pre-determined toxic concentration (e.g., 50-100 µM Glutamate for 24 hours). A control group without the neurotoxic agent should be included.
-
Incubation: Return the plates to the incubator for the desired duration of the toxicity assay (e.g., 24 hours).
Protocol 3: Assessment of Neuroprotection - Lactate Dehydrogenase (LDH) Assay
The LDH assay is a common method to assess cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
LDH assay kit (commercially available)
-
96-well plate reader
Procedure:
-
Sample Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture in a new 96-well plate.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis: To determine the percentage of cytotoxicity, a maximum LDH release control (cells treated with a lysis buffer) and a vehicle-treated control are required. The percentage of neuroprotection can be calculated based on the reduction in LDH release in Alicapistat-treated groups compared to the vehicle-treated, toxin-exposed group.
Protocol 4: Assessment of Apoptosis - Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Caspase-3 activity assay kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
96-well plate reader
Procedure:
-
Cell Lysis: After the treatment period, remove the culture medium and wash the cells with PBS. Add cell lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Lysate Collection: Collect the cell lysates and centrifuge to pellet any debris.
-
Caspase-3 Activity Measurement: Follow the manufacturer's protocol for the caspase-3 assay kit. This typically involves adding the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).
-
Data Acquisition: Incubate the reaction at 37°C for 1-2 hours and then measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Caspase-3 activity is proportional to the signal generated. The fold-increase in caspase-3 activity can be calculated by comparing the treated groups to the control group.
Data Presentation
The following tables present hypothetical quantitative data from experiments using this compound in primary neuron cultures subjected to glutamate-induced excitotoxicity.
Table 1: Neuroprotective Effect of this compound on Glutamate-Induced Cytotoxicity (LDH Assay)
| Treatment Group | Alicapistat Conc. | Glutamate (50 µM) | % Cytotoxicity (Mean ± SD) | % Neuroprotection |
| Control | 0 | - | 5.2 ± 1.5 | N/A |
| Vehicle + Glutamate | 0 (Vehicle) | + | 85.7 ± 5.3 | 0 |
| Alicapistat + Glutamate | 10 nM | + | 55.4 ± 4.1 | 35.4 |
| Alicapistat + Glutamate | 100 nM | + | 32.1 ± 3.8 | 62.5 |
| Alicapistat + Glutamate | 1 µM | + | 25.8 ± 2.9 | 69.9 |
| Alicapistat + Glutamate | 10 µM | + | 23.4 ± 3.1 | 72.7 |
Table 2: Inhibitory Effect of this compound on Glutamate-Induced Caspase-3 Activation
| Treatment Group | Alicapistat Conc. | Glutamate (50 µM) | Caspase-3 Activity (Fold Change vs. Control) |
| Control | 0 | - | 1.0 |
| Vehicle + Glutamate | 0 (Vehicle) | + | 4.8 ± 0.5 |
| Alicapistat + Glutamate | 10 nM | + | 3.1 ± 0.4 |
| Alicapistat + Glutamate | 100 nM | + | 2.2 ± 0.3 |
| Alicapistat + Glutamate | 1 µM | + | 1.5 ± 0.2 |
| Alicapistat + Glutamate | 10 µM | + | 1.3 ± 0.2 |
Visualizations
Caption: Calpain signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the neuroprotective effects of Alicapistat.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Calpain-1 and Calpain-2 in the Brain: New Evidence for a Critical Role of Calpain-2 in Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective strategies against calpain-mediated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection mediated by inhibition of calpain during acute viral encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calpain I activation in rat hippocampal neurons in culture is NMDA receptor selective and not essential for excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of calpain prevents NMDA-induced cell death and β-amyloid-induced synaptic dysfunction in hippocampal slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1S,2R)-Alicapistat in Calpain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-Alicapistat, also known as ABT-957, is a potent, orally active, and selective inhibitor of calpain-1 (μ-calpain) and calpain-2 (m-calpain). Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases implicated in a variety of cellular processes, including signal transduction, cytoskeletal remodeling, and apoptosis. Dysregulation of calpain activity has been linked to the pathophysiology of several neurodegenerative diseases, most notably Alzheimer's disease.
A critical aspect of calpain biology in the central nervous system is the opposing roles of its two major isoforms. Calpain-1 activation is generally considered neuroprotective, while calpain-2 activation is predominantly neurodegenerative. This dichotomy makes this compound, as a dual inhibitor, a valuable tool compound for dissecting the intricate roles of these proteases in neuronal health and disease.
These application notes provide a summary of the inhibitory profile of this compound and detailed protocols for its use in fundamental calpain research.
Data Presentation: Inhibitory Profile of this compound
The inhibitory activity of this compound has been characterized against its primary targets, calpain-1 and calpain-2, as well as other related proteases to determine its selectivity.
| Target Enzyme | Inhibitor | IC50 / Ki | Remarks |
| Human Calpain-1 | This compound | IC50 = 395 nM | Potent inhibition of the neuroprotective isoform. |
| Human Calpain-2 | This compound | Not explicitly quantified in reviewed literature | This compound is a known inhibitor of both calpain-1 and calpain-2. |
| Papain | This compound Analog | Selective | An analog of Alicapistat demonstrated selectivity for calpain-1 over papain.[1][2] |
| Cathepsin B | This compound Analog | Selective | An analog of Alicapistat demonstrated selectivity for calpain-1 over Cathepsin B.[1][2] |
| Cathepsin K | This compound Analog | Selective | An analog of Alicapistat demonstrated selectivity for calpain-1 over Cathepsin K.[2] |
Note: this compound is a mixture of diastereomers. The (S,R)-diastereomer is significantly more potent than the (R,R)-diastereomer, which is a very weak calpain inhibitor[2].
Mandatory Visualizations
Signaling Pathways
Caption: Opposing roles of Calpain-1 and Calpain-2 in neuronal signaling.
Experimental Workflows
Caption: Workflow for a fluorometric in vitro calpain activity assay.
References
Application Notes and Protocols: Measuring the Effects of (1S,2R)-Alicapistat on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S,2R)-Alicapistat (also known as ABT-957) is a selective, orally active inhibitor of calpain-1 and calpain-2, which are calcium-dependent cysteine proteases.[1][2] Aberrant calpain activity has been implicated in a variety of neurodegenerative disorders, including Alzheimer's disease, by contributing to the breakdown of essential synaptic proteins.[1][3] Calpains are crucial modulators of synaptic plasticity, the cellular mechanism underlying learning and memory.[3] Their inhibition presents a therapeutic strategy for neurological conditions characterized by synaptic dysfunction.
These application notes provide a framework for investigating the effects of this compound on synaptic plasticity, with a focus on Long-Term Potentiation (LTP). While preclinical data on Alicapistat's direct impact on synaptic plasticity is limited in publicly available literature, this document outlines the theoretical basis for its action, protocols for its study based on established methods for other calpain inhibitors, and expected outcomes. Phase I clinical trials with Alicapistat for Alzheimer's disease were terminated due to insufficient concentrations of the compound in the central nervous system (CNS) to produce a pharmacodynamic effect.[4][5]
Mechanism of Action: The Role of Calpain in Synaptic Plasticity
Calpains are activated by an influx of calcium, such as that occurring through NMDA receptors during the induction of synaptic plasticity.[3] Once activated, calpains cleave a variety of substrate proteins that are critical for synaptic structure and function. The inhibition of calpains by agents like Alicapistat is hypothesized to prevent this cleavage, thereby modulating synaptic strength.
Key substrates of calpain in the context of synaptic plasticity include:
-
Spectrin: A cytoskeletal protein, the cleavage of which can lead to changes in dendritic spine morphology.
-
Post-Synaptic Density (PSD) proteins: Including Shank and Homer, which are crucial for the structural integrity of the synapse.
-
Enzymes: Such as calcineurin and protein kinase C (PKC), which are involved in signaling cascades that regulate synaptic strength.
-
Receptors: Including glutamate receptors, the modulation of which directly impacts synaptic transmission.
By inhibiting calpain, this compound is expected to prevent the degradation of these and other key proteins, thereby influencing both the induction and maintenance of long-term changes in synaptic strength.
Data Presentation: Expected Effects of Calpain Inhibitors on Synaptic Plasticity
| Parameter | Model System | Treatment | Key Finding | Reference |
| Long-Term Potentiation (LTP) | Hippocampal Slices from APP/PS1 mice | Calpain Inhibitor (E64, BDA-410) | Restored deficits in LTP to wild-type levels. | [1] |
| Basal Synaptic Transmission | Hippocampal Slices from APP/PS1 mice | Calpain Inhibitor (E64, BDA-410) | No significant effect on baseline synaptic transmission. | [1] |
| Paired-Pulse Facilitation (PPF) | Hippocampal Slices from APP/PS1 mice | Calpain Inhibitor (E64, BDA-410) | Normalized altered PPF, suggesting a presynaptic component. | [1] |
| CREB Phosphorylation | Hippocampal Cultures from APP/PS1 mice | Calpain Inhibitor (E64) | Restored levels of phosphorylated CREB, a key transcription factor for memory consolidation. | [1] |
Experimental Protocols
The following protocols are generalized for the study of a novel compound's effect on synaptic plasticity in acute hippocampal slices and can be adapted for the use of this compound.
Preparation of Acute Hippocampal Slices
-
Anesthesia and Perfusion: Anesthetize an adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane). Once deeply anesthetized, perform a transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based slicing solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution. Mount the brain on a vibratome stage and cut 300-400 µm thick coronal or horizontal slices containing the hippocampus.
-
Recovery: Transfer the slices to a recovery chamber containing NMDG-based slicing solution at 32-34°C for a short period (e.g., 10-15 minutes) before transferring them to an incubation chamber with artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour before recording.
Electrophysiological Recordings of Long-Term Potentiation (LTP)
-
Slice Placement: Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After a stable response is obtained, record baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulation intensity should be set to elicit a response that is 30-50% of the maximal fEPSP amplitude.
-
Drug Application: To test the effect of this compound, bath-apply the desired concentration of the compound for a predetermined period (e.g., 20-30 minutes) before LTP induction. A vehicle control should be run in parallel.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated 4 times with a 20-second interval).
-
Post-Induction Recording: Record fEPSPs for at least 60 minutes post-induction to measure the magnitude and stability of LTP. The degree of potentiation is typically expressed as the percentage increase in the fEPSP slope relative to the pre-induction baseline.
Western Blotting for Calpain Substrates
-
Sample Collection: Following electrophysiological recording, or in a separate biochemical experiment, treat hippocampal slices with this compound and/or an LTP-inducing stimulus. Snap-freeze the slices in liquid nitrogen.
-
Protein Extraction: Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against calpain substrates of interest (e.g., spectrin, pCREB, total CREB) and a loading control (e.g., GAPDH, β-actin).
-
Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize to the loading control.
Conclusion
This compound, as a selective calpain-1 and -2 inhibitor, holds theoretical promise for the modulation of synaptic plasticity. The provided protocols offer a robust framework for researchers to investigate these potential effects at the electrophysiological and biochemical levels. While clinical development was halted due to pharmacokinetic challenges in the CNS, in vitro and ex vivo studies using the methodologies outlined here can still provide valuable insights into the role of calpains in synaptic function and the potential of calpain inhibitors as research tools and therapeutic leads. It is crucial to carefully design experiments with appropriate controls to delineate the specific actions of this compound on the complex mechanisms of synaptic plasticity.
References
- 1. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining in Studies Involving (1S,2R)-Alicapistat Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting immunohistochemistry (IHC) staining in research involving the calpain 1 and 2 inhibitor, (1S,2R)-Alicapistat. While Alicapistat was developed for Alzheimer's disease, its precise mechanism and effects on various tissues are still subjects of investigation. The following protocols are designed to assist in the immunolocalization of its primary targets, calpain 1 and calpain 2, as well as cathepsin K, which may be relevant for broader investigations into protease activity.
Introduction to this compound
This compound is an orally active and selective inhibitor of calpain 1 (μ-calpain) and calpain 2 (m-calpain).[1][2] These calcium-dependent cysteine proteases are ubiquitously expressed and play crucial roles in various cellular processes, including signal transduction, cell motility, and apoptosis.[3] Dysregulation of calpain activity has been implicated in a range of pathologies, particularly neurodegenerative disorders.[3] While initial clinical trials for Alzheimer's disease were terminated due to insufficient target engagement in the central nervous system, the compound remains a valuable tool for preclinical research into the roles of calpain 1 and 2.
Data Presentation
The following tables are templates for summarizing quantitative data from IHC experiments.
Table 1: Summary of Immunohistochemical Staining Scores for Calpain 1 and Calpain 2.
| Treatment Group | N | Calpain 1 Staining Intensity (Mean ± SD) | Calpain 1 Percent Positivity (Mean ± SD) | Calpain 2 Staining Intensity (Mean ± SD) | Calpain 2 Percent Positivity (Mean ± SD) |
| Vehicle Control | 10 | 2.8 ± 0.4 | 75 ± 8.2 | 2.5 ± 0.6 | 68 ± 10.1 |
| This compound (X mg/kg) | 10 | 1.2 ± 0.3 | 32 ± 5.5 | 1.1 ± 0.4 | 29 ± 6.7 |
| This compound (Y mg/kg) | 10 | 0.8 ± 0.2 | 18 ± 4.1 | 0.7 ± 0.3 | 15 ± 3.9 |
Staining intensity is scored on a scale of 0 (negative), 1 (weak), 2 (moderate), and 3 (strong). *p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: Summary of Immunohistochemical Staining for Cathepsin K.
| Treatment Group | N | Cathepsin K Staining Intensity (Mean ± SD) | Cathepsin K Percent Positivity (Mean ± SD) |
| Vehicle Control | 10 | 1.5 ± 0.5 | 45 ± 7.6 |
| This compound (X mg/kg) | 10 | 1.4 ± 0.6 | 43 ± 8.1 |
| This compound (Y mg/kg) | 10 | 1.3 ± 0.4 | 41 ± 6.9 |
No significant differences were observed in this hypothetical data set, suggesting Alicapistat may not directly impact Cathepsin K expression.
Signaling Pathways and Experimental Workflows
Calpain Signaling Pathway
Calpains 1 and 2 are involved in numerous signaling cascades. Their activation by elevated intracellular calcium leads to the cleavage of a wide array of substrate proteins, influencing pathways related to synaptic plasticity and neurodegeneration.
Caption: Calpain 1 and 2 signaling pathway and the inhibitory action of this compound.
Immunohistochemistry Experimental Workflow
The following diagram outlines the key steps in the immunohistochemical staining protocol.
Caption: A generalized workflow for immunohistochemical staining of paraffin-embedded tissues.
Experimental Protocols
Note: Optimal antibody dilutions and incubation times should be determined empirically for each specific antibody lot and tissue type.
Protocol 1: Immunohistochemical Staining for Calpain 1
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking solution (e.g., 10% Normal Goat Serum in PBS)
-
Primary antibody: Rabbit anti-Calpain 1 polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-78911, recommended dilution 0.5-1 µg/mL)[4]
-
Biotinylated goat anti-rabbit secondary antibody
-
HRP-conjugated streptavidin
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol solutions: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer.
-
Heat in a microwave, pressure cooker, or water bath (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Calpain 1 antibody in blocking solution.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with HRP-conjugated streptavidin for 30 minutes at room temperature.
-
-
Chromogen Application:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing in deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol and xylene.
-
Coverslip with a permanent mounting medium.
-
Protocol 2: Immunohistochemical Staining for Calpain 2
This protocol is similar to that for Calpain 1, with the primary difference being the primary antibody used.
Materials:
-
All materials from Protocol 1.
-
Primary antibody: Rabbit anti-Calpain 2 polyclonal antibody (e.g., Thermo Fisher Scientific Cat# PA5-78912, recommended dilution 0.5-1 µg/mL)[5]
Procedure:
-
Follow steps 1-10 from Protocol 1, substituting the anti-Calpain 1 primary antibody with the anti-Calpain 2 primary antibody at the appropriate dilution in step 5.
Protocol 3: Immunohistochemical Staining for Cathepsin K
This protocol can be used to investigate potential off-target effects or broader changes in protease activity following Alicapistat treatment.
Materials:
-
All materials from Protocol 1.
-
Primary antibody: Mouse anti-Cathepsin K monoclonal antibody (e.g., Abcam, clone 3F9, recommended dilution 1:300)[6]
-
Biotinylated goat anti-mouse secondary antibody
Procedure:
-
Deparaffinization and Rehydration: Follow Protocol 1, step 1.
-
Antigen Retrieval: Follow Protocol 1, step 2, using a citrate buffer (pH 6.0).[7]
-
Peroxidase Blocking: Follow Protocol 1, step 3.
-
Blocking: Follow Protocol 1, step 4.
-
Primary Antibody Incubation:
-
Dilute the primary anti-Cathepsin K antibody in blocking solution.
-
Incubate sections with the diluted primary antibody overnight at 4°C.[6]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate with biotinylated goat anti-mouse secondary antibody for 1 hour at room temperature.
-
-
Detection, Chromogen Application, Counterstaining, and Dehydration/Mounting: Follow steps 7-10 from Protocol 1.
Concluding Remarks
The provided protocols offer a robust starting point for the immunohistochemical analysis of tissues from studies involving this compound. Given that Alicapistat's primary targets are calpain 1 and 2, the protocols for these enzymes are of principal importance. The inclusion of a protocol for cathepsin K allows for a more extensive investigation of the broader effects on cellular proteases. As with any IHC experiment, proper controls (e.g., isotype controls, negative controls without primary antibody) are essential for accurate interpretation of the results.
References
- 1. Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Calpain 1 Polyclonal Antibody (PA5-78911) [thermofisher.com]
- 5. Calpain 2 Polyclonal Antibody (PA5-78912) [thermofisher.com]
- 6. Cathepsin K in the immunohistochemical diagnosis of melanocytic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Note: Analysis of Cellular Effects of (1S,2R)-Alicapistat using Flow Cytometry
Introduction
(1S,2R)-Alicapistat is a potent and selective, orally active small molecule inhibitor of human calpain 1 and 2, which are calcium-dependent cysteine proteases.[1][2][3][4] The overactivation of calpains has been implicated in a variety of pathophysiological processes, including neurodegenerative diseases such as Alzheimer's disease.[1][5][6] Calpains are involved in a myriad of cellular functions, including cell proliferation, differentiation, signal transduction, and apoptosis.[7][8] Inhibition of calpain activity can therefore have significant effects on cellular fate. This application note provides a framework for utilizing flow cytometry to analyze the cellular consequences of treating cell lines with this compound, with a focus on apoptosis and cell cycle progression.
Mechanism of Action
This compound, also known as ABT-957, is a ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamide that acts as a selective inhibitor of calpain 1 (μ-calpain) and calpain 2 (m-calpain).[4][5][6] These enzymes are ubiquitously expressed in mammalian cells and their activity is tightly regulated by intracellular calcium levels and the endogenous inhibitor, calpastatin.[7] Dysregulation of calpain activity is associated with cellular damage. By inhibiting calpains, this compound can modulate downstream signaling pathways involved in cell survival and death.
Cellular Effects and Flow Cytometry Analysis
The inhibition of calpains by this compound is expected to induce changes in cellular processes that can be quantitatively assessed using flow cytometry. Key applications include:
-
Apoptosis Detection: Calpains are known to be involved in the regulation of apoptosis. Their inhibition can either promote or prevent apoptosis depending on the cell type and stimulus. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Calpain activity has been linked to the regulation of cell cycle progression. Treatment with calpain inhibitors may lead to cell cycle arrest at specific checkpoints. Flow cytometry analysis of DNA content using PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
This application note provides detailed protocols for these two key assays to characterize the cellular effects of this compound.
Experimental Workflow
The general workflow for analyzing the effects of this compound on cells using flow cytometry is depicted below.
Caption: Experimental workflow for flow cytometry analysis of cells treated with this compound.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on calpain.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data from flow cytometry experiments on a human neuroblastoma cell line (e.g., SH-SY5Y) treated with increasing concentrations of this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V/PI Staining
| Treatment Group | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (1 µM) | 90.1 ± 3.5 | 5.8 ± 1.2 | 4.1 ± 0.9 |
| This compound (10 µM) | 75.6 ± 4.2 | 15.3 ± 2.5 | 9.1 ± 1.8 |
| This compound (50 µM) | 50.3 ± 5.8 | 30.7 ± 4.1 | 19.0 ± 3.2 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (0 µM) | 60.5 ± 3.3 | 25.1 ± 2.0 | 14.4 ± 1.5 |
| This compound (1 µM) | 65.2 ± 2.8 | 22.3 ± 1.8 | 12.5 ± 1.3 |
| This compound (10 µM) | 75.8 ± 4.1 | 15.1 ± 2.2 | 9.1 ± 1.1 |
| This compound (50 µM) | 85.3 ± 5.2 | 8.5 ± 1.5 | 6.2 ± 0.9 |
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V-FITC and Propidium Iodide (PI) Staining
Materials:
-
This compound
-
Cell line of interest (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for FITC and PI.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
PI Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution of the DNA content histogram.
Logical Relationship of Potential Outcomes
The following diagram illustrates the potential interpretations of the flow cytometry data.
Caption: Logical flow from experimental data to interpretation of this compound's cellular effects.
References
- 1. Alicapistat - AbbVie - AdisInsight [adisinsight.springer.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The calpain-calpastatin system in mammalian cells: properties and possible functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of calpain-calpastatin system (CCS) in human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (1S,2R)-Alicapistat in Traumatic Brain Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of (1S,2R)-Alicapistat, a selective inhibitor of calpain-1 and calpain-2, in preclinical models of traumatic brain injury (TBI). While direct studies of Alicapistat in TBI models are not extensively documented in publicly available literature, its mechanism of action as a calpain inhibitor suggests its potential therapeutic utility in this context. Calpain activation, particularly of calpain-2, is a well-established early mediator of neuronal damage following TBI.[1][2]
This document outlines the rationale for investigating this compound in TBI, summarizes its known pharmacokinetic properties from clinical trials in Alzheimer's disease, and provides detailed, adaptable protocols for its application in a common preclinical TBI model, the controlled cortical impact (CCI) model.
Rationale for Use in TBI Models
Traumatic brain injury involves a complex cascade of secondary injury mechanisms that contribute to long-term neurological deficits. One of the key enzymatic drivers of this secondary injury is the family of calcium-activated neutral proteases known as calpains.[3][4]
-
Dual Role of Calpains: Research has elucidated opposing roles for the two major calpain isoforms in the brain. Calpain-1 activation is often associated with neuroprotective pathways, whereas sustained calpain-2 activation is linked to neurodegenerative processes, including axonal damage and neuronal cell death following TBI.[2][5][6]
-
Therapeutic Target: The inhibition of calpain-2 is therefore a promising therapeutic strategy to mitigate the secondary damage in TBI.[5][6] this compound (also known as ABT-957) is a selective inhibitor of both calpain-1 and calpain-2.[7][8][9] While selective inhibition of calpain-2 is emerging as a primary goal, the effects of dual inhibition in TBI remain an area for investigation.
This compound: Summary of Known Properties
Clinical trials for this compound in Alzheimer's disease were terminated due to insufficient concentrations in the central nervous system (CNS) to elicit a pharmacodynamic effect in humans.[7][8][9] However, the pharmacokinetic data from these Phase 1 studies provide a valuable starting point for designing preclinical experiments.
Table 1: Summary of Human Pharmacokinetic Data for this compound
| Parameter | Value | Population | Dosing | Citation |
| Time to Maximum Plasma Concentration (Tmax) | 2 to 5 hours | Healthy subjects, elderly, and patients with mild to moderate AD | Single or multiple twice-daily doses | [9] |
| Half-life (t½) | 7 to 12 hours | Healthy subjects, elderly, and patients with mild to moderate AD | Single or multiple twice-daily doses | [9] |
| Dose Proportionality | 50 to 1000 mg | Healthy subjects | Single dose | [9] |
| Diastereomer Exposure | R,S diastereomer exposure was ~2-fold greater than R,R diastereomer | Healthy young and elderly subjects, and patients with AD | Not specified | [9] |
| Safety | Incidence of treatment-emergent adverse events was similar to placebo. No clinically significant changes in vital signs and laboratory measurements. | Healthy subjects, elderly, and patients with mild to moderate AD | Up to 14 days of twice-daily dosing | [9] |
Experimental Protocols
The following protocols are provided as a template and should be adapted based on specific experimental goals and institutional guidelines. The focus is on the controlled cortical impact (CCI) model, a widely used and reproducible model of TBI.[2][7][10][11]
Protocol 1: Preparation and Administration of this compound
Objective: To prepare this compound for in vivo administration in a rodent model of TBI.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal gavage needles or injection syringes
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing the components in the specified ratios. Ensure the solution is sterile-filtered.
-
Alicapistat Formulation:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
Suspend the powder in a small amount of DMSO and vortex until fully dissolved.
-
Add the PEG300 and vortex thoroughly.
-
Finally, add the saline and vortex until a clear, homogenous solution is formed. Sonication can be used to aid dissolution if necessary.
-
-
Administration:
-
The route of administration should be determined based on the experimental design. Oral gavage is a possibility given its oral bioavailability in humans.[9] Intraperitoneal or subcutaneous injection may also be considered to bypass first-pass metabolism.
-
Administer the prepared solution to the animals at the predetermined time points relative to the TBI procedure (e.g., 30 minutes pre-injury, or 1, 4, and 24 hours post-injury).
-
Protocol 2: Controlled Cortical Impact (CCI) Model of TBI
Objective: To induce a focal brain injury in rodents to model TBI.
Materials:
-
Stereotaxic frame
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, drill)
-
CCI device (pneumatic or electromagnetic)
-
Suture materials
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the animal (e.g., mouse or rat) with isoflurane (5% for induction, 1-2% for maintenance).
-
Place the animal in the stereotaxic frame and maintain body temperature at 37°C using a heating pad.
-
Shave the scalp and sterilize the area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision to expose the skull.
-
Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a high-speed drill, taking care not to damage the underlying dura mater.
-
-
Induction of Injury:
-
Position the CCI device perpendicular to the exposed cortical surface.
-
Set the desired injury parameters (e.g., impactor tip diameter, velocity, depth, and dwell time). These will need to be optimized for the specific animal model and desired injury severity.
-
Induce the impact.
-
-
Closure and Recovery:
-
Replace the bone flap (if applicable) or cover the craniotomy with a sterile material.
-
Suture the scalp incision.
-
Administer analgesics as per institutional guidelines.
-
Allow the animal to recover in a warm, clean cage with easy access to food and water.
-
Protocol 3: Assessment of Neuroprotective Effects
Objective: To evaluate the efficacy of this compound in reducing TBI-induced pathology and functional deficits.
1. Histological and Molecular Analysis (Endpoint: 24-72 hours post-TBI):
- Tissue Collection: Anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde. Harvest the brains for histological analysis.
- Lesion Volume Measurement: Section the brains and stain with a marker for cell bodies (e.g., Nissl stain). Quantify the lesion volume using image analysis software.
- Immunohistochemistry: Stain brain sections for markers of neuronal death (e.g., Fluoro-Jade B), axonal injury (e.g., amyloid precursor protein), and calpain activation (e.g., spectrin breakdown products).
- Western Blot: Collect fresh brain tissue from the peri-lesional cortex to quantify levels of calpain-2 activation, its substrates (e.g., spectrin), and apoptotic markers.
2. Behavioral Analysis (Endpoint: 1-4 weeks post-TBI):
- Motor Function:
- Rotarod Test: Assess motor coordination and balance.
- Beam Walk Test: Evaluate fine motor control.
- Cognitive Function:
- Morris Water Maze: Test for spatial learning and memory deficits.[10]
- Novel Object Recognition: Assess recognition memory.[10]
Table 2: Example Experimental Groups for a Preclinical TBI Study
| Group | Treatment | Injury | N (per group) |
| 1 | Sham | No Injury | 10 |
| 2 | Vehicle | CCI | 10 |
| 3 | This compound (Low Dose) | CCI | 10 |
| 4 | This compound (High Dose) | CCI | 10 |
Visualizations
Caption: Calpain signaling cascade following TBI and the inhibitory action of Alicapistat.
Caption: Experimental workflow for evaluating this compound in a TBI model.
References
- 1. The role of calpains in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protection against TBI-Induced Neuronal Death with Post-Treatment with a Selective Calpain-2 Inhibitor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Use of Calpain Inhibitors as Brain Injury Therapy - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Potential Use of Calpain Inhibitors as Brain Injury Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury [research.westernu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Identification and neuroprotective properties of NA-184, a calpain-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing (1S,2R)-Alicapistat for the Study of Calpain-Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein degradation is a fundamental cellular process essential for maintaining protein homeostasis, regulating signal transduction, and eliminating damaged or misfolded proteins. While the ubiquitin-proteasome system is a primary degradation pathway, other proteolytic systems play critical roles.[1][2] The calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that contribute significantly to cellular function and pathology through limited proteolysis of specific substrates.[3]
The two major ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are implicated in a wide array of cellular processes. Intriguingly, they often exhibit opposing functions. Calpain-1 activation is frequently associated with neuroprotective pathways and is required for certain forms of synaptic plasticity, such as long-term potentiation (LTP).[4][5] In contrast, calpain-2 activation is often linked to neurodegenerative processes and cell death.[4][5][6]
(1S,2R)-Alicapistat (also known as ABT-957) is a potent, orally active, and selective small molecule inhibitor of both human calpain-1 and calpain-2.[7][8] Although its clinical development for Alzheimer's disease was halted due to insufficient central nervous system (CNS) penetration, its well-defined mechanism and selectivity make it an invaluable research tool for investigating the roles of calpains in protein degradation and various signaling pathways.[4][9][10] This document provides detailed protocols and data for using Alicapistat to explore calpain-dependent cellular processes.
Mechanism of Action
Alicapistat functions as a competitive inhibitor of calpain-1 and calpain-2. Calpains are typically inactive in the cytosol but become activated upon binding of calcium ions (Ca²⁺), which triggers a conformational change exposing the active site.[3] Alicapistat binds to the active site of these proteases, preventing them from cleaving their protein substrates. By inhibiting both calpain-1 and calpain-2, Alicapistat allows researchers to study the net effect of blocking this proteolytic system, which is crucial given the opposing roles of the two isoforms.
Caption: Mechanism of calpain inhibition by this compound.
Quantitative Data
The following tables summarize the inhibitory potency and pharmacokinetic properties of Alicapistat, providing essential data for experimental design.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| This compound (ABT-957) | Human Calpain-1 | 395 | [8] |
| Analog 1c (S,R-diastereomer) | Calpain-1 | 78 |[10] |
Note: Analog 1c demonstrates that stereochemistry significantly impacts potency.[10]
Table 2: Summary of Phase 1 Pharmacokinetic Properties in Humans
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Time to Max. Plasma Conc. (Tₘₐₓ) | 2 - 5 hours | Single & Multiple Doses | [4][7] |
| Half-life (t₁/₂) | 7 - 12 hours | Post-dose | [4][7] |
| Dose Proportionality | 50 - 1000 mg | Dose Range |[4][7] |
Experimental Protocols
Protocol 1: Preparation of Alicapistat Stock Solutions
This protocol provides methods for solubilizing Alicapistat for in vitro and in vivo experiments, adapted from supplier recommendations.[8]
A. For In Vitro Cell Culture Experiments:
-
Prepare a stock solution of Alicapistat in Dimethyl Sulfoxide (DMSO) at a concentration of 10-50 mM. For example, to make a 10 mM stock, dissolve 4.34 mg of Alicapistat (MW: 434.52 g/mol ) in 1 mL of DMSO.
-
Warm and/or sonicate the solution gently if precipitation occurs.
-
For cell-based assays, dilute the DMSO stock solution with cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1-0.5% to avoid solvent toxicity.
B. For In Vivo Animal Studies (Formulation Example):
-
Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% Saline.
-
First, dissolve Alicapistat in DMSO to create a concentrated stock (e.g., 41.7 mg/mL).
-
To prepare a 1 mL working solution (e.g., 4.17 mg/mL), add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[8]
-
Administer the formulation to animals based on the desired dosage (mg/kg).
Protocol 2: In Vitro Calpain Activity Assay (Fluorogenic)
This protocol outlines a general method to measure the inhibitory effect of Alicapistat on purified calpain enzyme activity.
Materials:
-
Purified human calpain-1 or calpain-2 enzyme.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 mM CaCl₂.
-
Fluorogenic calpain substrate: e.g., Suc-Leu-Leu-Val-Tyr-AMC (SLLVY-AMC).
-
This compound.
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
Procedure:
-
Prepare a serial dilution of Alicapistat in Assay Buffer at 2X the final desired concentrations.
-
In each well of the 96-well plate, add 50 µL of the 2X Alicapistat dilutions or vehicle control (e.g., DMSO diluted in buffer).
-
Add 25 µL of purified calpain enzyme (diluted in Assay Buffer) to each well and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding 25 µL of the 2X fluorogenic substrate to each well.
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of Calpain Substrate Cleavage in Cells
This protocol is designed to assess the ability of Alicapistat to prevent the cleavage of a known intracellular calpain substrate in a cellular context.
Caption: Experimental workflow for analyzing calpain substrate cleavage.
Procedure:
-
Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma, primary cortical neurons) and grow to 70-80% confluency.
-
Pre-treatment: Replace the medium with fresh medium containing the desired concentrations of Alicapistat or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.
-
Stimulation: Add a stimulus to induce Ca²⁺ influx and activate calpains (e.g., 1-5 µM ionomycin or 100 µM glutamate). Include a negative control group with no stimulus. Incubate for a predetermined time (e.g., 15-60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to a known calpain substrate (e.g., α-spectrin, huntingtin, pCREB). Use an antibody that recognizes either the full-length protein, the cleavage product, or both. Follow with an appropriate HRP-conjugated secondary antibody.
-
Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to compare the levels of the cleaved substrate fragment relative to the full-length protein across different treatment conditions. A successful experiment will show that Alicapistat reduces the appearance of the cleavage product in stimulated cells.
Visualizing Calpain's Role in Cellular Pathways
The dual and often opposing roles of calpain-1 and calpain-2 are critical for interpreting experimental results when using a non-selective inhibitor like Alicapistat.
Caption: Opposing roles of Calpain-1 and Calpain-2 in neurons.
References
- 1. Cellular Signal Transductions and Their Inhibitors Derived from Deep-Sea Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induced protein degradation: an emerging drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving (1S,2R)-Alicapistat Brain Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the brain bioavailability of (1S,2R)-Alicapistat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain bioavailability a concern?
A1: this compound, also known as ABT-957, is an orally active, selective inhibitor of human calpains 1 and 2.[1][2] Overactivation of calpains has been linked to neurodegenerative conditions such as Alzheimer's disease.[1][2] However, clinical trials for Alicapistat in Alzheimer's disease were terminated due to insufficient concentrations of the drug in the central nervous system (CNS) to elicit a pharmacodynamic effect.[1] This indicates poor brain bioavailability, which is a significant hurdle for any CNS-acting therapeutic.
Q2: What are the primary barriers limiting Alicapistat's entry into the brain?
A2: The primary barrier is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Key factors that likely limit Alicapistat's brain penetration include:
-
Efflux by Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics, including drugs, out of the brain and back into the bloodstream.[3][4]
-
Low Passive Permeability: The physicochemical properties of a drug, such as its size, lipophilicity, and charge, determine its ability to passively diffuse across the BBB.[5]
-
Metabolism: Alicapistat may be subject to metabolism by enzymes present in the brain endothelial cells, reducing the amount of active drug that reaches the brain parenchyma.
Q3: What general strategies can be employed to improve the brain penetration of a drug like Alicapistat?
A3: Several strategies can be explored to enhance CNS drug delivery:
-
Inhibition of Efflux Pumps: Co-administration of a P-gp inhibitor can increase the brain concentration of P-gp substrates.[3]
-
Chemical Modification (Prodrugs): Modifying the chemical structure of Alicapistat to create a more lipophilic prodrug could enhance its passive diffusion across the BBB.[5]
-
Nanoparticle-based Delivery Systems: Encapsulating Alicapistat in nanoparticles, such as liposomes or polymeric nanoparticles, can facilitate its transport across the BBB.[5][6] These nanoparticles can be further functionalized with ligands that target specific receptors on the BBB for enhanced uptake.
-
Intranasal Delivery: Bypassing the BBB altogether by administering the drug via the intranasal route, which allows for direct access to the CNS through the olfactory and trigeminal nerves.[6]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments aimed at improving the brain bioavailability of this compound.
Problem 1: Low Brain-to-Plasma Concentration Ratio in In Vivo Studies
Possible Cause 1: Alicapistat is a substrate for P-glycoprotein (P-gp).
-
Troubleshooting Step 1: In Vitro P-gp Substrate Assay.
-
Action: Perform an in vitro bidirectional transport assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells.
-
Expected Outcome: A significantly higher basal-to-apical transport rate compared to the apical-to-basal transport rate (efflux ratio > 2) would suggest that Alicapistat is a P-gp substrate.
-
-
Troubleshooting Step 2: In Vivo Co-administration with a P-gp Inhibitor.
-
Action: Conduct an in vivo pharmacokinetic study in a rodent model, co-administering Alicapistat with a known P-gp inhibitor (e.g., verapamil, cyclosporin A).
-
Expected Outcome: A significant increase in the brain-to-plasma concentration ratio of Alicapistat in the presence of the P-gp inhibitor would confirm that P-gp-mediated efflux is a major limiting factor.
-
Possible Cause 2: Poor passive permeability across the BBB.
-
Troubleshooting Step 1: In Vitro BBB Permeability Assay.
-
Action: Utilize an in vitro BBB model, such as a co-culture of brain endothelial cells and astrocytes, to determine the apparent permeability coefficient (Papp) of Alicapistat.
-
Expected Outcome: A low Papp value would indicate poor passive permeability.
-
-
Troubleshooting Step 2: Chemical Modification to Create a Prodrug.
-
Action: Synthesize a more lipophilic prodrug of Alicapistat and evaluate its permeability in the in vitro BBB model.
-
Expected Outcome: The prodrug should exhibit a higher Papp value compared to the parent compound.
-
Problem 2: High Variability in Brain Concentration Measurements
Possible Cause: Inconsistent experimental procedures.
-
Troubleshooting Step 1: Standardize Surgical Procedures for Microdialysis.
-
Action: Ensure consistent stereotaxic implantation of the microdialysis probe in the target brain region. Verify probe placement post-experiment via histological analysis.
-
Expected Outcome: Reduced variability in probe location will lead to more consistent measurement of extracellular fluid concentrations.
-
-
Troubleshooting Step 2: Optimize Microdialysis Sampling and Analysis.
-
Action: Standardize the perfusion flow rate and sampling time. Ensure the analytical method (e.g., LC-MS/MS) is validated for sensitivity, accuracy, and precision for Alicapistat in the microdialysate matrix.
-
Expected Outcome: Improved analytical consistency will reduce measurement variability.
-
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Unit | Alicapistat Alone | Alicapistat + P-gp Inhibitor |
| Brain Cmax | ng/g | ||
| Plasma Cmax | ng/mL | ||
| Brain AUC(0-t) | ngh/g | ||
| Plasma AUC(0-t) | ngh/mL | ||
| Brain-to-Plasma Ratio | - |
Table 2: In Vitro Permeability of this compound and its Prodrug
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | |||
| Alicapistat-Prodrug |
Experimental Protocols
Protocol 1: In Vivo Brain Microdialysis in Rats
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Guide Cannula Implantation: Surgically implant a guide cannula targeting the desired brain region (e.g., hippocampus). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials.
-
Drug Administration: Administer this compound (and P-gp inhibitor, if applicable) via the desired route (e.g., intravenous, oral).
-
Sample Analysis: Analyze the concentration of Alicapistat in the dialysate samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the unbound brain concentration of Alicapistat over time and determine pharmacokinetic parameters.
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
-
Cell Culture: Co-culture human brain microvascular endothelial cells (hBMECs) on the apical side and human astrocytes on the basolateral side of a Transwell® insert.
-
Barrier Integrity Measurement: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER). Experiments should be initiated once TEER values are stable and above a predefined threshold.
-
Permeability Experiment (Apical to Basolateral):
-
Add this compound to the apical (donor) chamber.
-
At specified time points, collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of Alicapistat in the receiver chamber samples by LC-MS/MS.
-
-
Permeability Experiment (Basolateral to Apical):
-
Add this compound to the basolateral (donor) chamber.
-
At specified time points, collect samples from the apical (receiver) chamber.
-
Analyze the concentration of Alicapistat in the receiver chamber samples by LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions and determine the efflux ratio.
Visualizations
Caption: Troubleshooting workflow for low brain bioavailability.
Caption: P-glycoprotein mediated efflux at the BBB.
Caption: Strategies to improve Alicapistat brain bioavailability.
References
- 1. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Drug Delivery Challenges in Brain Disorders across the Blood–Brain Barrier: Novel Methods and Future Considerations for Improved Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proventainternational.com [proventainternational.com]
Technical Support Center: Overcoming Poor CNS Penetration of (1S,2R)-Alicapistat
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the central nervous system (CNS) penetration of (1S,2R)-Alicapistat, a selective inhibitor of calpains 1 and 2.
Troubleshooting Guides
Issue: Low Brain-to-Plasma Concentration Ratio of Alicapistat In Vivo
Question: My in vivo experiments consistently show a low brain-to-plasma concentration ratio (Kp) and a low unbound brain-to-plasma concentration ratio (Kp,uu) for Alicapistat. What are the potential causes and how can I address this?
Answer:
A low Kp,uu is a direct measure of poor blood-brain barrier (BBB) penetration and indicates that the concentration of the unbound, pharmacologically active drug in the brain is significantly lower than in the plasma.[1][2] This can be attributed to several factors:
-
High Efflux Transporter Activity: Alicapistat may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.[1][3]
-
Low Lipophilicity: The physicochemical properties of Alicapistat, such as a low octanol-water partition coefficient (LogP), may limit its ability to passively diffuse across the lipid membranes of the BBB endothelial cells.[4]
-
High Plasma Protein Binding: While a low Kp,uu is the most direct indicator of poor BBB penetration, high binding to plasma proteins can contribute to a low total brain concentration (Kp).[5]
Troubleshooting Strategies:
| Strategy | Description | Experimental Considerations |
| Co-administration with P-gp Inhibitors | Administer a known P-gp inhibitor, such as elacridar or tariquidar, alongside Alicapistat.[6] An increase in the Kp,uu of Alicapistat in the presence of the inhibitor would confirm its status as a P-gp substrate. | Requires careful dose selection of the inhibitor to avoid toxicity.[3] Monitor for potential drug-drug interactions. |
| Chemical Modification (Prodrug Approach) | Synthesize a more lipophilic prodrug of Alicapistat by masking polar functional groups with moieties that can be cleaved enzymatically within the CNS.[7][8][9] | The prodrug must be stable in plasma but readily converted to the active drug in the brain.[7] The modifying group should be non-toxic. |
| Formulation in Nanoparticles | Encapsulate Alicapistat in nanoparticles, such as liposomes or polymeric nanoparticles, to facilitate transport across the BBB.[10][11][12] Surface modification with ligands for BBB receptors can further enhance uptake.[11][13] | Nanoparticle size, surface charge, and ligand density must be optimized for BBB transport.[14] Biocompatibility and potential for immunogenicity should be assessed. |
Issue: High Efflux of Alicapistat from Brain Endothelial Cells In Vitro
Question: My in vitro BBB model using brain endothelial cells shows a high efflux ratio for Alicapistat, suggesting it is a substrate for efflux transporters. How can I confirm this and explore mitigation strategies?
Answer:
A high efflux ratio in an in vitro BBB model, such as a transwell assay, is a strong indication that Alicapistat is actively transported out of the brain endothelial cells.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high in vitro efflux.
Experimental Approaches:
| Experiment | Purpose | Expected Outcome |
| Bidirectional Transport Assay with P-gp Inhibitors | To confirm if the observed efflux is mediated by P-gp. | The efflux ratio of Alicapistat will be significantly reduced in the presence of a P-gp inhibitor. |
| Cellular Accumulation Assay | To measure the intracellular concentration of Alicapistat in the presence and absence of P-gp inhibitors. | Intracellular accumulation of Alicapistat will increase when co-incubated with a P-gp inhibitor. |
| Competition Assays | To determine if Alicapistat can compete with known P-gp substrates for transport. | Alicapistat will inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of Alicapistat that may limit its CNS penetration?
A1: Based on its chemical structure, several properties of Alicapistat may contribute to its poor CNS penetration.
| Property | Value/Prediction | Implication for CNS Penetration |
| Molecular Weight | 433.5 g/mol [15] | Within the generally accepted range for CNS drugs (<500 Da), but on the higher side. |
| Topological Polar Surface Area (TPSA) | 95.6 Ų[15] | Higher TPSA is often associated with lower BBB permeability. |
| LogP | 2.4[15] | Indicates moderate lipophilicity, which may not be optimal for passive diffusion across the BBB. |
| Hydrogen Bond Donors/Acceptors | Multiple | Potential for hydrogen bonding can reduce membrane permeability. |
Q2: How can I design a prodrug of Alicapistat to improve its CNS penetration?
A2: A prodrug strategy for Alicapistat would involve chemically modifying it to increase its lipophilicity and mask polar groups.[7][8][9]
Caption: Prodrug strategy for Alicapistat.
Key Considerations for Prodrug Design:
-
Linker Chemistry: Choose a linker that is stable in the bloodstream but is readily cleaved by enzymes present in the brain (e.g., esterases).[7]
-
Lipophilicity: The addition of the promoiety should significantly increase the LogP of the molecule to enhance passive diffusion across the BBB.
-
Safety: The cleaved promoiety should be non-toxic and readily eliminated from the body.
Q3: What are the most appropriate in vitro models to assess the BBB permeability of Alicapistat and its derivatives?
A3: Several in vitro models can be used to predict the BBB permeability of Alicapistat.
| Model | Description | Advantages | Disadvantages |
| PAMPA-BBB | Parallel Artificial Membrane Permeability Assay with a brain lipid-coated membrane. | High-throughput, cost-effective. | Lacks transporters and cellular complexity. |
| Cell Monolayers | Monolayers of brain endothelial cells (primary, immortalized, or iPSC-derived) grown on transwell inserts.[16][17][18] | Can model both passive diffusion and transporter activity.[17] | Expression of BBB-specific transporters can be downregulated in culture.[17] |
| Co-culture Models | Brain endothelial cells co-cultured with other cell types of the neurovascular unit, such as astrocytes and pericytes.[19] | More closely mimics the in vivo microenvironment and can result in tighter junctions.[16] | More complex to set up and maintain. |
Experimental Protocols
Protocol: In Vitro BBB Permeability Assay Using a Transwell System
This protocol describes a method to assess the permeability of Alicapistat across a monolayer of brain endothelial cells.
Materials:
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Brain endothelial cells (e.g., hCMEC/D3 or primary cells)
-
Cell culture medium and supplements
-
Alicapistat stock solution
-
Lucifer yellow (paracellular permeability marker)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding: Seed brain endothelial cells onto the apical side of the transwell inserts and culture until a confluent monolayer is formed.
-
Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assay:
-
Replace the medium in the apical (donor) chamber with a medium containing a known concentration of Alicapistat.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of Alicapistat in the collected samples using a validated LC-MS/MS method.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of Alicapistat appearance in the receiver chamber.
-
A is the surface area of the transwell membrane.
-
C0 is the initial concentration of Alicapistat in the donor chamber.
-
Visualization of Experimental Workflow:
Caption: In vitro BBB permeability assay workflow.
Protocol: Nanoparticle Formulation for Enhanced Alicapistat Delivery
This protocol provides a general method for formulating Alicapistat into polymeric nanoparticles.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Alicapistat
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Organic solvent (e.g., acetone, dichloromethane)
-
Deionized water
-
Homogenizer or sonicator
Methodology:
-
Organic Phase Preparation: Dissolve PLGA and Alicapistat in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., PVA).
-
Emulsification: Add the organic phase to the aqueous phase while homogenizing or sonicating to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion overnight at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Washing: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Characterization:
-
Size and Zeta Potential: Determine the particle size and surface charge using dynamic light scattering.
-
Encapsulation Efficiency: Quantify the amount of Alicapistat encapsulated within the nanoparticles.
-
In Vitro Release: Study the release kinetics of Alicapistat from the nanoparticles in a suitable buffer.
-
This technical support center provides a starting point for researchers working to overcome the challenge of poor CNS penetration of this compound. The provided troubleshooting guides, FAQs, and protocols are intended to be a valuable resource for designing and executing experiments to improve the delivery of this and other therapeutic agents to the brain.
References
- 1. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review [mdpi.com]
- 5. Improved measurement of drug exposure in the brain using drug-specific correction for residual blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for Enhanced Drug Delivery to the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoparticles for drug delivery to the brain - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Alicapistat | C25H27N3O4 | CID 67095330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 18. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 19. In Vitro Human Blood-Brain Barrier Model for Drug Permeability Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
(1S,2R)-Alicapistat solubility and stability issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the in vitro solubility and stability of (1S,2R)-Alicapistat. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work with this selective inhibitor of human calpains 1 and 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as ABT-957, is an orally active and selective inhibitor of human calpains 1 and 2.[1][2][3][4] Calpains are calcium-dependent proteases, and their overactivation is implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease.[5][6] By inhibiting calpains 1 and 2, Alicapistat can potentially mitigate neuronal damage.
Q2: What are the known solubility characteristics of this compound?
This compound is sparingly soluble in aqueous solutions. Its solubility is significantly higher in organic solvents like dimethyl sulfoxide (DMSO).[1][4] For in vivo studies, specific formulations using co-solvents have been developed to improve its solubility.[1][2]
Q3: What are the recommended storage conditions for this compound?
For solid this compound, it is recommended to store it as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2][4]
Q4: Are there any known stability issues with this compound?
As an α-ketoamide, this compound may be susceptible to certain stability issues. The α-ketoamide moiety can be prone to hydration of the keto-carbonyl group in aqueous solutions, and in some cases, epimerization at the chiral center adjacent to the keto-carbonyl can occur.[7] While α-ketoamides are generally more stable than corresponding α-keto-aldehydes, their stability can be influenced by pH, temperature, and light.[7][8] Specific stability studies for this compound in various in vitro experimental conditions are recommended.
Solubility Troubleshooting Guide
Researchers may encounter precipitation of this compound when preparing solutions for in vitro assays. The following guide provides steps to address these issues.
Problem: Precipitate forms when diluting a DMSO stock solution of this compound into aqueous buffer or cell culture medium.
-
Cause: The low aqueous solubility of this compound can lead to it crashing out of solution when the concentration of the organic co-solvent (DMSO) is significantly reduced.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of Alicapistat in the assay.
-
Optimize the DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated by many cell lines. Determine the highest non-toxic concentration of DMSO for your specific cell type and try to maintain it in your final assay volume.
-
Use sonication or gentle warming: To aid dissolution, brief sonication or gentle warming (e.g., to 37°C) of the final solution can be effective.[1][2] However, prolonged heating should be avoided to prevent potential degradation. Always visually inspect for complete dissolution before use.
-
Prepare fresh dilutions: Prepare working dilutions immediately before use from a concentrated DMSO stock to minimize the time the compound spends in a supersaturated aqueous state.
-
Consider alternative formulation strategies: For specific applications, the use of solubilizing agents or alternative delivery vehicles may be explored, though their impact on the experimental system must be carefully validated.
-
Quantitative Solubility Data
| Solvent/Formulation | Solubility | Reference |
| DMSO | 25 mg/mL (57.67 mM) (ultrasonication may be needed) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.88 mM) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.88 mM) | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.88 mM) | [1] |
Stability Troubleshooting Guide
Ensuring the stability of this compound in your experimental setup is critical for obtaining reliable and reproducible data.
Problem: Loss of compound activity over the course of a multi-day in vitro experiment.
-
Cause: this compound may degrade in aqueous solutions over time, especially at physiological temperatures (37°C). Potential degradation pathways for α-ketoamides include hydrolysis and photodecomposition.[7][8][9]
-
Solutions:
-
Perform stability studies: It is highly recommended to assess the stability of Alicapistat under your specific experimental conditions (e.g., in your cell culture medium at 37°C). A suggested protocol for an HPLC-based stability assessment is provided below.
-
Replenish the compound: For long-term experiments, consider partial or complete media changes with freshly prepared Alicapistat at regular intervals to maintain the desired concentration.
-
Protect from light: As a general precaution for photosensitive compounds, protect stock solutions and experimental setups from direct light.
-
Control pH: The stability of α-ketoamides can be pH-dependent.[7] Ensure that the pH of your buffers and media is stable throughout the experiment.
-
Experimental Protocols
The following are detailed methodologies for key experiments to assess the solubility and stability of this compound in vitro.
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)
-
96-well UV-compatible collection plates
-
Plate shaker
-
UV/Vis microplate reader
Procedure:
-
Prepare a stock solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Add to aqueous buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the 96-well filter plate pre-filled with a larger volume (e.g., 198 µL) of PBS (pH 7.4). This will result in a final DMSO concentration of 1%.
-
Incubate: Seal the plate and incubate at room temperature for 1.5 to 2 hours with continuous shaking.
-
Filter: Place the filter plate on top of a 96-well UV-compatible collection plate and centrifuge to separate any precipitate.
-
Quantify: Determine the concentration of the dissolved this compound in the filtrate using a UV/Vis microplate reader at the wavelength of maximum absorbance for Alicapistat. Create a standard curve using known concentrations of Alicapistat in the same buffer with 1% DMSO.
Protocol 2: In Vitro Stability Assay using HPLC
This protocol describes how to assess the stability of this compound in cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM/F-12) with or without serum
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Prepare test solution: Spike a known concentration of this compound (from a DMSO stock) into the cell culture medium to a final concentration relevant to your experiments (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).
-
Incubate: Place the solution in an incubator at 37°C.
-
Sample at time points: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the solution.
-
Quench and store: Immediately quench any potential enzymatic degradation by adding an equal volume of cold acetonitrile. Store samples at -20°C or colder until analysis.
-
HPLC analysis: Analyze the samples by HPLC. Develop a suitable gradient method to separate the parent peak of Alicapistat from any potential degradation products.
-
Data analysis: Quantify the peak area of the parent compound at each time point. The percentage of this compound remaining at each time point relative to the T=0 sample indicates its stability.
Signaling Pathway and Experimental Workflow Diagrams
Calpain-Mediated Neuronal Injury Pathway
Experimental Workflow for Assessing In Vitro Stability
Logical Workflow for Troubleshooting Solubility Issues
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Frontiers | Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders [frontiersin.org]
- 6. Calpain-mediated signaling mechanisms in neuronal injury and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting (1S,2R)-Alicapistat variability in experimental results
Welcome to the technical support center for (1S,2R)-Alicapistat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental challenges and to help ensure the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 value of our this compound. What could be the cause?
A1: Variability in IC50 values for this compound can stem from several factors:
-
Diastereomeric Purity: this compound is the more potent diastereomer. However, it is known that Alicapistat was developed as a diastereomeric mixture due to rapid interconversion. Ensure your supplier provides a certificate of analysis with the diastereomeric purity for each batch. Inconsistent ratios of the (1S,2R) to the less active (R,R) diastereomer will lead to shifts in potency.[1][2]
-
Compound Stability: As an α-ketoamide, Alicapistat can be susceptible to degradation, particularly in basic aqueous solutions which can lead to epimerization.[3] Prepare fresh stock solutions and avoid prolonged storage in basic buffers.
-
Solubility Issues: Poor solubility can lead to inaccurate concentrations in your assay. Ensure complete dissolution of the compound in your chosen solvent before preparing final dilutions. See the solubility data in the tables below for guidance.
Q2: Our in-cell western or cell-based assay results with Alicapistat are not consistent. What are the common pitfalls?
A2: Inconsistent results in cell-based assays can be attributed to:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density. Stressed or overly confluent cells can exhibit altered signaling pathways.
-
Compound Permeability: While developed as an orally active compound, Alicapistat's cell permeability can be a variable. Ensure adequate incubation time for the compound to reach its intracellular target.
-
Off-Target Effects: At higher concentrations, the risk of off-target effects increases. It is crucial to determine a dose-response curve to identify the optimal concentration range for specific calpain inhibition.
-
Assay Buffer Composition: The pH and ionic strength of your assay buffer can influence both the compound's stability and the enzyme's activity. Standardize your buffer preparation and pH verification for every experiment.
Q3: We are seeing a gradual loss of Alicapistat activity in our multi-day experiments. Why might this be happening?
A3: Loss of activity over time can be due to:
-
Metabolic Instability: Although designed for enhanced metabolic stability compared to earlier calpain inhibitors, Alicapistat can still be metabolized by cells over longer incubation periods.[4]
-
Chemical Instability in Media: The components of your cell culture media, particularly at 37°C, can contribute to the degradation of the α-ketoamide moiety over time. Consider replenishing the compound with fresh media for long-term experiments.
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware. Using low-adhesion plastics and preparing working solutions fresh can mitigate this.
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Calpain Activity Assays
| Potential Cause | Recommended Action |
| Calpain Auto-activation | The extraction buffer for preparing cell or tissue lysates should be optimized to prevent premature calpain activation. Commercial assay kits often provide specialized extraction buffers. |
| Incorrect Calcium Concentration | Calpain-1 (µ-calpain) and Calpain-2 (m-calpain) have different calcium requirements for activation. Ensure your assay buffer contains the appropriate calcium concentration for the specific isoform you are studying. |
| Sub-optimal pH | The pH of the assay buffer can affect both the stability of Alicapistat and the activity of calpain. Most commercial calpain assays recommend a pH between 7.2 and 7.5. |
| Variability in Reagent Preparation | Prepare fresh stock solutions of Alicapistat for each experiment. Ensure complete solubilization in an appropriate solvent like DMSO before further dilution into aqueous buffers. |
| Diastereomer Interconversion | Due to the potential for interconversion of the diastereomers, minimize the time the compound spends in solution before use. |
Issue 2: Poor Reproducibility in Animal Studies
| Potential Cause | Recommended Action |
| Variable Oral Bioavailability | The formulation and vehicle used for oral administration can significantly impact absorption. Ensure a consistent and appropriate vehicle is used for all animals in a study. |
| Differences in Animal Strain, Age, or Sex | These factors can influence drug metabolism and pharmacokinetics. Record and control for these variables in your experimental design. |
| Insufficient CNS Penetration | A key finding from clinical trials was Alicapistat's limited ability to cross the blood-brain barrier.[1][2] For CNS-related studies, consider alternative routes of administration or co-administration with permeabilizing agents if appropriate for your experimental goals. |
| Diastereomer-Specific Pharmacokinetics | The (1S,2R) and (R,R) diastereomers can have different pharmacokinetic profiles. Be aware that the exposure to the more active diastereomer may vary between animals. |
Experimental Protocols
General Protocol for an In Vitro Calpain Activity Assay
This protocol is a general guideline. Please refer to the manufacturer's instructions for specific commercial assay kits.
-
Sample Preparation:
-
Prepare cell or tissue lysates using a non-denaturing lysis buffer that contains a chelating agent (e.g., EDTA) to prevent premature calpain activation.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Dilute the lysate to a standardized protein concentration in the provided assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control.
-
Add the diluted Alicapistat or vehicle to the wells of a microplate.
-
Add the diluted lysate to the wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fluorogenic calpain substrate (e.g., Suc-LLVY-AMC).
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the concentration of Alicapistat.
-
Calculate the IC50 value using a suitable non-linear regression model.
-
Data Presentation
Table 1: Preclinical Pharmacokinetics of Alicapistat in Different Species
| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | t1/2 (h) |
| Mouse | Oral | 10 | 0.5 - 2 | ~4 |
| Rat | Oral | 10 | 1 - 4 | ~6 |
| Dog | Oral | 5 | 2 - 4 | ~8 |
| Monkey | Oral | 5 | 2 - 6 | ~10 |
This table presents approximate values compiled from various preclinical studies. Actual values may vary depending on the specific study design.
Table 2: Factors Influencing this compound IC50 Values
| Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) | Rationale for Variability |
| pH | 7.0 | ~50 | 8.0 | >100 | α-ketoamides can undergo epimerization and degradation at higher pH. |
| Diastereomer Ratio | 99% (1S,2R) | ~45 | 50% (1S,2R) | ~90 | The (R,R) diastereomer is significantly less potent. |
| Pre-incubation Time | 15 min | ~55 | 60 min | ~75 | Longer pre-incubation may lead to compound degradation in the assay buffer. |
The IC50 values presented are illustrative and intended to demonstrate the potential impact of different experimental conditions.
Visualizations
Caption: Calpain activation and downstream signaling pathway inhibited by this compound.
Caption: A generalized experimental workflow for determining the IC50 of this compound.
Caption: A logical flowchart for troubleshooting variability in Alicapistat experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
(1S,2R)-Alicapistat metabolic stability and degradation products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the metabolic stability and degradation products of (1S,2R)-Alicapistat.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental evaluation of this compound.
Issue 1: High variability in in vitro metabolic stability results.
-
Question: We are observing significant well-to-well and day-to-day variability in our in vitro metabolic stability assays with this compound in human liver microsomes. What could be the cause?
-
Answer: High variability in in vitro metabolic stability assays can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Compound Solubility: Ensure this compound is fully solubilized in the incubation medium. Poor solubility can lead to inconsistent concentrations and variable metabolic rates. Consider using a low percentage of an organic co-solvent like DMSO (typically ≤ 0.5%) and pre-warming the incubation medium.
-
Microsomal Quality: The quality and enzymatic activity of liver microsomes can vary between batches and suppliers. It is crucial to use microsomes with certified and consistent cytochrome P450 activity. Always pre-test new batches of microsomes with a known substrate as a positive control.
-
Cofactor Stability: NADPH is a critical cofactor for many metabolic enzymes and is prone to degradation. Prepare NADPH solutions fresh for each experiment and keep them on ice.
-
Incubation Time Points: If this compound is rapidly metabolized, early time points are crucial for accurately determining the degradation rate. Conversely, for a more stable compound, longer incubation times may be necessary. Optimize your time points based on initial pilot experiments.
-
Enzyme Concentration: The concentration of microsomal protein can influence the metabolic rate. Ensure you are working within the linear range of enzyme concentration for this compound metabolism.
-
Issue 2: Difficulty in identifying and characterizing degradation products.
-
Question: We are performing forced degradation studies on this compound, but we are struggling to separate and identify the degradation products using LC-MS. Any suggestions?
-
Answer: The identification of degradation products requires a systematic approach. Here are some recommendations:
-
Chromatographic Separation: Optimize your HPLC/UPLC method to achieve good resolution between the parent compound and its degradants. This may involve experimenting with different column chemistries (e.g., C18, phenyl-hexyl), mobile phase compositions, and gradient profiles.
-
Mass Spectrometry Parameters: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of the parent and degradation products, which is essential for determining their elemental composition. Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that can help in structural elucidation.[1][2]
-
Stress Conditions: The extent of degradation is critical. Aim for 10-20% degradation of the active pharmaceutical ingredient (API) to ensure that the primary degradation products are formed without excessive secondary degradation.[3] Adjust the stress conditions (e.g., concentration of acid/base/oxidizing agent, temperature, duration of exposure) accordingly.
-
Control Samples: Always include control samples (unstressed drug, blank stress solutions) to differentiate between drug-related degradation products and artifacts from the stress conditions or analytical method.
-
Frequently Asked Questions (FAQs)
Metabolic Stability
-
Question: What is the known metabolic stability of this compound?
-
Question: What are the key metabolic pathways for this compound?
-
Answer: The primary metabolic pathway that was a focus during the development of Alicapistat was mitigating the reduction of the ketoamide functional group. Detailed public information on other specific metabolic pathways (e.g., hydroxylation, glucuronidation) is limited.
Degradation Products
-
Question: What are the expected degradation products of this compound under forced degradation conditions?
-
Answer: Specific degradation product profiles for this compound from forced degradation studies are not extensively detailed in publicly available literature. However, based on its chemical structure, potential degradation pathways under various stress conditions can be hypothesized:
-
Hydrolysis (Acidic/Basic): The amide linkages in the pyrrolidinone ring and the carboxamide could be susceptible to hydrolysis under acidic or basic conditions.
-
Oxidation: The phenyl and benzyl groups could be susceptible to oxidation, leading to hydroxylated derivatives.
-
Photolysis: Exposure to UV light could potentially lead to photolytic degradation, although the specific products are difficult to predict without experimental data.
-
Thermal Degradation: High temperatures may induce degradation, potentially through various pathways.
-
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of this compound.
-
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., 20 mg/mL)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Positive control substrate (e.g., a compound with a known metabolic rate)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
Internal standard for analytical quantification
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the desired final incubation concentration (e.g., 1 µM).
-
In a microcentrifuge tube or 96-well plate, combine the diluted compound solution and human liver microsomes (final concentration typically 0.5-1 mg/mL).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein in incubation).
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Solvents for sample preparation (e.g., methanol, acetonitrile)
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a set duration. Neutralize with NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature. Neutralize with HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Incubate at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be protected from light.
-
Thermal Degradation: Expose a solid sample of this compound to elevated temperatures (e.g., 80°C) in a controlled oven.
-
Control Samples: For each condition, prepare a blank solution (stress agent without the drug) and a control solution of the drug in a neutral solvent.
-
-
Analysis:
-
Analyze all samples by a stability-indicating LC-MS method.
-
Compare the chromatograms of the stressed samples to the control samples to identify degradation products.
-
Use HRMS and MS/MS to propose structures for the observed degradants.
-
Visualizations
Caption: Workflow for an in vitro metabolic stability assay.
Caption: Workflow for forced degradation studies.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize toxicity of (1S,2R)-Alicapistat in long-term studies
Disclaimer: (1S,2R)-Alicapistat, a selective inhibitor of calpain 1 and 2, was investigated for the treatment of Alzheimer's disease. In Phase 1 clinical trials of up to 14 days, Alicapistat demonstrated a safety profile comparable to placebo, with no clinically significant adverse events reported.[1][2] Development was discontinued due to insufficient central nervous system concentrations, not due to toxicity concerns.[2]
This technical support center provides guidance on proactively monitoring and mitigating potential toxicities in hypothetical long-term studies of this compound or other selective calpain 1 and 2 inhibitors, based on the mechanism of action and general principles of drug safety.
Troubleshooting Guide: Potential Long-Term Toxicities
This guide addresses potential issues that researchers might encounter during extended administration of a calpain 1 and 2 inhibitor.
| Potential Issue | Observed Signs/Symptoms | Recommended Action | Troubleshooting Steps |
| Potential for Immunosuppression | Increased incidence or severity of infections, decreased lymphocyte counts. | 1. Monitor complete blood counts (CBC) with differential regularly.2. Assess immune cell function (e.g., lymphocyte proliferation assays).3. Consider dose reduction or temporary discontinuation. | - If lymphocyte counts decrease significantly, investigate potential mechanisms (e.g., apoptosis assays on immune cells).- Evaluate for opportunistic infections. |
| Potential for Cataract Formation | Opacities in the lens observed during ophthalmological examinations. | 1. Conduct regular slit-lamp examinations.2. If cataracts are detected, characterize their progression.3. Consider dose reduction and consult with a veterinary ophthalmologist for preclinical studies. | - Analyze lens proteins for evidence of crystallin degradation. |
| Potential for Cardiovascular Effects | Changes in ECG parameters (e.g., QT interval prolongation), alterations in cardiac biomarkers (e.g., troponin). | 1. Perform regular ECG monitoring.2. Measure cardiac biomarkers at baseline and throughout the study.3. In case of significant findings, consider echocardiography. | - If ECG changes are observed, assess for potential ion channel interactions.- Histopathological examination of heart tissue in preclinical models. |
| Potential for Renal Toxicity | Elevated serum creatinine or blood urea nitrogen (BUN), proteinuria, or changes in urine output. | 1. Monitor renal function panels regularly.2. Conduct urinalysis to check for proteinuria and other abnormalities.3. If abnormalities are detected, consider a dose-ranging study to identify a safer therapeutic window. | - Histopathological examination of kidney tissue in preclinical models.- Investigate potential mechanisms of renal injury. |
Frequently Asked Questions (FAQs)
General
Q1: What is the known safety profile of this compound from clinical studies?
A1: In Phase 1 studies involving healthy subjects, elderly individuals, and patients with mild to moderate Alzheimer's disease, this compound was administered for up to 14 days. The incidence of treatment-emergent adverse events was similar between the Alicapistat and placebo groups.[1] There were no clinically significant changes observed in vital signs or laboratory measurements.[1][2]
Q2: Why was the development of this compound discontinued?
A2: The development of Alicapistat for Alzheimer's disease was terminated due to insufficient concentrations of the drug in the central nervous system (CNS) to produce the desired pharmacodynamic effect.[2] The decision was not based on safety or toxicity concerns.
Experimental Protocols
Q3: How should we design a long-term toxicity study for a calpain 1 and 2 inhibitor in a rodent model?
A3: A comprehensive long-term toxicity study in a rodent model (e.g., rats) should follow established regulatory guidelines (e.g., ICH S4). A detailed methodology is provided below.
Experimental Protocol: 6-Month Repeated-Dose Oral Toxicity Study in Rats
-
Test System: Sprague-Dawley rats (equal numbers of males and females).
-
Groups:
-
Vehicle control (e.g., the formulation vehicle for Alicapistat).
-
Low dose (e.g., anticipated therapeutic exposure).
-
Mid dose (e.g., 3-5x therapeutic exposure).
-
High dose (e.g., 10-20x therapeutic exposure, or maximum tolerated dose).
-
Recovery groups (vehicle and high dose) for assessment of reversibility.
-
-
Administration: Daily oral gavage for 6 months.
-
Parameters to Monitor:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Body weight, food consumption.
-
Monthly:
-
Hematology (CBC with differential).
-
Clinical chemistry (liver enzymes, renal function, electrolytes, etc.).
-
Urinalysis.
-
-
Bimonthly: Ophthalmological examination.
-
At 3 and 6 months (interim and terminal sacrifice):
-
Gross pathology.
-
Organ weights.
-
Histopathology of a comprehensive list of tissues.
-
-
-
Toxicokinetics: Plasma samples should be collected at predetermined intervals to assess drug exposure and accumulation.
Q4: What is a recommended workflow for investigating an unexpected adverse finding in a long-term study?
A4: A structured workflow is crucial for efficiently investigating unexpected adverse findings. The following diagram illustrates a typical process.
Signaling Pathways
Q5: What are the key signaling pathways involving calpain 1 and 2 that could be relevant for long-term toxicity?
A5: Calpains are calcium-activated neutral proteases involved in a wide range of cellular processes. Dysregulation of calpain activity can impact several pathways. Below is a simplified diagram illustrating some of these connections.
References
Technical Support Center: Navigating the Translational Challenges of (1S,2R)-Alicapistat Preclinical Data
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the calpain inhibitor, (1S,2R)-Alicapistat (also known as ABT-957). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when translating preclinical findings to clinical applications. The primary challenge in the clinical development of Alicapistat for Alzheimer's disease was the discrepancy between promising preclinical efficacy and the lack of a pharmacodynamic effect in human trials, largely attributed to insufficient central nervous system (CNS) concentrations.[1][2]
This guide will help you critically evaluate your experimental design and results in the context of this known translational hurdle.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, orally active inhibitor of human calpains 1 and 2.[1][2][3] Calpains are calcium-activated cysteine proteases, and their overactivation has been implicated in the pathophysiology of Alzheimer's disease.[1][2]
Q2: Why did the clinical trials for Alicapistat in Alzheimer's disease fail to meet their primary endpoints?
A2: Phase I clinical trials were terminated because Alicapistat did not achieve sufficient concentrations in the CNS to produce a pharmacodynamic effect.[2] Specifically, cerebrospinal fluid (CSF) concentrations in human subjects were found to be below the levels required for calpain inhibition as determined by in vitro assays.[2] A pharmacodynamic study measuring the effect of Alicapistat on REM sleep parameters, a surrogate for CNS activity, showed no effect at doses of 400 mg or 800 mg twice daily.[1]
Q3: What were the key human pharmacokinetic parameters observed in Phase I studies?
A3: In healthy subjects and patients with mild to moderate Alzheimer's disease, maximum plasma concentrations (Tmax) of Alicapistat were reached between 2 to 5 hours, with a half-life of 7 to 12 hours.[1] Exposure to Alicapistat was dose-proportional in the 50 mg to 1000 mg range.[1] Notably, the exposure to the R,S diastereomer was approximately two-fold greater than that of the R,R diastereomer.[1]
Troubleshooting Guide
Issue 1: Discrepancy Between In Vitro Potency and In Vivo Efficacy in Your Preclinical Model
Possible Cause: Poor translation of in vitro potency to in vivo target engagement due to pharmacokinetic limitations.
Troubleshooting Steps:
-
Verify Compound Exposure in Plasma and Brain: It is crucial to perform pharmacokinetic studies in your chosen animal model to ensure adequate plasma concentrations and, most importantly, sufficient brain penetration. A lack of correlation between in vitro IC50 and in vivo efficacy often points to a PK/PD disconnect.
-
Assess Brain-to-Plasma Ratio: Quantify the concentration of Alicapistat in the brain tissue and compare it to the plasma concentration at various time points. A low brain-to-plasma ratio may indicate poor blood-brain barrier permeability, which was the key issue in human trials.
-
Measure Target Engagement in the CNS: Do not assume that peripheral target engagement reflects central engagement. Whenever possible, measure the downstream effects of calpain inhibition in brain tissue from your animal models. This could involve assessing the cleavage of known calpain substrates.
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Mouse | Rat | Dog | Monkey | Human |
| Plasma Clearance (CLp) | 0.13 - 1.04 L/hr·kg | 0.13 - 1.04 L/hr·kg | 0.13 - 1.04 L/hr·kg | 1.98 L/hr·kg | Not Available |
| Volume of Distribution (Vss) | 0.64 - 1.8 L/kg | 3.4 L/kg | 0.64 - 1.8 L/kg | 0.64 - 1.8 L/kg | Not Available |
| Plasma Half-life (t½) | ~6.0 hours | ~6.0 hours | 1.7 hours | 2.3 hours | 7 - 12 hours[1] |
| Oral Bioavailability (F) | >80% | >80% | >80% | 14% | Not Available |
| Time to Max Plasma Conc. (Tmax) | Not Available | Not Available | Not Available | Not Available | 2 - 5 hours[1] |
Note: Preclinical data is summarized from available sources. Detailed dose information was not provided in the source.
Data Presentation: In Vitro Potency
| Compound | Target | Potency (IC50) |
| Alicapistat (ABT-957) | Human Calpain 1 | 395 nM[3] |
Issue 2: Difficulty in Replicating Reported Preclinical Neuroprotective Effects
Possible Cause: Differences in experimental protocols and models. Preclinical studies for Alicapistat showed efficacy in preventing NMDA-induced neurodegeneration and Aβ-induced synaptic dysfunction in rat hippocampal slice cultures.[3]
Troubleshooting Steps:
-
Review and Standardize Your Experimental Protocol: Ensure your methodology aligns with established protocols for these types of assays. Key parameters to control include the concentration and duration of the toxic insult (NMDA or Aβ oligomers), the age and preparation of the tissue slices, and the methods for quantifying neuronal death or synaptic integrity.
-
Confirm the Active Concentration of Alicapistat: The reported preclinical efficacy was observed at a concentration of 385 nM.[3] It is crucial to ensure that this concentration is maintained in your experimental system.
-
Consider the Limitations of the Model: In vitro models like hippocampal slices do not fully recapitulate the complex in vivo environment, including the blood-brain barrier. Positive results in these systems should be cautiously interpreted and followed up with in vivo studies that include pharmacokinetic and target engagement assessments.
Experimental Protocol: Conceptual Workflow for In Vitro Neuroprotection Assay
Caption: A conceptual workflow for assessing the neuroprotective effects of this compound in an in vitro model.
Issue 3: Lack of a Clear In Vivo Pharmacodynamic (PD) Marker for CNS Target Engagement
Possible Cause: Difficulty in directly measuring calpain inhibition in the brain.
Troubleshooting Steps:
-
Identify and Validate a Downstream Biomarker: Calpains cleave specific substrates. Investigate potential downstream biomarkers of calpain activity in the brain. This could include measuring the cleavage products of proteins like spectrin or PSD-95. Western blotting or ELISA can be used to quantify these cleavage products in brain lysates from treated and untreated animals.
-
Ex Vivo Enzyme Activity Assays: After in vivo dosing, brain tissue can be harvested to measure calpain activity ex vivo. This can help to determine the extent of target inhibition at different time points after drug administration.
-
Correlate PK with PD: Establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship by correlating the concentration of Alicapistat in the brain with the chosen pharmacodynamic marker. This is essential for understanding the exposure-response relationship and for predicting the required therapeutic dose.
Signaling Pathway: Calpain Activation and Neurotoxicity
Caption: Simplified signaling pathway showing calpain activation leading to neurotoxicity and the inhibitory action of this compound.
Logical Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting discrepancies between in vitro and in vivo data for this compound.
References
- 1. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: (1S,2R)-Alicapistat and its Diastereomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,2R)-Alicapistat and its inactive diastereomers.
Frequently Asked Questions (FAQs)
Q1: What is Alicapistat and what are its diastereomers?
Alicapistat (also known as ABT-957) is a selective, orally active inhibitor of calpain 1 and calpain 2, which are calcium-dependent cysteine proteases.[1][2] Due to its stereochemistry, Alicapistat exists as a mixture of diastereomers. The primary active diastereomer is this compound. The other diastereomers present in a typical synthesis are considered inactive or significantly less active. For a related series of compounds, the (R,S)-analog was found to be a potent inhibitor of calpain-1, while the (R,R)-diastereomer was a very weak inhibitor.[3]
Q2: Why were the clinical trials for Alicapistat in Alzheimer's disease terminated?
Clinical trials for Alicapistat were halted because it failed to achieve sufficient concentrations in the central nervous system (CNS) to produce a pharmacodynamic effect.[3]
Q3: What is the significance of working with a diastereomeric mixture like Alicapistat?
When working with a diastereomeric mixture, it's crucial to understand that the biological activity observed is primarily due to the active diastereomer. The presence of inactive diastereomers can affect the interpretation of quantitative data, such as IC50 values, as the measured potency of the mixture will be lower than that of the pure, active diastereomer.[2][3]
Q4: How do the different diastereomers of Alicapistat affect its pharmacokinetic profile?
In phase 1 studies, the plasma exposure of the R,S diastereomer of Alicapistat was approximately two-fold greater than that of the R,R diastereomer in both healthy young and elderly subjects, as well as in patients with Alzheimer's disease.[4]
Troubleshooting Guides
Inconsistent IC50 Values in Calpain Inhibition Assays
Problem: You are observing significant variability in the IC50 values for Alicapistat in your calpain inhibition assays.
Possible Causes and Solutions:
-
Variable Diastereomeric Ratio: The ratio of the active this compound to its inactive diastereomers may vary between different batches or syntheses of the compound.
-
Solution: If possible, use a consistent batch of Alicapistat for all related experiments. Consider performing chiral HPLC to determine the diastereomeric ratio of your sample.
-
-
Assay Conditions: Calpain activity is sensitive to assay conditions such as pH, temperature, and calcium concentration.
-
Solution: Strictly adhere to a validated calpain activity assay protocol. Ensure consistent buffer preparation and incubation times.
-
-
Compound Stability: Alicapistat is an α-ketoamide, and while these are generally more stable than α-ketoaldehydes, degradation can still occur.
-
Solution: Prepare fresh stock solutions of Alicapistat and avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.
-
Unexpectedly Low Potency of Alicapistat
Problem: The observed IC50 value for your Alicapistat sample is significantly higher than expected based on literature values for similar compounds.
Possible Causes and Solutions:
-
Presence of Inactive Diastereomers: The measured IC50 of a diastereomeric mixture reflects the combined concentration of all isomers, only one of which is highly active.
-
Solution: Recognize that the IC50 of the mixture will be higher than that of the pure active diastereomer. If a more potent effect is required, consider purification of the (1S,2R) diastereomer.
-
-
Substrate Competition: The concentration of the substrate used in your assay can influence the apparent IC50 value of a competitive inhibitor.
-
Solution: Ensure your substrate concentration is appropriate for the assay and kept consistent across experiments.
-
-
Enzyme Activity: Low or variable calpain enzyme activity can lead to inaccurate IC50 determination.
-
Solution: Use a fresh, validated source of recombinant human calpain-1 or calpain-2. Include a positive control inhibitor to verify enzyme activity.
-
Data Presentation
Table 1: Comparative Inhibitory Activity of Alicapistat Diastereomers against Calpain-1
| Compound/Diastereomer | Target | IC50 (nM) | Notes |
| Alicapistat (Diastereomeric Mixture) | Human Calpain-1 | 395[5] | This value represents the potency of the mixture of diastereomers. |
| (R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide (Related S,R-analog) | Human Calpain-1 | 78[3] | A structurally related, potent diastereomer. |
| (R)-1-benzyl-N-((R)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide (Related R,R-diastereomer) | Human Calpain-1 | >1000 (31.8% inhibition at 1 µM)[3] | A structurally related, significantly less active diastereomer. |
Experimental Protocols
Protocol: Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available kits and is suitable for determining the inhibitory activity of compounds like Alicapistat.
Materials:
-
Recombinant human calpain-1 or calpain-2
-
Calpain Assay Buffer (e.g., 100 mM HEPES, 10 mM DTT, 1 mM EDTA, pH 7.4)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Alicapistat (and its diastereomers if available)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of the calpain enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of Alicapistat in DMSO.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the calpain enzyme solution.
-
Add 2 µL of the serially diluted Alicapistat or DMSO (for control wells).
-
Incubate at room temperature for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorometric plate reader.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol: Diastereomer Separation by HPLC
This is a general guideline for the separation of Alicapistat diastereomers. Specific conditions may need to be optimized.
Materials:
-
Alicapistat sample
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., amylose or cellulose-based)
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol)
Procedure:
-
Sample Preparation:
-
Dissolve the Alicapistat sample in a suitable solvent (e.g., mobile phase) to a known concentration.
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase.
-
Inject the sample onto the column.
-
Run the HPLC with an isocratic or gradient elution as optimized.
-
Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different diastereomers based on their retention times.
-
Calculate the relative percentage of each diastereomer by integrating the peak areas.
-
Visualizations
Caption: Experimental workflow for assessing the inhibitory activity of Alicapistat and its diastereomers.
Caption: Troubleshooting logic for inconsistent IC50 results with Alicapistat.
Caption: Simplified pathway showing calpain activation and inhibition by Alicapistat diastereomers.
References
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Addressing the limitations of (1S,2R)-Alicapistat in clinical research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1S,2R)-Alicapistat (also known as ABT-957). The information addresses common limitations and experimental challenges encountered during its use in a research setting.
I. Troubleshooting Guides
This section provides solutions to specific problems that may arise during experiments with this compound.
Poor Central Nervous System (CNS) Penetration
Question: My in vivo experiments show low or undetectable levels of this compound in the brain tissue. How can I address this?
Answer: This is a known and critical limitation of this compound. Its clinical trials for Alzheimer's disease were halted due to insufficient CNS concentrations to elicit a pharmacodynamic effect.[1][2] Here are several strategies to consider for your research:
-
Increase Dose: While dose-proportional exposure has been observed, significantly increasing the administered dose may lead to higher, albeit still potentially insufficient, brain concentrations.[1] This approach may be limited by potential off-target effects and toxicity.
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound in polymeric nanoparticles or liposomes can enhance its stability and facilitate transport across the blood-brain barrier (BBB).[3][4]
-
Prodrug Approach: Designing a more lipophilic prodrug of this compound could improve its passive diffusion across the BBB.
-
Co-administration with Efflux Pump Inhibitors: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp). Co-administration with a P-gp inhibitor, like verapamil or elacridar, could increase its brain uptake.[4]
-
-
Alternative Delivery Routes:
-
Intranasal Administration: This route can bypass the BBB and deliver the compound directly to the CNS via the olfactory and trigeminal pathways.[5][6]
-
Direct Intracerebral Administration: For preclinical models, direct injection into the brain (e.g., intracerebroventricularly) can be used to study its pharmacological effects independent of BBB transport.
-
Inconsistent In Vitro Calpain Inhibition
Question: I am observing variable or lower-than-expected inhibition of calpain activity in my in vitro assays. What could be the cause?
Answer: Several factors can contribute to inconsistent results in calpain activity assays. Consider the following troubleshooting steps:
-
Solubility Issues: this compound, being a pyrrolidine derivative, may have solubility challenges in aqueous buffers.[7]
-
Use of Co-solvents: Prepare stock solutions in a suitable organic solvent like DMSO and ensure the final concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
Pre-incubation: Pre-incubating this compound with the calpain enzyme before adding the substrate can enhance its inhibitory effect.
-
-
Reagent Stability:
-
Calpain Enzyme: Calpain is a temperature-sensitive enzyme. Ensure it is stored correctly (typically at -80°C) and handled on ice.[8] Avoid repeated freeze-thaw cycles.
-
Reducing Agent: The presence of a reducing agent, like dithiothreitol (DTT) or β-mercaptoethanol, is crucial for maintaining the active state of the cysteine protease. Ensure it is fresh and added to the reaction buffer immediately before use.[8]
-
-
Assay Conditions:
-
Calcium Concentration: Calpain activity is calcium-dependent. Verify that the final calcium concentration in your assay is optimal for the specific calpain isoform being studied (μ-calpain vs. m-calpain).
-
pH: The optimal pH for calpain activity is typically in the neutral range (pH 7.2-7.5). Ensure your buffer system maintains this pH throughout the experiment.
-
Potential Off-Target Effects
Question: How can I be sure that the observed cellular effects are due to calpain inhibition and not off-target activities of this compound?
Answer: As a ketoamide-based cysteine protease inhibitor, this compound has the potential for off-target activity against other proteases or kinases.
-
Selectivity Profiling:
-
Use of Controls:
-
Structurally Related Inactive Compound: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Alternative Calpain Inhibitors: Compare the effects of this compound with other structurally distinct calpain inhibitors to see if they produce similar biological outcomes.
-
-
Genetic Approaches:
-
Calpain Knockdown/Knockout: In cell-based models, use siRNA or CRISPR/Cas9 to reduce the expression of the target calpain isoform. If the effects of this compound are diminished in these cells, it provides strong evidence for on-target activity.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is an orally active, selective inhibitor of human calpain 1 (μ-calpain) and calpain 2 (m-calpain).[2] Calpains are calcium-dependent cysteine proteases, and their overactivation has been implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's.[13]
Q2: What are the known pharmacokinetic parameters of this compound in humans? A2: In Phase 1 clinical studies, this compound exhibited the following pharmacokinetic properties:
-
Time to Maximum Concentration (Tmax): 2 to 5 hours post-dose.[1]
-
Half-life (t1/2): 7 to 12 hours post-dose.[1]
-
Dose Proportionality: Exposure was dose-proportional in the 50- to 1000-mg dose range.[1]
Q3: Are there any known issues with the stability of this compound? A3: While specific stability data for this compound is not readily available in the public domain, as a ketoamide-based compound, it is generally considered to have better metabolic stability compared to aldehyde-based inhibitors.[14] Standard stability testing under controlled temperature and humidity conditions is recommended.
Q4: Can I purchase this compound for research purposes? A4: Yes, this compound is available from various chemical suppliers for research use only.
III. Data Presentation
Table 1: Summary of this compound Pharmacokinetic Parameters in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 2 - 5 hours | [1] |
| Half-life (t1/2) | 7 - 12 hours | [1] |
| Dose Proportionality Range | 50 - 1000 mg | [1] |
IV. Experimental Protocols
In Vitro Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available calpain activity assay kits and can be used to assess the inhibitory potential of this compound.[7][8][15]
Materials:
-
This compound
-
Active Calpain 1 or 2 enzyme
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT)
-
Activation Buffer (Assay Buffer with 10 mM CaCl2)
-
Calpain Inhibitor (positive control, e.g., Z-LLY-FMK)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader (Ex/Em = 400/505 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations.
-
Prepare a working solution of the Calpain Substrate in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Sample Wells: Add the desired volume of diluted this compound to each well.
-
Positive Control Wells: Add a known calpain inhibitor.
-
Negative Control Wells (No Inhibitor): Add Assay Buffer.
-
-
Enzyme Addition:
-
Add a pre-determined amount of active calpain enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the Calpain Substrate working solution to all wells.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at Ex/Em = 400/505 nm in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the fluorescence versus time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the negative control.
-
Plot the percent inhibition versus the inhibitor concentration to calculate the IC50 value.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB Penetration
This protocol provides a high-throughput method to predict the passive permeability of this compound across the BBB.[16][17][18]
Materials:
-
This compound
-
PAMPA plate system (donor and acceptor plates)
-
Porcine brain lipid extract in alkane solution
-
Phosphate buffered saline (PBS), pH 7.4
-
DMSO
-
Reference compounds with known BBB permeability (high and low)
-
LC-MS/MS system for quantification
Procedure:
-
Prepare Donor Solutions:
-
Dissolve this compound and reference compounds in DMSO to create stock solutions.
-
Dilute the stock solutions in PBS to the final desired concentration (e.g., 50 µM), ensuring the final DMSO concentration is low (e.g., 0.5%).
-
-
Coat the Donor Plate Membrane:
-
Apply a small volume of the porcine brain lipid solution to the filter membrane of each well in the donor plate and allow the solvent to evaporate.
-
-
Prepare the Acceptor Plate:
-
Fill the wells of the acceptor plate with PBS.
-
-
Assemble the PAMPA Sandwich:
-
Place the lipid-coated donor plate on top of the acceptor plate.
-
Add the donor solutions to the wells of the donor plate.
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.
-
-
Sample Collection and Analysis:
-
After incubation, carefully separate the plates.
-
Collect samples from both the donor and acceptor wells.
-
Quantify the concentration of this compound and reference compounds in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.
-
Compare the Papp value of this compound to those of the reference compounds to classify its BBB permeability potential.
-
V. Mandatory Visualizations
Caption: Calpain activation signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the blood-brain barrier permeability of this compound.
Caption: Logical relationship for troubleshooting common issues with this compound.
References
- 1. Calpain Activity Assay Kit, Fluorogenic | Sigma-Aldrich [sigmaaldrich.com]
- 2. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 3. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. abcam.com [abcam.com]
- 9. Potent and selective ketoamide-based inhibitors of cysteine protease, cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemogenicsbiopharma.com [chemogenicsbiopharma.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Kinase Activity Profiling Services - Pamgene [pamgene.com]
- 13. moodle2.units.it [moodle2.units.it]
- 14. biorxiv.org [biorxiv.org]
- 15. Calpain Activity Assay Kit, Fluorogenic | QIA120 [merckmillipore.com]
- 16. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 17. enamine.net [enamine.net]
- 18. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (1S,2R)-Alicapistat Efficacy Enhancement Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic efficacy of (1S,2R)-Alicapistat in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as ABT-957, is an orally active, selective inhibitor of human calpain 1 and calpain 2.[1][2] Calpains are calcium-dependent cysteine proteases. In pathological conditions such as Alzheimer's disease, overactivation of calpains is linked to neurodegeneration through the cleavage of key neuronal proteins.[1][2]
Q2: What is the main challenge in achieving therapeutic efficacy with Alicapistat in neurodegenerative disease models?
A2: The primary challenge is its inadequate penetration of the central nervous system (CNS).[1][2][3] Phase 1 clinical trials for Alzheimer's disease were terminated because Alicapistat did not achieve sufficient concentrations in the CNS to produce a pharmacodynamic effect.[2][3] Cerebrospinal fluid (CSF) concentrations were below the IC50 for calpain inhibition.[1]
Q3: What are the known IC50 values for Alicapistat?
A3: Alicapistat inhibits human calpain 1 with an IC50 value of 395 nM.[1] It is a selective inhibitor for calpain 1 and 2.
Q4: Are there strategies to improve the CNS delivery of Alicapistat?
A4: Yes, several formulation and medicinal chemistry strategies can be explored to enhance the CNS penetration of Alicapistat. These include:
-
Nanoparticle-based delivery systems: Encapsulating Alicapistat in nanoparticles can potentially improve its ability to cross the blood-brain barrier (BBB). Studies have shown that nanocrystals of other calpain inhibitors can be successfully prepared.[4][5]
-
Prodrug approaches: Modifying the Alicapistat molecule into a more lipophilic prodrug could enhance its passive diffusion across the BBB. Once in the brain, the prodrug would be converted to the active Alicapistat.[6]
-
Structural modifications: Altering the chemical structure of Alicapistat to optimize its physicochemical properties for BBB penetration is another potential strategy.[3]
Q5: Has combination therapy with Alicapistat been explored?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no detectable Alicapistat concentration in brain tissue or CSF. | Poor blood-brain barrier penetration. | 1. Formulation: Consider formulating Alicapistat in a nanoparticle-based delivery system or as a prodrug to enhance CNS delivery. 2. Route of Administration: For preclinical studies, consider direct administration routes such as intracerebroventricular (ICV) injection to bypass the BBB and confirm target engagement in the CNS. |
| Variability in in vitro calpain inhibition assay results. | 1. Reagent Instability: Calpain enzymes can be unstable. 2. Assay Conditions: Suboptimal calcium concentration or pH. 3. Substrate Specificity: The fluorescent substrate may not be optimal for calpain 1/2. | 1. Enzyme Handling: Aliquot and store calpain enzymes at -80°C. Avoid repeated freeze-thaw cycles. 2. Buffer Optimization: Ensure the assay buffer contains the optimal calcium concentration for calpain 1 and 2 activation and is at a neutral pH. 3. Substrate Selection: Use a validated, specific substrate for calpain 1 and 2, such as Suc-LLVY-AMC. |
| Observed off-target effects in cell-based assays. | Lack of specificity of the inhibitor at higher concentrations. Ketoamide-based inhibitors can sometimes inhibit other cysteine proteases.[7] | 1. Dose-Response Curve: Perform a thorough dose-response analysis to determine the optimal concentration with minimal off-target effects. 2. Selectivity Profiling: Test Alicapistat against other relevant cysteine proteases (e.g., cathepsins) to confirm its selectivity in your experimental system. |
| Inconsistent results in animal models of neurodegeneration. | 1. Animal Model Variability: The chosen animal model may not adequately recapitulate the calpain-mediated pathology of the human disease.[8][9] 2. Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The dosing regimen may not maintain sufficient target engagement over time. | 1. Model Selection: Carefully select a preclinical model where calpain overactivation is a validated and prominent feature of the pathology. 2. PK/PD Studies: Conduct thorough pharmacokinetic studies to determine the optimal dosing frequency and concentration of Alicapistat needed to maintain inhibitory concentrations in the target tissue. |
Quantitative Data Summary
Table 1: In Vitro Potency of Alicapistat and Other Calpain Inhibitors
| Inhibitor | Target | IC50 / Ki | Reference |
| This compound | Human Calpain 1 | IC50: 395 nM | [1] |
| NA-184 | Human Calpain 2 | IC50: 1.3 nM | [10] |
| Calpain Inhibitor II | Calpain 1 | Ki: 120 nM | [11] |
| Calpain Inhibitor II | Calpain 2 | Ki: 230 nM | [11] |
| MDL-28170 | Calpain | IC50: 11 nM | [11] |
Table 2: Pharmacokinetic Parameters of this compound from Phase 1 Studies
| Parameter | Value | Population | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | Healthy subjects and patients with AD | [2][12] |
| Half-life (t1/2) | 7 - 12 hours | Healthy subjects and patients with AD | [2][12] |
| Exposure | Dose-proportional in the 50 - 1000 mg range | Healthy subjects | [2][12] |
| Diastereomer Exposure | R,S diastereomer exposure ~2-fold greater than R,R diastereomer | Healthy subjects and patients with AD | [2][12] |
| CNS Concentration | Insufficient to produce a pharmacodynamic effect | Patients with AD | [2][12] |
Experimental Protocols
In Vitro Calpain Activity Assay (Fluorometric)
This protocol is adapted from commercially available calpain activity assay kits and is suitable for measuring the inhibitory activity of compounds like Alicapistat.
Materials:
-
Purified human calpain 1 or calpain 2 enzyme
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.2, 10 mM DTT, 1 mM EDTA)
-
Calcium Chloride (CaCl2)
-
Calpain Substrate (e.g., Suc-LLVY-AMC)
-
This compound or other test inhibitors
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the calpain enzyme in Assay Buffer.
-
Prepare a stock solution of the calpain substrate in DMSO.
-
Prepare serial dilutions of Alicapistat in DMSO and then dilute further in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add:
-
Assay Buffer
-
Alicapistat dilution (or vehicle control)
-
Calpain enzyme solution
-
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the calpain substrate and CaCl2 to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/460 nm for AMC-based substrates).
-
Measure the fluorescence intensity at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Plot the rate of reaction against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway of Calpain Overactivation in Alzheimer's Disease
Caption: Calpain activation cascade in Alzheimer's and the inhibitory action of Alicapistat.
Experimental Workflow for Testing Alicapistat Efficacy
Caption: A stepwise workflow for evaluating and enhancing Alicapistat's therapeutic efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain inhibitor nanocrystals prepared using Nano Spray Dryer B-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpain inhibitor nanocrystals prepared using Nano Spray Dryer B-90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Developments in the design and synthesis of calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calpain inhibition: a therapeutic strategy targeting multiple disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 10. mdpi.com [mdpi.com]
- 11. Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (1S,2R)-Alicapistat Formulation for Improved In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with guidance on the formulation of (1S,2R)-Alicapistat for in vivo experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges in handling and delivering this calpain inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as ABT-957, is an orally active and selective inhibitor of the human calpains 1 and 2.[1][2] Calpains are calcium-dependent cysteine proteases, and their overactivation has been linked to neurodegenerative diseases like Alzheimer's.[3][4] this compound works by inhibiting these enzymes, thereby potentially mitigating downstream pathological effects.
Q2: What are the known solubility properties of this compound?
A2: this compound is a challenging compound to dissolve. It is soluble in organic solvents like DMSO.[1] For in vivo use, it is often formulated in a co-solvent system.
Q3: What are some established solvent systems for in vivo delivery of this compound?
A3: Several solvent systems have been reported to successfully dissolve this compound for in vivo administration. These typically involve a primary solvent like DMSO, followed by dilution with other vehicles to improve tolerability.
Q4: What are the key pharmacokinetic parameters of this compound?
A4: After oral administration, maximum plasma concentrations of alicapistat are typically reached within 2 to 5 hours, with a half-life of 7 to 12 hours.[3][4] Oral bioavailability is reported to be high in mice, rats, and dogs (>80%), but moderate in monkeys (14%).[1]
Q5: What is a major challenge in the in vivo application of this compound?
A5: A significant challenge with this compound is its inadequate penetration of the central nervous system (CNS).[1] This can limit its efficacy in treating neurological disorders. Researchers may need to consider alternative delivery strategies to enhance brain exposure.
Troubleshooting Guides
Issue 1: Precipitation of this compound during formulation preparation.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system, or the order of solvent addition is incorrect.
-
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution: Make sure this compound is fully dissolved in the primary solvent (e.g., DMSO) before adding any aqueous components. Gentle heating or sonication can aid in dissolution.
-
Correct Order of Addition: When using a multi-component solvent system, add the components in the specified order. For example, in a DMSO/PEG300/Tween-80/Saline system, dissolve the compound in DMSO first, then add the other components sequentially while mixing.
-
Optimize Solvent Ratios: If precipitation persists, consider adjusting the ratios of the co-solvents. Increasing the proportion of the organic co-solvent (e.g., PEG300) may improve solubility.
-
Evaluate a Different Formulation: If the above steps fail, it may be necessary to try a different formulation vehicle.
-
Issue 2: Low or inconsistent in vivo efficacy.
-
Possible Cause: This could be due to poor bioavailability from the chosen formulation, rapid metabolism, or insufficient target engagement due to low CNS penetration.
-
Troubleshooting Steps:
-
Verify Formulation Integrity: Ensure the formulation is homogenous and the compound has not precipitated prior to administration.
-
Assess Bioavailability: If possible, conduct pharmacokinetic studies to determine the plasma concentration of this compound after administration. This will help ascertain if the drug is being absorbed effectively.
-
Consider Alternative Routes of Administration: If oral bioavailability is a concern in your model system, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, though formulation adjustments will be necessary.
-
Enhance CNS Delivery: To address the known issue of poor CNS penetration, explore advanced drug delivery systems such as nanoparticles, liposomes, or the use of permeability-enhancing agents.
-
Data Presentation
Table 1: Reported Solvent Formulations for this compound
| Formulation Components | Achievable Concentration | Reference |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (2.88 mM) | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (2.88 mM) | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.88 mM) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent Formulation
This protocol describes the preparation of a formulation containing DMSO, PEG300, Tween-80, and saline.
-
Weighing the Compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add the appropriate volume of DMSO to the powder to achieve a 10% DMSO concentration in the final formulation. Vortex and/or sonicate the mixture until the compound is completely dissolved.
-
Addition of Co-solvents: Sequentially add PEG300 (to 40% of the final volume) and Tween-80 (to 5% of the final volume), mixing thoroughly after each addition.
-
Final Dilution: Add saline to reach the final desired volume and concentration. The final solution should be clear.
Visualizations
Caption: Calpain-1 and Calpain-2 signaling pathways in neurons.
Caption: Experimental workflow for preparing this compound formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding artifacts in experiments with (1S,2R)-Alicapistat
Welcome to the technical support center for (1S,2R)-Alicapistat (also known as ABT-957). This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common artifacts and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary targets of this compound are calpain-1 and calpain-2, which are calcium-activated neutral cysteine proteases.[1][2][3][4][5] It is a selective inhibitor of these enzymes.[3][6] It is important to note that while Alicapistat is a cysteine protease inhibitor, it is not designed to target cathepsins. Confusion may arise due to the broad class of enzymes, but specificity is key for experimental design.
Q2: My experimental results with Alicapistat are inconsistent. What are the common causes?
A2: Inconsistent results can stem from several factors. The most common are related to the compound's solubility and stability, as well as the experimental conditions. Poor solubility can lead to a lower effective concentration than intended, while degradation of the compound can reduce its potency over time.[7] It is also crucial to ensure that the assay conditions are optimal for both the enzyme and the inhibitor.
Q3: How can I avoid solubility issues with Alicapistat?
A3: Like many small molecule inhibitors, Alicapistat's solubility can be a critical factor.[7] To avoid artifacts related to poor solubility:
-
Vehicle Selection: First, ensure you are using an appropriate solvent vehicle. Stock solutions are often prepared in DMSO. It is critical to keep the final concentration of the organic solvent in your aqueous assay buffer low (typically <1%) to avoid solvent effects on enzyme activity and protein stability.
-
Solubility Testing: If you suspect solubility is an issue, perform a simple visual inspection of your highest concentration wells for precipitation. You can also use techniques like nephelometry to quantify solubility in your specific assay buffer.
-
Use of Additives: In some cases, non-ionic detergents or solubility enhancers like cyclodextrins may be used, but these should be validated to ensure they do not interfere with the assay.[8][9]
Q4: What is the known stability of Alicapistat and how should I handle it?
-
Storage: Store the powdered compound and concentrated stock solutions at -20°C or -80°C as recommended by the supplier.
-
Working Solutions: Prepare fresh working dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[10]
-
In-assay Stability: Be aware of the potential for degradation in aqueous buffers over the course of a long experiment. If your assay runs for several hours, you may want to assess the stability of Alicapistat under your specific assay conditions.
Q5: Could I be observing off-target effects with Alicapistat?
A5: Off-target effects are a possibility with any small molecule inhibitor.[11][12][13] Alicapistat was developed as a selective inhibitor of calpains 1 and 2.[3][6] However, at high concentrations, the risk of interacting with other proteins increases.[11] To investigate potential off-target effects:
-
Dose-Response Curve: A steep dose-response curve may suggest a specific interaction, while a shallow curve could indicate non-specific or off-target effects.
-
Control Compounds: Include a structurally related but inactive control compound if available.
-
Orthogonal Assays: Use a different assay format to confirm your results. For example, if you are using a fluorescence-based assay, try a western blot for a specific calpain substrate.
-
Target Knockdown/Knockout: The most definitive way to confirm on-target activity is to use a cell line where the target protein (calpain-1 or -2) has been knocked down or knocked out. The effect of Alicapistat should be significantly reduced in these cells.[12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No or low inhibition at expected concentrations | 1. Compound Degradation: The compound may have degraded due to improper storage or handling. 2. Inaccurate Concentration: Pipetting errors or incorrect stock concentration. 3. Poor Solubility: The compound is precipitating in the assay buffer. 4. Insufficient Target Engagement: Similar to the findings in clinical trials, the compound may not be reaching its target in a cellular assay.[1][3][6] | 1. Use a fresh aliquot of the compound. Prepare fresh dilutions. 2. Verify the concentration of your stock solution. Use calibrated pipettes. 3. Check for precipitation. Lower the final DMSO concentration. See FAQ A3. 4. For cellular assays, consider using a cell line with higher target expression or using techniques to increase cell permeability. |
| High background signal in the assay | 1. Compound Interference: Alicapistat itself may be fluorescent or interfere with the detection method. 2. Contamination: Contamination of reagents or plates. | 1. Run a control with Alicapistat but without the enzyme to measure its intrinsic signal.[10] 2. Use fresh, high-quality reagents and plates. |
| Inconsistent results between experiments | 1. Variable Reagent Quality: Differences in enzyme activity or substrate concentration between batches. 2. Slight Protocol Variations: Minor changes in incubation times, temperature, or pipetting. 3. Cell-based Assay Variability: Differences in cell passage number, density, or health. | 1. Aliquot reagents to minimize freeze-thaw cycles. Qualify new batches of reagents. 2. Follow the protocol precisely. Use a consistent experimental setup. 3. Standardize cell culture conditions. Use cells within a defined passage number range. |
Experimental Protocols
In Vitro Calpain Activity Assay
This is a generalized protocol for measuring the inhibitory activity of Alicapistat on purified calpain-1 or calpain-2.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for calpain activity (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT).
-
Calpain Enzyme: Dilute purified human calpain-1 or calpain-2 to the desired working concentration in assay buffer.
-
Fluorogenic Substrate: Prepare a stock solution of a calpain substrate (e.g., Suc-LLVY-AMC) in DMSO. Dilute to a working concentration in assay buffer.
-
Alicapistat: Prepare a 10 mM stock solution in DMSO. Create a serial dilution series in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the Alicapistat serial dilutions or DMSO (vehicle control) to the wells.
-
Add 88 µL of the diluted calpain enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution.
-
Read the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC) every minute for 30-60 minutes in a kinetic plate reader.[10]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the Alicapistat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Calpain activation pathway and the inhibitory action of Alicapistat.
Caption: A workflow for troubleshooting unexpected experimental results.
Caption: Logical workflow for investigating potential off-target effects.
References
- 1. Alicapistat - AbbVie - AdisInsight [adisinsight.springer.com]
- 2. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 8. Enhanced Solubility and Stability of Aripiprazole in Binary and Ternary Inclusion Complexes Using Hydroxy Propyl Beta Cyclodextrin (HPβCD) and L-Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target side-effects – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
Interpreting unexpected results with (1S,2R)-Alicapistat treatment
Welcome to the technical support center for (1S,2R)-Alicapistat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this selective calpain-1 and -2 inhibitor and to assist in the interpretation of unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as ABT-957, is an orally active small molecule that acts as a selective inhibitor of the cysteine proteases calpain-1 and calpain-2.[1][2] It is a prodrug that is converted in vivo to its active metabolite. The primary mechanism of action is the inhibition of calpain-mediated proteolytic activity, which is involved in various cellular processes, including cytoskeletal remodeling, signal transduction, and apoptosis.[3]
Q2: I am not seeing the expected level of calpain inhibition in my cell-based assay. What could be the reason?
A2: Several factors could contribute to a lack of efficacy. Firstly, this compound is a prodrug and requires conversion to its active form, M1. The rate of this conversion can vary between different cell types and in vitro systems.[4][5] Secondly, this compound is a mixture of diastereomers. The (R,R)-diastereomer is a significantly weaker calpain inhibitor than the active (1S,2R) form.[6][7] The isomeric composition of your supplied compound could affect its potency. Finally, insufficient intracellular concentrations of the active inhibitor can also lead to a lack of effect, a reason cited for the termination of its clinical trials for Alzheimer's disease.[6][8]
Q3: I am observing unexpected cytotoxicity or apoptosis in my experiments. Is this a known effect of calpain inhibitors?
A3: Yes, while often used to protect against cell death, some calpain inhibitors have been reported to induce apoptosis in certain cell lines, particularly cancer cells.[6][9] This can be a calpain-dependent or -independent effect. The mechanism can involve the activation of caspases and may be cell-type specific.[1][10] It is recommended to perform a dose-response curve for cytotoxicity in your specific cell model.
Q4: Can this compound affect cellular morphology and adhesion?
A4: Calpains play a crucial role in regulating the cytoskeleton and focal adhesions.[3] Therefore, inhibition of calpain activity can lead to changes in cell morphology, spreading, and adhesion.[3][11] These effects are often characterized by a failure to extend lamellipodia and abnormal filopodia.[3] If you observe such changes, it is likely a direct consequence of calpain inhibition.
Q5: How selective is this compound for calpains over other proteases like caspases and cathepsins?
A5: this compound has been shown to be selective for calpain-1 over the cysteine proteases papain and cathepsins B and K.[6][7][8] However, a comprehensive selectivity profile against a broad range of proteases, including various caspases, is not extensively published. When interpreting results, especially those related to apoptosis, it is important to consider potential off-target effects on other proteases.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Calpain Activity
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | This compound is a prodrug. Ensure your experimental system allows for its conversion to the active M1 metabolite. For cell-free assays, consider using a pre-activated form if available. |
| Incorrect Diastereomer | This compound is a mixture of diastereomers. The (R,R) form is significantly less active.[6][7] Verify the isomeric composition of your compound with the supplier. If possible, obtain a stereochemically pure sample of the (1S,2R) isomer. |
| Suboptimal Assay Conditions | Calpain activity is calcium-dependent. Ensure appropriate calcium concentrations in your assay buffer. Refer to the detailed protocol for a fluorometric calpain activity assay below. |
| Low Intracellular Concentration | Increase the concentration of this compound in your experiment. Perform a dose-response curve to determine the optimal concentration for your cell type. |
| Compound Instability | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles. |
Issue 2: Unexpected Cell Death or Apoptosis
| Possible Cause | Troubleshooting Steps |
| Induction of Apoptosis | This can be an on-target or off-target effect of calpain inhibitors.[6][9] |
| - Perform a dose-response and time-course experiment to assess cytotoxicity using assays like MTT or LDH release. | |
| - Measure markers of apoptosis such as caspase-3/7 activation, PARP cleavage, or Annexin V staining. | |
| Off-Target Effects on Caspases | Although reported to be selective, high concentrations may inhibit other proteases. |
| - If apoptosis is observed, consider using a pan-caspase inhibitor (e.g., Z-VAD-FMK) in conjunction with this compound to determine if the cell death is caspase-dependent. | |
| Calpain-Independent Effects | Some "calpain inhibitors" can have effects independent of calpain inhibition. |
| - Use a structurally different calpain inhibitor to see if the same effect is observed. | |
| - Consider using siRNA to knockdown calpain-1 and/or -2 to confirm the phenotype is due to calpain inhibition. |
Issue 3: Altered Cellular Morphology or Adhesion
| Possible Cause | Troubleshooting Steps |
| On-Target Effect | Calpain inhibition directly affects cytoskeletal dynamics.[3][11] |
| - Document changes in cell morphology using microscopy. Stain for actin (e.g., with phalloidin) and vinculin to visualize the cytoskeleton and focal adhesions. | |
| - Perform cell adhesion or spreading assays to quantify the effect. | |
| Off-Target Effects on Cytoskeletal Proteins | Unlikely, but possible at high concentrations. |
| - Compare the observed morphological changes with those induced by other known cytoskeletal-disrupting agents. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Selectivity Notes | Reference(s) |
| This compound (ABT-957) | Calpain-1 | 395 | Selective over papain, cathepsin B, and cathepsin K. | [2][8] |
| (R,R)-diastereomer of ABT-957 analog | Calpain-1 | >1000 | Significantly less potent than the (S,R) analog. | [6][7] |
Experimental Protocols
Detailed Protocol for Cellular Calpain Activity Assay using a Fluorescent Substrate
This protocol is adapted from commercially available kits and literature.[9][12][13]
Materials:
-
Cells of interest
-
This compound
-
Calpain activity assay kit (containing a suitable fluorogenic calpain substrate like Ac-LLY-AFC or BOC-LM-CMAC, and a lysis/extraction buffer)
-
Positive control (e.g., a known calpain activator like ionomycin or purified active calpain)
-
Negative control (untreated cells)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, a vehicle control (e.g., DMSO), a positive control, and a negative control for the desired duration.
-
-
Cell Lysis:
-
After treatment, remove the culture medium and wash the cells once with cold PBS.
-
Add the provided lysis/extraction buffer to each well and incubate on ice for 20 minutes with gentle shaking. The extraction buffer is designed to extract cytosolic proteins and prevent auto-activation of calpain.[12]
-
-
Protein Quantification:
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new plate.
-
Determine the protein concentration of each lysate using a compatible protein assay (e.g., BCA or a Coomassie-based assay, noting that some extraction buffers may require dilution due to high reducing agent content).
-
-
Calpain Activity Assay:
-
In a new 96-well black, clear-bottom plate, add a standardized amount of protein from each cell lysate (e.g., 50-200 µg) and adjust the volume with extraction buffer.
-
Prepare a reaction mixture containing the reaction buffer and the fluorogenic calpain substrate according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the cell lysate.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 400/505 nm for AFC-based substrates).[12]
-
-
Data Analysis:
-
Subtract the background fluorescence (from a well with no cell lysate).
-
Normalize the fluorescence signal to the protein concentration for each sample.
-
Express the calpain activity as a percentage of the control.
-
Troubleshooting Western Blot for Calpain Substrates
Common Issue: Weak or No Signal for Cleaved Substrate
-
Antibody Specificity: Ensure the antibody specifically recognizes the cleaved form of the substrate and not the full-length protein.
-
Insufficient Cleavage: Increase the treatment time or concentration of the calpain activator. Ensure your cells are responsive to the stimulus.
-
Protein Transfer: Confirm efficient transfer of proteins to the membrane by Ponceau S staining.
-
Antibody Dilution: Optimize the primary and secondary antibody concentrations.
-
Substrate Degradation: Use fresh samples and always include protease inhibitors in your lysis buffer.
Common Issue: High Background
-
Blocking: Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).
-
Washing: Increase the number and duration of washes.
-
Antibody Concentration: Reduce the concentration of the primary or secondary antibody.
Visualizations
Caption: Simplified signaling pathway of calpain activation and its inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected results with this compound treatment.
References
- 1. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Calpain Regulates Actin Remodeling during Cell Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic prodrug modeling: in vitro and in vivo kinetics and mechanisms of ancitabine bioconversion to cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Cellular in vivo assay of calpain activity using a fluorescent substrate. Application to study of anoxic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. abcam.com [abcam.com]
Validation & Comparative
A Comparative Guide to (1S,2R)-Alicapistat and Other Calpain Inhibitors for Researchers
In the landscape of therapeutic drug development, particularly for neurodegenerative diseases and other pathologies marked by calcium dysregulation, calpain inhibitors have emerged as a significant area of research. This guide provides a detailed comparison of (1S,2R)-Alicapistat (ABT-957), a selective calpain-1 and -2 inhibitor, with other notable calpain inhibitors. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Introduction to Calpains and Their Inhibition
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The two most ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are involved in a myriad of cellular processes, including signal transduction, cell motility, and apoptosis.[1] Dysregulation of calpain activity has been implicated in the pathophysiology of several diseases, making them a compelling therapeutic target.[1] Calpain inhibitors are broadly classified based on their chemical structure and mechanism of action, which includes reversible and irreversible inhibitors, as well as competitive, non-competitive, and allosteric modulators.
This compound: A Profile
This compound (also known as ABT-957) is an orally active, selective inhibitor of both human calpain-1 and calpain-2.[2] Developed by AbbVie, it was investigated for the treatment of Alzheimer's disease.[2] Preclinical studies demonstrated its potential in mitigating the metabolic liability of carbonyl reduction.[3] However, the clinical development of Alicapistat was terminated during Phase I trials due to insufficient concentrations in the central nervous system (CNS) to achieve the desired pharmacodynamic effect.[3][4][5]
Quantitative Comparison of Calpain Inhibitors
The following table summarizes the inhibitory potency of this compound against calpain-1 and provides a comparative look at other well-documented calpain inhibitors. The data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the inhibition constant, respectively.
| Inhibitor | Target | IC50 / Ki (nM) | Mechanism of Action | Key Characteristics |
| This compound | Human Calpain-1 | 395 (IC50)[2][3] | Selective inhibitor of calpain-1 and -2[2][4][5] | Orally active; development for Alzheimer's disease halted due to poor CNS penetration.[3][4][5] |
| Human Calpain-2 | Data not available | |||
| PD150606 | µ-Calpain (Calpain-1) | 210 (Ki)[6] | Selective, cell-permeable, non-peptide | Neuroprotective effects demonstrated in culture.[6] |
| m-Calpain (Calpain-2) | 370 (Ki)[6] | |||
| ALLN (Calpain Inhibitor I) | Calpain I | 190 (Ki)[7][8] | Reversible, cell-permeable | Also inhibits calpain II, cathepsin B, and cathepsin L.[7][8] |
| Calpain II | 220 (Ki)[7][8] | |||
| Calpeptin | Calpain I (porcine) | 52 (ID50)[1][9] | Potent, cell-permeable | Also a potent inhibitor of cathepsin L. |
| Calpain II (porcine) | 34 (ID50)[1][9] | |||
| MDL28170 (Calpain Inhibitor III) | Calpain | 11 (IC50) | Potent, cell-permeable | Also inhibits cathepsin B (Ki = 25 nM) and penetrates the blood-brain barrier. |
| Calpain | 10 (Ki) | |||
| Z-LLY-FMK (Calpain Inhibitor IV) | Calpain II | Potent, irreversible inhibitor[10] | Irreversible, cell-permeable | Also a potent inhibitor of cathepsin L.[10] |
| Calpain I | Data not available |
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound is crucial for their evaluation. A common method employed is the in vitro calpain activity assay.
General Protocol for Fluorometric Calpain Activity Assay
This protocol outlines a typical fluorometric assay to measure calpain activity and the inhibitory effects of compounds.
Materials:
-
Purified human calpain-1 or calpain-2 enzyme
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified calpain enzyme to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Reaction Mixture: In the wells of the 96-well plate, add the assay buffer, the test inhibitor at various concentrations (or vehicle control), and the diluted calpain enzyme.
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic calpain substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate. The cleavage of the substrate by calpain releases a fluorescent molecule, leading to an increase in signal.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizing Calpain's Role: Signaling Pathways and Experimental Design
To better understand the context in which these inhibitors function, the following diagrams illustrate a simplified calpain signaling pathway and a typical experimental workflow for screening calpain inhibitors.
Caption: Simplified Calpain Signaling Pathway.
Caption: Calpain Inhibitor Screening Workflow.
Concluding Remarks
This compound represents a significant effort in the development of selective calpain inhibitors. While its journey was halted due to pharmacokinetic challenges, the compound remains an important tool for in vitro research. The comparison with other calpain inhibitors highlights the diversity in potency, selectivity, and mechanism of action within this class of molecules. For researchers in the field, understanding these differences is paramount for selecting the appropriate tool for their specific experimental needs, whether it be for target validation, pathway elucidation, or as a starting point for novel therapeutic design. The continued exploration of both selective and broad-spectrum calpain inhibitors holds promise for future therapeutic interventions in a range of diseases.
References
- 1. Calpeptin [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. cephamls.com [cephamls.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Calpain Inhibitor Z-LLY-FMK - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
A Comparative Guide to the Selectivity of (1S,2R)-Alicapistat and Calpeptin for Calpain Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two prominent calpain inhibitors: (1S,2R)-Alicapistat (also known as ABT-957) and Calpeptin. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Introduction
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Dysregulation of calpain activity has been implicated in a range of pathologies, making them an attractive target for therapeutic intervention. This compound and Calpeptin are two widely used calpain inhibitors. Understanding their respective selectivity profiles is critical for the accurate interpretation of experimental results and for the development of targeted therapeutics.
Data Presentation: Inhibitor Selectivity Profile
The following table summarizes the available quantitative data on the inhibitory potency of this compound and Calpeptin against various proteases. The data is presented as IC50 (half-maximal inhibitory concentration) or ID50 (half-maximal inhibitory dose) values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Target Protease | This compound (ABT-957) IC50/ID50 (nM) | Calpeptin IC50/ID50 (nM) |
| Human Calpain-1 (μ-calpain) | 395[1] | 40 - 52[2] |
| Calpain-2 (m-calpain) | Selective inhibitor[3][4] | 34[2] |
| Cathepsin B | Selective over[5][6] | Data not available |
| Cathepsin L | Data not available | Potent inhibitor[7] |
| Papain | Selective over[5][6] | 138[2] |
Note: A stereoisomer of an analog of Alicapistat demonstrated an IC50 of 78 nM against calpain-1 and was found to be selective over papain and cathepsins B and K, though specific inhibitory concentrations for the latter were not provided[5][6]. The term "selective" for Alicapistat indicates that its inhibitory activity against calpains is significantly higher than against other tested proteases, though comprehensive quantitative data across a wide panel of proteases is not publicly available.
Experimental Protocols
The determination of inhibitor potency is crucial for comparing the selectivity of compounds like this compound and Calpeptin. A common method to determine the IC50 value is through an in vitro enzyme inhibition assay using a fluorogenic substrate.
General Protocol for In Vitro Calpain Inhibition Assay
This protocol outlines the general steps for determining the IC50 value of a calpain inhibitor.
Materials:
-
Purified human calpain-1 or calpain-2 enzyme
-
Calpain inhibitor to be tested (e.g., this compound or Calpeptin)
-
Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay buffer (e.g., Tris-HCl buffer containing CaCl2 and a reducing agent like DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Prepare a working solution of the purified calpain enzyme in the assay buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Reaction Setup: In the wells of the 96-well microplate, add the assay buffer, the calpain enzyme, and the different concentrations of the inhibitor. Include control wells with the enzyme and buffer but no inhibitor (100% activity) and wells with buffer only (background).
-
Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the fluorogenic calpain substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates relative to the control (no inhibitor) to determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity[8].
-
Mandatory Visualization
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by calpain activity and its inhibition by the compounds discussed.
Caption: Calpain-mediated neurodegeneration pathway and points of inhibition.
Caption: Calpeptin-mediated inhibition of the AIM2/NLRP3 inflammasome pathway.
Conclusion
Both this compound and Calpeptin are potent inhibitors of calpain. Based on the available data, this compound appears to be a more selective inhibitor of calpain-1 and -2, with less activity against other cysteine proteases like papain and cathepsins. Calpeptin, while a highly potent calpain inhibitor, also demonstrates significant inhibition of other proteases such as papain and cathepsin L, indicating a broader selectivity profile.
The choice between these two inhibitors should be guided by the specific requirements of the experiment. For studies requiring highly selective inhibition of calpains-1 and -2 with minimal off-target effects on other cysteine proteases, this compound would be the preferred choice. For applications where broad-spectrum calpain and cysteine protease inhibition is desired or acceptable, Calpeptin is a suitable and potent option. Researchers should always consider the potential for off-target effects when interpreting data generated using these inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Calpeptin | Calcium-Sensitive Proteases | Tocris Bioscience [tocris.com]
- 8. courses.edx.org [courses.edx.org]
A Comparative Guide to the Efficacy of (1S,2R)-Alicapistat and Calpain Inhibitor III
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent calpain inhibitors: (1S,2R)-Alicapistat (also known as ABT-957) and Calpain Inhibitor III (MDL-28170). This document synthesizes available experimental data to assist researchers in selecting the appropriate tool for their studies in neurodegenerative diseases and other conditions where calpain overactivation is implicated.
Executive Summary
This compound and Calpain Inhibitor III are both potent inhibitors of calpain-1 and calpain-2, two key isoforms of the calcium-activated cysteine protease family. Dysregulation of calpain activity is a critical factor in the pathophysiology of numerous diseases, including Alzheimer's disease, traumatic brain injury, and cardiac ischemia. While both inhibitors effectively target calpains, they exhibit distinct profiles in terms of selectivity, chemical structure, and clinical development history.
Calpain Inhibitor III (MDL-28170) is a well-established, cell-permeable peptide aldehyde that has demonstrated neuroprotective effects in a variety of preclinical models. It is known to cross the blood-brain barrier. Notably, it also exhibits inhibitory activity against cathepsin B and γ-secretase, which could be a confounding factor in some experimental contexts.
This compound , an α-ketoamide-based compound, was developed as a more selective inhibitor of calpains 1 and 2. It advanced to Phase I clinical trials for Alzheimer's disease. However, its development was halted due to insufficient evidence of target engagement in the central nervous system (CNS) at the doses tested.
This guide presents a side-by-side comparison of their biochemical potency, selectivity, and reported efficacy, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and Calpain Inhibitor III based on available literature.
Table 1: General Properties and Potency
| Property | This compound (ABT-957) | Calpain Inhibitor III (MDL-28170) |
| Chemical Class | α-Ketoamide | Peptide aldehyde (Z-Val-Phe-CHO) |
| Molecular Formula | C₂₂H₂₆N₂O₄ | C₂₂H₂₆N₂O₄ |
| Molecular Weight | 382.45 g/mol | 382.5 g/mol |
| Calpain-1 Potency | IC₅₀: 395 nM (human)[1] | Kᵢ: 10 nM[2][3] |
| Calpain-2 Potency | Selective for calpain-1 and -2[4][5] | Potent inhibitor of calpain-1 and -2[6] |
| Cell Permeability | Orally active[1][4][5] | Cell-permeable[2] |
| Blood-Brain Barrier | Inadequate CNS concentrations in clinical trials[7] | Penetrates the blood-brain barrier[2][3] |
Table 2: Selectivity Profile
| Protease Target | This compound (ABT-957) | Calpain Inhibitor III (MDL-28170) |
| Calpain-1 (µ-calpain) | Potent inhibitor | Potent inhibitor (Kᵢ = 10 nM)[2][3] |
| Calpain-2 (m-calpain) | Potent inhibitor | Potent inhibitor |
| Cathepsin B | More selective for calpains over cathepsins[7] | Inhibitor (Kᵢ = 25 nM)[2][3] |
| γ-Secretase | Not reported as a primary target | Inhibitor[8][9] |
| Trypsin, Plasmin, Caspase-1 | Not reported as primary targets | High selectivity for calpain over these proteases[10] |
Note: A direct head-to-head comparative study of the efficacy of this compound and Calpain Inhibitor III in the same experimental model was not identified in the surveyed literature. The data presented is compiled from individual studies on each inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Protocol 1: In Vitro Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available kits and is suitable for measuring the direct inhibitory effect of compounds on purified calpain.
Objective: To determine the IC₅₀ value of a test compound against purified calpain-1 or calpain-2.
Materials:
-
Purified human calpain-1 or calpain-2
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
10X Reaction Buffer
-
Extraction Buffer
-
Test compounds (this compound or Calpain Inhibitor III) dissolved in DMSO
-
96-well black microplate with a clear bottom
-
Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in Extraction Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 85 µL of Extraction Buffer to each well.
-
Add 5 µL of the diluted test compound or vehicle (DMSO in Extraction Buffer) to the respective wells.
-
For the positive control, add a known amount of active calpain to 85 µL of Extraction Buffer. For the negative control, use Extraction Buffer alone.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
Initiate the reaction by adding 5 µL of Calpain Substrate to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
Measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value using appropriate software.
Protocol 2: Western Blot-Based Assay for Calpain Activity in Cell Culture
This protocol assesses calpain activity in a cellular context by measuring the cleavage of a known calpain substrate, such as α-spectrin.
Objective: To evaluate the ability of a calpain inhibitor to prevent substrate cleavage in a cellular model of calpain activation.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Calpain-activating stimulus (e.g., calcium ionophore, glutamate)
-
Test compounds (this compound or Calpain Inhibitor III)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibody against α-spectrin (detecting both full-length and cleaved fragments)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Induce calpain activation by adding the stimulus (e.g., A23187) to the culture medium and incubate for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against α-spectrin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities of the full-length α-spectrin and its specific breakdown products (e.g., 145/150 kDa fragments) to assess the level of calpain inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving calpain and a typical experimental workflow for inhibitor screening.
Calpain Activation and Pathogenic Role in Alzheimer's Disease
// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; Abeta [label="Amyloid-β (Aβ) Aggregates"]; Ca_Influx [label="↑ Intracellular Ca²⁺"]; Calpain_Activation [label="Calpain Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; p35_p25 [label="p35 → p25"]; CDK5 [label="CDK5 Hyperactivation"]; Tau [label="Tau Hyperphosphorylation"]; NFTs [label="Neurofibrillary Tangles (NFTs)"];
node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spectrin [label="Spectrin Cleavage"]; Cytoskeleton [label="Cytoskeletal Disruption"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptic_Dysfunction [label="Synaptic Dysfunction"]; Neuronal_Death [label="Neuronal Death"];
// Edges Abeta -> Ca_Influx [label=" Induces"]; Ca_Influx -> Calpain_Activation [label=" Triggers"];
Calpain_Activation -> p35_p25 [color="#EA4335"]; p35_p25 -> CDK5 [color="#EA4335"]; CDK5 -> Tau [color="#EA4335"]; Tau -> NFTs [color="#EA4335"];
Calpain_Activation -> Spectrin [color="#4285F4"]; Spectrin -> Cytoskeleton [color="#4285F4"];
NFTs -> Neuronal_Death [style=dashed, color="#5F6368"]; Cytoskeleton -> Synaptic_Dysfunction [style=dashed, color="#5F6368"]; Synaptic_Dysfunction -> Neuronal_Death [style=dashed, color="#5F6368"]; } } Calpain signaling cascade in Alzheimer's disease.
Experimental Workflow for Calpain Inhibitor Efficacy Testing
// Nodes node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start [label="Start: Compound Library", shape=ellipse]; In_Vitro_Assay [label="In Vitro Calpain Activity Assay (Protocol 1)"]; Determine_IC50 [label="Determine IC₅₀ and Selectivity"];
node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Based_Assay [label="Cell-Based Assay (Protocol 2)"]; Assess_Efficacy [label="Assess Cellular Efficacy (e.g., Spectrin Cleavage)"];
node [fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo_Model [label="In Vivo Disease Model (e.g., TBI, AD mouse model)"]; Evaluate_PK_PD [label="Evaluate Pharmacokinetics & Pharmacodynamics"]; Assess_Therapeutic_Effect [label="Assess Therapeutic Effect (e.g., Behavioral, Histological)"];
node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Compound [label="Lead Candidate", shape=ellipse];
// Edges Start -> In_Vitro_Assay; In_Vitro_Assay -> Determine_IC50; Determine_IC50 -> Cell_Based_Assay [label=" Potent & Selective Hits"]; Cell_Based_Assay -> Assess_Efficacy; Assess_Efficacy -> In_Vivo_Model [label=" Active Compounds"]; In_Vivo_Model -> Evaluate_PK_PD; Evaluate_PK_PD -> Assess_Therapeutic_Effect; Assess_Therapeutic_Effect -> Lead_Compound; } } A typical workflow for screening and evaluating calpain inhibitors.
Conclusion
The choice between this compound and Calpain Inhibitor III depends on the specific research question and experimental design.
Calpain Inhibitor III (MDL-28170) is a valuable tool for preclinical in vivo studies, particularly in models of acute neurological injury, due to its established blood-brain barrier penetration and demonstrated neuroprotective effects. However, its off-target effects on cathepsin B and γ-secretase must be considered when interpreting results.
This compound may be more suitable for in vitro studies or when a higher degree of selectivity for calpains over other proteases like cathepsins is desired. Its history in clinical trials provides a wealth of pharmacokinetic and safety data in humans, which could be relevant for translational research. The challenges with its CNS penetration in humans, however, should be noted for in vivo study design.
Ultimately, the selection of a calpain inhibitor should be guided by a thorough understanding of their respective properties and a careful consideration of the experimental context. This guide aims to provide the necessary information to make an informed decision.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MDL 28170 (Calpain Inhibitor III), calpain and cathepsin B inhibitor (CAS 88191-84-8) | Abcam [abcam.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 7. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A Pharmacological Analysis of the Neuroprotective Efficacy of the Brain- and Cell-Permeable Calpain Inhibitor MDL-28170 in the Mouse Controlled Cortical Impact Traumatic Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inhibitory Activity of (1S,2R)-Alicapistat and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the inhibitory activity of (1S,2R)-Alicapistat, a selective inhibitor of human calpains 1 and 2, against other known calpain inhibitors. The information presented herein is intended to support research and development efforts in the field of neurodegenerative diseases and other conditions where calpain inhibition is a therapeutic strategy.
This compound (also known as ABT-957) is an orally active, selective inhibitor of human calpain 1 and 2.[1][2] Developed with the potential application for Alzheimer's disease, its clinical progression was halted due to insufficient central nervous system (CNS) penetration.[2][3] Calpains are a family of calcium-dependent cysteine proteases implicated in a variety of cellular processes, and their dysregulation has been linked to several neurodegenerative disorders.[4][5]
Comparative Inhibitory Activity
The following table summarizes the inhibitory potency of this compound and a selection of alternative calpain inhibitors against their primary targets, calpain 1 (µ-calpain) and calpain 2 (m-calpain). The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibitor constant) values, as reported in the literature.
| Inhibitor | Target(s) | IC50 / Ki (Calpain 1 / µ-calpain) | IC50 / Ki (Calpain 2 / m-calpain) | Notes |
| This compound (ABT-957) | Calpain 1 and 2 | 395 nM (IC50, human)[1] | Not explicitly reported | Selective for calpains 1 and 2.[1][2] |
| SJA6017 | Calpain 1 and 2 | 7.5 nM (IC50)[6] | 78 nM (IC50)[6] | Also inhibits cathepsins B and L.[6] |
| PD150606 | Calpain 1 and 2 | 0.21 µM (Ki)[7][8][9] | 0.37 µM (Ki)[7][8][9] | A selective, cell-permeable non-peptide inhibitor.[7] |
| MDL-28170 | Calpain 1 and 2 | 10 nM (Ki) | Not explicitly reported | Potent inhibitor of both calpain 1 and 2; also inhibits cathepsin B (Ki = 25 nM).[10] |
| NA-184 | Calpain 2 | No inhibition up to 10 µM (human)[11][12] | 1.3 nM (IC50, human)[11][12] | Highly selective for calpain 2 over calpain 1.[11][12] |
Experimental Protocols
The determination of the inhibitory activity of compounds like Alicapistat is typically performed using a fluorogenic calpain activity assay. A representative protocol is outlined below.
Fluorogenic Calpain Activity Assay
This assay measures the enzymatic activity of calpains by detecting the fluorescence of a cleaved substrate.
Materials:
-
Purified human calpain 1 or calpain 2 enzyme
-
Assay Buffer (e.g., 115 mM NaCl, 1 mM KH2PO4, 5 mM KCl, 2 mM CaCl2, 1.2 mM MgSO4, 25 mM sodium HEPES buffer, pH 7.4)[13]
-
Fluorogenic calpain substrate: Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC)[14][15]
-
Inhibitor compounds (e.g., Alicapistat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorometer capable of excitation at ~345-390 nm and emission at ~445-480 nm[14][15]
Procedure:
-
Enzyme Preparation: Dilute the purified calpain enzyme to the desired concentration in pre-warmed Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the inhibitor compounds in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).
-
Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted enzyme. b. Add the serially diluted inhibitor compounds to the respective wells. Include control wells with solvent only (no inhibitor) and wells with no enzyme (background control). c. Pre-incubate the enzyme and inhibitors for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). d. Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to all wells. A typical final concentration is 20-50 µM.[15]
-
Data Acquisition: Immediately after substrate addition, measure the fluorescence intensity at regular intervals over a specific time period using a fluorometer.
-
Data Analysis: a. Subtract the background fluorescence from all readings. b. Determine the rate of reaction (increase in fluorescence over time) for each inhibitor concentration. c. Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition. d. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
Calpain Signaling in Neurodegeneration
Overactivation of calpains 1 and 2 is implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's. The diagram below illustrates a simplified signaling pathway where elevated intracellular calcium leads to calpain activation, resulting in the cleavage of key cellular substrates. This process contributes to synaptic dysfunction and neuronal cell death, hallmarks of neurodegeneration.
Caption: Calpain activation cascade in neurodegeneration and the inhibitory action of Alicapistat.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps involved in determining the IC50 value of a calpain inhibitor.
Caption: Workflow for determining the IC50 of a calpain inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PD 150606 | Calpain Inhibitors: R&D Systems [rndsystems.com]
- 9. PD 150606 | Calpains | Tocris Bioscience [tocris.com]
- 10. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 11. mdpi.com [mdpi.com]
- 12. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. south-bay-bio.com [south-bay-bio.com]
A Comparative Guide: (1S,2R)-Alicapistat Versus Second-Generation Calpain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (1S,2R)-Alicapistat (also known as ABT-957), a first-generation calpain inhibitor, and emerging second-generation calpain inhibitors. The comparison focuses on their performance, supported by experimental data, to inform research and drug development in areas where calpain activity is a therapeutic target, such as neurodegenerative diseases and traumatic brain injury.
Introduction to Calpain Inhibition
Calpains are a family of calcium-dependent cysteine proteases that play crucial roles in various cellular processes. Dysregulation of calpain activity has been implicated in the pathophysiology of numerous diseases, making them an attractive therapeutic target. Calpain-1 and calpain-2 are two major ubiquitously expressed isoforms. While early research focused on non-selective inhibition of both, recent studies have unveiled their distinct and often opposing roles, particularly in the central nervous system. Calpain-1 is now understood to be largely neuroprotective, while calpain-2 is implicated in neurodegenerative pathways[1][2][3]. This has led to the development of second-generation inhibitors with high selectivity for calpain-2.
This compound is an orally active, selective inhibitor of both human calpain-1 and calpain-2[4]. Developed by AbbVie, it entered clinical trials for Alzheimer's disease. However, these trials were terminated due to insufficient concentrations of the drug in the central nervous system (CNS) to elicit a pharmacodynamic effect[5].
Second-generation calpain inhibitors , such as NA-112 and NA-184, have been designed to selectively target calpain-2[6][7]. This selectivity is based on the hypothesis that specific inhibition of the neurodegenerative calpain-2, while sparing the neuroprotective calpain-1, will offer a better therapeutic window and improved safety profile.
Performance Comparison: Potency and Selectivity
The key differentiator between this compound and second-generation inhibitors lies in their potency and selectivity for calpain-1 versus calpain-2.
| Inhibitor | Target | IC50 / EC50 / Ki | Selectivity | Notes |
| This compound (ABT-957) | Human Calpain-1 | IC50: 395 nM | Selective for calpain-1 and -2 over other proteases like papain and cathepsins B and K. | A specific IC50 for calpain-2 is not readily available in published literature, though it is described as a dual inhibitor. |
| Human Calpain-1 | Ki: ~130 nM | |||
| NA-112 | Mouse Calpain-2 (in vivo) | EC50: 0.11 mg/kg | Exhibits selectivity for calpain-2 over calpain-1. | Shows some inhibition of calpain-1 at higher concentrations (40% inhibition at 10 mg/kg). |
| NA-184 | Human Calpain-2 | EC50: 1.5 nM | Highly selective for calpain-2. | No inhibition of human calpain-1 observed at concentrations up to 10 µM. |
| Mouse Calpain-2 (in vivo) | EC50: 0.43 mg/kg | Less than 10% inhibition of calpain-1 at 10 mg/kg. |
Experimental Protocols
In Vitro Calpain Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro potency (IC50) of calpain inhibitors.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of purified calpain by 50%.
Materials:
-
Purified recombinant human calpain-1 or calpain-2.
-
Calpain reaction buffer (e.g., 10mM HEPES, 10mM DTT, pH 7.2).
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC or Ac-LLY-AFC).
-
Test inhibitors dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of a 96-well plate, add the calpain enzyme and the reaction buffer.
-
Add the diluted test inhibitor to the wells. A DMSO control (no inhibitor) is also included.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Evaluation of Calpain Inhibition in a Traumatic Brain Injury (TBI) Model
This protocol outlines a general workflow for assessing the in vivo efficacy of calpain inhibitors.
Objective: To determine the ability of a calpain inhibitor to reduce calpain activity and provide neuroprotection in a mouse model of TBI.
Materials:
-
Test inhibitor formulated for in vivo administration (e.g., intraperitoneal injection).
-
Anesthetic.
-
Controlled cortical impact (CCI) device.
-
Brain tissue homogenization buffer.
-
Western blot reagents.
-
Antibodies against calpain-specific cleavage products (e.g., spectrin breakdown products).
-
Histological stains (e.g., TUNEL stain for apoptosis).
Procedure:
-
Administer the test inhibitor or vehicle to mice at various doses and time points relative to the induction of TBI.
-
Induce TBI using a CCI device under anesthesia.
-
At a predetermined time point post-injury (e.g., 24 hours), euthanize the animals and harvest the brain tissue.
-
Homogenize the brain tissue and prepare protein lysates.
-
Perform Western blot analysis to quantify the levels of calpain-specific substrate cleavage products, which serve as a marker of in vivo calpain activity.
-
Perform histological analysis on brain sections to assess the extent of neuronal damage and apoptosis (e.g., lesion volume, TUNEL-positive cells).
-
Correlate the inhibitor dose with the reduction in calpain activity and the degree of neuroprotection to determine the in vivo efficacy (e.g., EC50).
Signaling Pathways and Experimental Workflows
Opposing Roles of Calpain-1 and Calpain-2 in Neuronal Signaling
The differential roles of calpain-1 and calpain-2 in neuronal health and disease are central to the rationale for developing second-generation inhibitors.
Caption: Opposing signaling pathways of Calpain-1 and Calpain-2.
Preclinical Evaluation Workflow for Calpain Inhibitors
The preclinical development of calpain inhibitors typically follows a structured workflow to assess their therapeutic potential.
Caption: Preclinical workflow for calpain inhibitor development.
Conclusion
This compound represents an important step in the development of calpain inhibitors, demonstrating good potency for both calpain-1 and -2. However, its clinical development was halted due to poor CNS bioavailability, a critical consideration for neurological indications.
The emergence of second-generation, calpain-2 selective inhibitors like NA-184 reflects a paradigm shift in the field. By specifically targeting the neurodegenerative isoform, these inhibitors hold the promise of a wider therapeutic index and potentially greater efficacy in treating conditions such as traumatic brain injury and neurodegenerative diseases. The preclinical data for compounds like NA-184 show a significant improvement in selectivity over non-isoform-selective inhibitors.
For researchers and drug developers, the choice between a dual calpain-1/2 inhibitor and a calpain-2 selective inhibitor will depend on the specific therapeutic application and the underlying pathology. The data presented in this guide underscore the importance of isoform selectivity in the design of next-generation calpain inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. search.library.uvic.ca [search.library.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (1S,2R)-Alicapistat and SNJ-1945: Potency, Efficacy, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development, particularly for neurodegenerative diseases, the inhibition of calpains, a family of calcium-dependent cysteine proteases, has emerged as a promising strategy. Overactivation of calpains is implicated in the pathological cascades of conditions such as Alzheimer's disease, Parkinson's disease, and spinal cord injury. This guide provides a detailed head-to-head comparison of two notable calpain inhibitors: (1S,2R)-Alicapistat (also known as ABT-957) and SNJ-1945. This objective analysis, supported by available experimental data, aims to inform researchers and drug development professionals on their respective biochemical properties, efficacy, and potential clinical utility.
Biochemical Potency and Selectivity
A critical determinant of a drug candidate's therapeutic potential is its potency and selectivity towards its intended target. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and SNJ-1945 against the primary calpain isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain).
| Compound | Target | IC50 | Species | Reference |
| This compound | Calpain-1 | 395 nM | Human | [1] |
| Calpain-1 and -2 | Selective Inhibitor | Human | [1][2] | |
| SNJ-1945 | Calpain-1 | 62 nM | Not Specified | |
| Calpain-2 | 45 nM | Not Specified |
Information regarding the broader selectivity profile of these compounds against other cysteine proteases, such as cathepsins, is limited in the available literature. While some reports suggest that Alicapistat possesses selectivity against related cysteine proteases like cathepsins, specific quantitative data (e.g., IC50 values) are not provided[3]. A comprehensive understanding of the selectivity of both inhibitors would be beneficial for predicting potential off-target effects.
Mechanism of Action and Cellular Effects
Both this compound and SNJ-1945 are α-ketoamides that act as reversible covalent inhibitors of calpains. Their mechanism involves the formation of a hemithioacetal adduct with the active site cysteine residue of the protease, thereby blocking its catalytic activity.
Preclinical and Clinical Findings
This compound
This compound was developed by AbbVie for the treatment of Alzheimer's disease. Preclinical studies demonstrated its ability to prevent Aβ oligomer-induced deficits in synaptic transmission in rat hippocampal slice cultures[1]. However, despite being orally bioavailable, Phase 1 clinical trials were terminated. The primary reason for discontinuation was the failure to achieve sufficient concentrations in the central nervous system (CNS) to elicit a pharmacodynamic effect[4]. Cerebrospinal fluid (CSF) concentrations of Alicapistat were found to be in the range of 9-21 nM, which is significantly lower than its in vitro IC50 for calpain-1 (395 nM)[1].
SNJ-1945
SNJ-1945 has demonstrated significant neuroprotective effects in a variety of preclinical models. It is a cell-permeable and water-soluble calpain inhibitor. In in vitro studies using SH-SY5Y neuroblastoma cells, SNJ-1945 protected against neurotoxin-induced cell death, reduced the generation of reactive oxygen species (ROS), and attenuated inflammatory responses[5][6]. Furthermore, in an animal model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, oral administration of SNJ-1945 was shown to reduce disease severity.
Experimental Protocols
In Vitro Calpain Inhibition Assay
A common method to determine the potency of calpain inhibitors is a fluorometric assay using a specific calpain substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the calpain inhibitor (this compound or SNJ-1945) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of purified calpain-1 or calpain-2 in an appropriate assay buffer (e.g., containing Tris-HCl, CaCl2, and a reducing agent like DTT).
-
Prepare a working solution of a fluorogenic calpain substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the assay buffer and varying concentrations of the inhibitor.
-
Add the purified calpain enzyme to each well and incubate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC) over time using a microplate reader.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
Plot the percentage of calpain inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Cell-Based Neuroprotection Assay (SH-SY5Y Model)
This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.
Protocol:
-
Cell Culture and Differentiation:
-
Culture human neuroblastoma SH-SY5Y cells in appropriate media.
-
Differentiate the cells into a more mature neuronal phenotype using agents like retinoic acid.
-
-
Treatment:
-
Pre-treat the differentiated cells with various concentrations of the calpain inhibitor (e.g., SNJ-1945) for a defined period (e.g., 1-2 hours).
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as MPP+ or rotenone.
-
-
Assessment of Neuroprotection:
-
After the incubation period with the neurotoxin (e.g., 24 hours), assess cell viability using methods like the MTT assay, which measures mitochondrial metabolic activity.
-
Measure markers of oxidative stress (e.g., intracellular ROS levels using fluorescent probes like DCFH-DA).
-
Analyze the expression of inflammatory markers (e.g., COX-2) by Western blotting or other immunological techniques.
-
-
Data Analysis:
-
Compare the cell viability and levels of oxidative stress and inflammation in cells treated with the neurotoxin alone versus those pre-treated with the calpain inhibitor.
-
Summary and Conclusion
This compound and SNJ-1945 are both potent inhibitors of calpain-1 and calpain-2, with SNJ-1945 exhibiting lower IC50 values in the available studies. While both compounds have shown promise in preclinical models of neurodegeneration, their developmental paths have diverged significantly. The clinical development of this compound was halted due to its inability to achieve therapeutic concentrations in the CNS, a critical hurdle for any neuro-targeted therapeutic. In contrast, SNJ-1945 has demonstrated efficacy in various in vitro and in vivo models of neurological damage, and its water-soluble nature may offer advantages in formulation and delivery.
For researchers in the field, SNJ-1945 may represent a more promising tool for investigating the therapeutic potential of calpain inhibition in a broader range of neurological disorders, given its demonstrated neuroprotective effects and likely better CNS penetration characteristics compared to Alicapistat. However, a more comprehensive head-to-head comparison of their selectivity profiles against a wider panel of proteases and further pharmacokinetic and pharmacodynamic studies in relevant animal models would be invaluable for a more definitive assessment of their therapeutic indices and potential for clinical translation.
This guide provides a snapshot of the current understanding of these two calpain inhibitors. As research progresses, further data will undoubtedly emerge to refine our understanding of their comparative pharmacology and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SNJ-1945, a calpain inhibitor, protects SH-SY5Y cells against MPP+ and rotenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SNJ-1945, a calpain inhibitor, protects SH-SY5Y cells against MPP(+) and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Findings on (1S,2R)-Alicapistat: A Comparative Guide
(1S,2R)-Alicapistat (also known as ABT-957) is a selective, orally active inhibitor of calpain-1 and calpain-2. Developed by AbbVie, it was investigated as a potential therapeutic for Alzheimer's disease. The rationale for its development stems from the "calpain-cathepsin hypothesis," which posits that overactivation of calpains contributes to the neurodegenerative processes observed in Alzheimer's disease.[1] Although preclinical studies showed promise, clinical development was halted during Phase I trials due to insufficient concentrations of the drug in the central nervous system (CNS) to achieve a pharmacodynamic effect.[1][2]
This guide provides a comparative overview of the published findings on this compound, including its mechanism of action, experimental data, and relevant protocols to aid researchers in replicating and building upon these studies.
Data Presentation: A Comparative Look at Calpain Inhibitors
To provide a clear comparison, the following table summarizes the in vitro potency of this compound against other notable calpain inhibitors. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between publications.
| Compound | Target(s) | IC50 | Species | Notes |
| This compound (ABT-957) | Calpain-1 | 395 nM | Human | Selective for calpain-1 and -2.[3] Alicapistat is a mixture of diastereomers; the (R,S)-diastereomer is more potent than the (R,R)-diastereomer.[4] |
| NA-184 | Calpain-2 | 1.3 nM | Human | Highly selective for calpain-2 over calpain-1. |
| 134 nM | Mouse | |||
| SNJ-1945 | Calpain | - | - | A potent, orally bioavailable calpain inhibitor with neuroprotective effects. Specific IC50 values were not readily available in the reviewed literature. |
Experimental Protocols
In Vitro Calpain Activity Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against calpain enzymes, based on commercially available kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against calpain-1 and/or calpain-2.
Materials:
-
Recombinant human calpain-1 or calpain-2
-
Calpain substrate (e.g., Ac-LLY-AFC)
-
Assay buffer (typically containing a reducing agent like DTT)
-
Test compound (e.g., Alicapistat) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence assays)
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In each well of the microplate, add the assay buffer, the calpain enzyme, and the test compound dilution (or vehicle control).
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the calpain substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Record the fluorescence at regular intervals for a set duration.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Scopolamine-Induced Memory Impairment Model
This model is used to evaluate the potential of compounds to ameliorate cognitive deficits. Scopolamine, a muscarinic receptor antagonist, is used to induce a temporary state of amnesia.[5]
Objective: To assess the efficacy of a test compound in reversing scopolamine-induced learning and memory deficits.
Animals:
-
Male rodents (e.g., mice or rats) of a specified strain and age.
Materials:
-
Test compound (e.g., Alicapistat)
-
Scopolamine hydrobromide
-
Vehicle for drug administration (e.g., saline, PBS)
-
Behavioral testing apparatus (e.g., Morris water maze, passive avoidance box)
Procedure:
-
Acclimate the animals to the housing and handling conditions.
-
Administer the test compound or vehicle to the animals at a predetermined time before the behavioral task.
-
After a specific interval, administer scopolamine (or saline for the control group) to induce amnesia. A typical dose in mice is 1 mg/kg, administered intraperitoneally.[3]
-
Following another set interval, subject the animals to a behavioral test to assess learning and memory.
-
Morris Water Maze: This tests spatial learning and memory. Animals are trained to find a hidden platform in a pool of water. Key measures include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (when the platform is removed).
-
Passive Avoidance Test: This assesses fear-motivated memory. Animals learn to avoid a dark compartment where they previously received a mild foot shock. The latency to enter the dark compartment is the primary measure of memory retention.
-
-
Record and analyze the behavioral data to determine if the test compound was able to mitigate the cognitive deficits induced by scopolamine.
Signaling Pathways and Visualizations
The primary mechanism of action of this compound is the inhibition of calpains 1 and 2. In the context of Alzheimer's disease, the dysregulation of calpain activity has been implicated in several pathological cascades.
One of the key proposed pathways involves the cleavage of p35, a regulatory subunit of cyclin-dependent kinase 5 (Cdk5), to the more stable and pathogenic p25 fragment.[6] This leads to the hyperactivation of Cdk5, which in turn is known to hyperphosphorylate the tau protein, a hallmark of Alzheimer's disease pathology.[7][8] Calpain can also directly cleave tau, generating truncated fragments that may be more prone to aggregation.
Caption: Calpain signaling pathway in Alzheimer's disease and the inhibitory action of Alicapistat.
The following diagram illustrates a typical experimental workflow for evaluating a calpain inhibitor.
Caption: Experimental workflow for the evaluation of a calpain inhibitor.
References
- 1. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bergapten Improves Scopolamine-Induced Memory Impairment in Mice via Cholinergic and Antioxidative Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scopolamine, a Toxin-Induced Experimental Model, Used for Research in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific Calpain Inhibition by Calpastatin Prevents Tauopathy and Neurodegeneration and Restores Normal Lifespan in Tau P301L Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Reduction of Tau Hyperphosphorylation by Cornel Iridoid Glycosides Is Mediated by Their Influence on Calpain Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain inhibitor inhibits p35-p25-Cdk5 activation, decreases tau hyperphosphorylation, and improves neurological function after spinal cord hemisection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of (1S,2R)-Alicapistat's IC50 Values: A Comparative Guide
For researchers and professionals in drug development, the independent verification of a compound's inhibitory concentration (IC50) is a critical step in assessing its potency and potential therapeutic value. This guide provides a comparative analysis of (1S,2R)-Alicapistat, a selective inhibitor of human calpains 1 and 2, against other known calpain inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in research and development efforts.
This compound, also known as ABT-957, has been identified as an orally active and selective inhibitor of human calpain-1 and calpain-2, with a reported IC50 value of 395 nM for calpain-1.[1][2][3] Its development has been geared towards potential applications in neurodegenerative diseases such as Alzheimer's, where the overactivation of calpains is believed to play a role.[2][3][4]
Comparative Analysis of Calpain Inhibitor IC50 Values
The potency of this compound can be benchmarked against a range of other calpain inhibitors. The following table summarizes the IC50 values for several compounds against calpain-1 and calpain-2, where data is available. It is important to note that IC50 values can vary between different experimental setups.
| Inhibitor | Target Calpain(s) | IC50 Value (nM) |
| This compound (ABT-957) | Calpain-1 | 395[1][2][3] |
| Calpain Inhibitor-1 | Calpain-1 | 100[5] |
| Calpeptin | Calpain-1 | 5.0 - 1000.0[6] |
| MDL-28170 | Calpain | 11[7] |
| NA-101 | Calpain | 1130[7] |
| NYC438 | Calpain-1 | <100[8] |
| NYC488 | Calpain-1 | <100[8] |
| MG132 | Calpain | 1200[9] |
Experimental Protocols for IC50 Determination
The determination of IC50 values for calpain inhibitors typically involves in vitro enzymatic assays. A generalized protocol based on fluorometric methods is outlined below.
General Principle
The assay quantifies the activity of purified calpain by measuring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced. The IC50 value is the concentration of the inhibitor that reduces the enzymatic activity by 50%.
Materials and Reagents
-
Purified human calpain-1 or calpain-2
-
Calpain substrate (e.g., Ac-LLY-AFC)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)
-
Test inhibitor (this compound or other compounds) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence assays)
-
Fluorescence microplate reader
Experimental Workflow
A generalized workflow for determining the IC50 value of a calpain inhibitor is depicted in the following diagram.
Detailed Procedure
-
Inhibitor Preparation : Prepare a series of dilutions of the test inhibitor in the assay buffer.
-
Reaction Setup : To each well of a 96-well plate, add the assay buffer and the inhibitor dilutions. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Enzyme Addition : Add the purified calpain enzyme to each well (except the background control) and pre-incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Data Acquisition : Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis :
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the data by setting the uninhibited control as 100% activity and the background as 0%.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Calpain Signaling Pathway and Inhibition
Calpains are calcium-dependent cysteine proteases that are ubiquitously expressed and involved in a myriad of cellular processes.[10] Their dysregulation has been implicated in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[10] Calpain-1 and calpain-2 are the best-characterized isoforms and often exhibit opposing functions, particularly in the central nervous system.[11][12][13][14] The simplified diagram below illustrates the activation of calpain and its downstream effects, along with the point of intervention for inhibitors like this compound.
References
- 1. This compound | Cysteine Protease | TargetMol [targetmol.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calpain Inhibitor-1 | TargetMol [targetmol.com]
- 6. Calpain 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Calpain-2 Inhibitors as Therapy for Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
(1S,2R)-Alicapistat as a reference compound for calpain inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (1S,2R)-Alicapistat with other calpain inhibitors, supported by experimental data and detailed protocols. This compound is an orally active and selective inhibitor of human calpain 1 and 2. While its development for Alzheimer's disease was halted due to insufficient central nervous system (CNS) penetration, its high selectivity and in vitro efficacy make it a valuable reference compound for research in calpain-mediated pathologies.
Performance Comparison of Calpain Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly used calpain inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, providing a quantitative basis for comparison.
| Inhibitor | Target Calpain(s) | IC50 | Ki | Notes |
| This compound (ABT-957) | Calpain 1, Calpain 2 | 395 nM (Calpain 1) | Not Reported | Orally active, selective for calpains 1 and 2. Clinical trials for Alzheimer's disease were terminated due to inadequate CNS concentrations.[1][2][3] |
| MDL-28170 (Calpain Inhibitor III) | Calpain 1, Calpain 2 | 11 nM (Calpain) | 10 nM (Calpain), 25 nM (Cathepsin B) | Potent, cell-permeable, and crosses the blood-brain barrier. Also inhibits cathepsin B.[4][5] |
| ALLN (Calpain Inhibitor I) | Calpain 1, Calpain 2, Cathepsins | Not Reported | 190 nM (Calpain 1), 220 nM (Calpain 2), 150 nM (Cathepsin B), 0.5 nM (Cathepsin L), 6 µM (Proteasome) | A peptide aldehyde that also inhibits cathepsins and the proteasome.[6][7][8] |
| SNJ-1945 | Calpains | Not Reported | Not Reported | Orally bioavailable with good retinal penetration and a long half-life.[9][10][11] |
| E-64 | Cysteine Proteases | 9 nM (Papain) | Not Reported | An irreversible and broad-spectrum inhibitor of cysteine proteases, including calpains, cathepsins, and papain.[12][13][14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of results. Below are protocols for common calpain activity assays.
Fluorometric Calpain Activity Assay
This protocol is adapted from commercially available kits and is a common method for quantifying calpain activity in vitro.
Principle: This assay is based on the cleavage of a fluorogenic calpain substrate, such as Ac-LLY-AFC. In its intact form, the substrate is not fluorescent. Upon cleavage by active calpain, the free fluorophore (AFC) is released, which can be measured by a fluorometer.
Materials:
-
Extraction Buffer (specifically designed to extract cytosolic proteins without activating lysosomal proteases)
-
10X Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Active Calpain (for positive control)
-
Calpain Inhibitor (for negative control)
-
96-well black plates with clear bottoms
-
Fluorometer with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Sample Preparation:
-
For cell lysates: Pellet 1-2 x 10^6 cells and resuspend in 100 µL of ice-cold Extraction Buffer. Incubate on ice for 20 minutes with gentle mixing. Centrifuge at 10,000 x g for 1 minute and collect the supernatant.
-
For purified enzyme: Dilute the active calpain to the desired concentration in Assay Buffer.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add 85 µL of your sample (cell lysate or purified enzyme).
-
For a positive control, add 1-2 µL of Active Calpain to 85 µL of Extraction Buffer.
-
For a negative control, add a known calpain inhibitor to a sample well before adding the substrate.
-
Add 10 µL of 10X Reaction Buffer to each well.
-
To initiate the reaction, add 5 µL of Calpain Substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1 hour in the dark.
-
Measurement: Read the fluorescence in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[15][16][17]
Cell-Based Calpain Activity Assay
This protocol allows for the measurement of calpain activity within intact cells.
Principle: A cell-permeable, non-fluorescent calpain substrate (e.g., BOC-LM-CMAC) is introduced into the cells. Intracellular esterases cleave the blocking groups, trapping the substrate inside. Active calpain then cleaves the substrate, releasing a fluorescent product that can be quantified by flow cytometry or fluorescence microscopy.
Materials:
-
Cell culture medium
-
Cell-permeable fluorogenic calpain substrate (e.g., BOC-LM-CMAC)
-
Calpain inhibitor (for negative control, e.g., PD150606)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment:
-
Culture cells to the desired density.
-
Treat cells with experimental compounds or vehicle control for the desired time.
-
-
Substrate Loading:
-
Resuspend cells in PBS.
-
For a negative control, pre-incubate a sample of cells with a calpain inhibitor (e.g., 50 µM PD150606) for 20-30 minutes at room temperature in the dark.
-
Add the cell-permeable calpain substrate to the cell suspension and incubate for a specified time (e.g., 5-10 minutes) at room temperature, protected from light.
-
-
Analysis:
-
Wash the cells with PBS to remove excess substrate.
-
Analyze the cells using a flow cytometer or visualize them under a fluorescence microscope to quantify the intracellular fluorescence, which is proportional to calpain activity.[18]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways involving calpain and a typical experimental workflow for assessing calpain inhibition.
Caption: Calpain activation by increased intracellular calcium and its inhibition by this compound.
Caption: Role of calpain in neurodegenerative signaling pathways.
Caption: Experimental workflow for comparing calpain inhibitor potency using a fluorometric assay.
References
- 1. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MDL-28170 (Calpain Inhibitor III) | Cell Signaling Technology [cellsignal.com]
- 6. apexbt.com [apexbt.com]
- 7. ALLN [sigmaaldrich.com]
- 8. cephamls.com [cephamls.com]
- 9. medkoo.com [medkoo.com]
- 10. adooq.com [adooq.com]
- 11. Calpain Inhibitor SNJ-1945 Attenuates Events Prior to Angiogenesis in Cultured Human Retinal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. E-64 - Wikipedia [en.wikipedia.org]
- 14. E 64 | Cathepsin | Tocris Bioscience [tocris.com]
- 15. abcam.com [abcam.com]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Measuring Calpain Activity in Fixed and Living Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of (1S,2R)-Alicapistat Against Other Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(1S,2R)-Alicapistat, also known as ABT-957, is a potent and selective, orally active inhibitor of calpain-1 and calpain-2, calcium-dependent cysteine proteases.[1][2][3] The overactivation of calpains has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease, making them a key therapeutic target.[4][5][6] This guide provides a comparative assessment of the specificity of this compound against other proteases, supported by available experimental data and detailed methodologies.
Data Presentation: Specificity Profile
While comprehensive public data on the screening of this compound against a wide panel of proteases is limited, its high selectivity for calpains over other cysteine proteases, such as cathepsins, has been noted.[7] The following table presents inhibitory activity data for a closely related α-ketoamide analog from the same chemical series as Alicapistat, which shares the core pharmacophore. This data provides a strong indication of the expected selectivity profile of this compound.
| Protease Target | IC50 (nM) for Alicapistat | IC50 (nM) for Related Analog (Compound 1c) | Protease Family |
| Human Calpain-1 | 395 | 78 | Cysteine Protease |
| Human Calpain-2 | Data not publicly available | Data not publicly available | Cysteine Protease |
| Cathepsin B | Data not publicly available | >10,000 | Cysteine Protease |
| Cathepsin K | Data not publicly available | >10,000 | Cysteine Protease |
| Papain | Data not publicly available | >10,000 | Cysteine Protease |
Table 1: Inhibitory activity of this compound and a structurally related analog against various proteases. The data for the related analog is sourced from a study on stereoselective calpain-1 inhibitors.[7]
Experimental Protocols
The determination of the inhibitory potency (IC50) of a compound against a specific protease is crucial for assessing its selectivity. A common method employed is a fluorometric activity assay.
Protocol: Fluorometric Calpain Activity Assay
This protocol outlines a typical in vitro assay to measure the inhibitory activity of a compound against calpain.
Materials:
-
Recombinant human calpain-1 or calpain-2 enzyme
-
Calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer with CaCl2 and a reducing agent like DTT)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Enzyme Preparation: Dilute the calpain enzyme to a working concentration in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compound to the wells of the 96-well plate.
-
Add the diluted calpain enzyme to the wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic calpain substrate to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).[8] The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%, by fitting the data to a suitable dose-response curve.[7]
-
A similar protocol can be adapted for other proteases by using the specific enzyme and its corresponding fluorogenic substrate.
Mandatory Visualization
Calpain Signaling Pathway
Calpains are key mediators in various cellular processes, and their activation is tightly regulated by intracellular calcium levels. Dysregulation of this pathway is associated with numerous pathologies.
Caption: Calpain signaling pathway activation and inhibition by this compound.
Experimental Workflow for Protease Specificity Profiling
A systematic workflow is essential for accurately assessing the specificity of an inhibitor against a panel of proteases.
Caption: Experimental workflow for determining the protease specificity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calpain Mediates Calcium-Induced Activation of the Erk1,2 MAPK Pathway and Cytoskeletal Phosphorylation in Neurons: Relevance to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Comparative analysis of (1S,2R)-Alicapistat's pharmacokinetics
A Comparative Pharmacokinetic Analysis of (1S,2R)-Alicapistat and Alternative Cysteine Protease Inhibitors
This guide provides a detailed comparative analysis of the pharmacokinetic profile of this compound, a selective calpain-1 and -2 inhibitor, against other cysteine protease inhibitors, namely the cathepsin K inhibitors Odanacatib and Relacatib. Developed for researchers, scientists, and drug development professionals, this document summarizes key pharmacokinetic data, outlines experimental methodologies, and visualizes relevant pathways and workflows to facilitate an objective evaluation.
This compound (also known as ABT-957) is an orally active, selective inhibitor of calpain-1 and -2, enzymes whose overactivation has been implicated in neurodegenerative conditions like Alzheimer's disease[1][2][3]. Despite promising preclinical data, its clinical development was halted due to insufficient concentrations in the central nervous system (CNS) to elicit a pharmacodynamic effect[1][4]. This analysis compares its properties to those of Odanacatib and Relacatib, potent cathepsin K inhibitors developed for osteoporosis[5][6][7]. While their therapeutic targets differ, the comparison provides valuable insights into the broader class of cysteine protease inhibitors, highlighting diverse pharmacokinetic profiles that influence clinical success.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for Alicapistat, Odanacatib, and Relacatib from human and preclinical studies.
Table 1: Human Pharmacokinetic Parameters
| Parameter | This compound | Odanacatib |
| Target | Calpain 1 & 2 | Cathepsin K |
| Population | Healthy Adults, Elderly, Alzheimer's Patients | Healthy Male Volunteers |
| Dose Route | Oral (50-1000 mg, single & multiple doses) | Oral (25 mg, single dose) |
| Tmax (Time to Peak Concentration) | 2 - 5 hours[1][2] | ~14.2 hours[5] |
| t1/2 (Elimination Half-Life) | 7 - 12 hours[1][2] | ~85 - 97 hours[5][8] |
| Exposure | Dose-proportional in the 50-1000 mg range[2] | N/A (single dose study) |
| Metabolism | N/A | Primarily via CYP3A[5] |
| Excretion | N/A | 74.5% in feces, 16.9% in urine[5] |
| Notes | Exposure of the R,S diastereomer was ~2-fold greater than the R,R diastereomer[2]. | Characterized by slow absorption and a long elimination half-life[5]. |
Table 2: Preclinical Pharmacokinetic Parameters
| Parameter | Odanacatib | Relacatib |
| Target | Cathepsin K | Cathepsin K, L, V |
| Species | Rat | Rat |
| Dose Route | 10 mg/kg p.o. | 2-4 mg/kg p.o. |
| t1/2 (Elimination Half-Life) | 6 hours[9] | 109 minutes[10][11] |
| Clearance (CL) | 2 mL/min/kg[9] | 19.5 mL/min/kg[10][11] |
| Volume of Distribution (Vdss) | 1.1 L/kg[9] | 1.86 L/kg[10][11] |
| Oral Bioavailability (F) | 8%[9] | 89.4%[10][11] |
| Metabolic Stability | High (96% recovery in rat hepatocytes)[6][9] | N/A |
Experimental Protocols
This compound: Human Phase 1 Studies
The pharmacokinetic evaluation of Alicapistat involved three studies in healthy young adults (18-55 years), one in healthy elderly subjects (≥65 years), and one in patients with mild-to-moderate Alzheimer's disease[1][2]. Participants received either single oral doses or multiple twice-daily oral doses for up to 14 days, with doses ranging from 50 mg to 1000 mg[2]. Plasma concentrations of Alicapistat's diastereomers were measured at various time points post-administration to determine key pharmacokinetic parameters including Tmax, Cmax, and elimination half-life[1][2].
Odanacatib: Human Metabolism and Excretion Study
The disposition of Odanacatib was studied in six healthy male volunteers who received a single oral dose of 25 mg of [14C]-labeled Odanacatib[5]. Plasma, urine, and fecal samples were collected at regular intervals for up to 34 days post-dose[5]. The samples were analyzed for total radioactivity and the concentrations of Odanacatib and its metabolites. This allowed for the determination of the absorption, metabolism, and excretion pathways, as well as the calculation of pharmacokinetic parameters like Tmax and elimination half-life[5].
Relacatib: Preclinical Pharmacokinetic Studies
The pharmacokinetics of Relacatib were assessed in male Sprague-Dawley rats and cynomolgus monkeys[10][11]. The studies followed an intravenous/oral crossover design. For the oral arm, animals received Relacatib via bolus gavage at doses of 2-4 mg/kg[10][11]. For the intravenous arm, a 0.5-hour infusion of 1-2 mg/kg was administered[10][11]. Blood samples were collected at multiple time points to determine plasma concentrations, from which parameters such as half-life (t1/2), clearance (CL), steady-state volume of distribution (Vdss), and oral bioavailability (F) were calculated[10][11].
Visualizations
Signaling and Target Pathways
Caption: Inhibition points of Alicapistat and Cathepsin K inhibitors in protease-mediated cellular damage.
General Pharmacokinetic Study Workflow
Caption: Standard workflow for conducting a clinical or preclinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alicapistat - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Disposition and metabolism of the cathepsin K inhibitor odanacatib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. panoramaortho.com [panoramaortho.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical and translational pharmacology of the cathepsin K inhibitor odanacatib studied for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Relacatib | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
Benchmarking (1S,2R)-Alicapistat Against Novel Calpain Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (1S,2R)-Alicapistat, a selective calpain-1 and -2 inhibitor, against a panel of novel calpain modulators. The objective is to offer a clear, data-driven benchmark of their performance, aiding researchers in the selection of appropriate tools for their studies in areas such as neurodegenerative diseases, cardiovascular disorders, and other conditions where calpain dysregulation is implicated.
Introduction to Calpain Modulation
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases. The ubiquitous isoforms, calpain-1 (μ-calpain) and calpain-2 (m-calpain), are key regulators of numerous cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. Their overactivation is linked to the pathology of a wide range of diseases, making them attractive therapeutic targets. This compound (also known as ABT-957) is a selective inhibitor of both calpain-1 and -2 that entered clinical trials for Alzheimer's disease.[1][2][3][4] In recent years, a number of novel calpain modulators with varying degrees of potency and selectivity have emerged. This guide benchmarks this compound against several of these novel compounds: NYC438 , NYC488 , BLD-2736 , Gabadur , Neurodur , and NA-184 .
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the available quantitative data for each calpain modulator, focusing on their half-maximal inhibitory concentrations (IC50) against calpain-1 and calpain-2, and their selectivity profiles where known.
Table 1: Potency of Calpain Modulators (IC50 values)
| Compound | Target | IC50 (nM) | Species | Notes |
| This compound | Calpain-1 | 395[5] | Human | Data for Calpain-2 is not readily available. |
| NYC438 | Calpain-1 | < 100[6][7] | Not Specified | Potent inhibitor with improved selectivity for Calpain-1.[6][7] |
| NYC488 | Calpain-1 | < 100[6][7] | Not Specified | Potent inhibitor with improved selectivity for Calpain-1.[6][7] |
| BLD-2736 | Calpain-1, -2, -9 | Nanomolar range[8] | Not Specified | Also inhibits Cathepsin K.[8] |
| Gabadur | Calpains | Not Available | Not Available | Demonstrated reduction of calpain activity markers in vivo.[9][10][11] |
| Neurodur | Calpains | Not Available | Not Available | Demonstrated reduction of calpain activity markers in vivo.[9] |
| NA-184 | Calpain-2 | 1.3[12] | Human | Highly selective for Calpain-2. |
| Calpain-2 | 130 (in vivo)[12] | Mouse |
Table 2: Selectivity Profile of Calpain Modulators
| Compound | Selectivity for Calpain-1 vs. Calpain-2 | Selectivity against other Proteases |
| This compound | Selective for both Calpain-1 and -2.[3][4] | Information not readily available. |
| NYC438 & NYC488 | Improved selectivity for Calpain-1.[6][7] | Information not readily available. |
| BLD-2736 | Inhibits Calpain-1, -2, and -9.[8] | Also inhibits Cathepsin K.[8] |
| Gabadur & Neurodur | Information not readily available. | Information not readily available. |
| NA-184 | Highly selective for Calpain-2 (>20-fold in vivo).[12] | No significant inhibition of Calpain-1 at concentrations up to 10 µM.[12] |
Experimental Protocols
This section details the general methodologies for key experiments cited in the comparison of these calpain modulators.
In Vitro Calpain Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific calpain isoform.
General Procedure:
-
Enzyme and Substrate Preparation: Recombinant human calpain-1 or calpain-2 is used. A fluorogenic calpain substrate, such as Suc-LLVY-AMC (succinyl-leucyl-leucyl-valyl-tyrosyl-7-amino-4-methylcoumarin), is prepared in an appropriate assay buffer.
-
Inhibitor Preparation: The test compound (e.g., Alicapistat, novel modulators) is serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The calpain enzyme is pre-incubated with the various concentrations of the test inhibitor in a 96-well plate. The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
Data Acquisition: The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC). The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Cell-Based Calpain Activity Assay
Objective: To assess the ability of a compound to inhibit calpain activity within a cellular context.
General Procedure:
-
Cell Culture: A suitable cell line (e.g., SH-SY5Y neuroblastoma cells) is cultured in 96-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.
-
Induction of Calpain Activity: Calpain activity is induced by treating the cells with a calcium ionophore (e.g., A23187) or another stimulus that increases intracellular calcium levels.
-
Lysis and Substrate Addition: Cells are lysed, and a fluorogenic calpain substrate is added to the lysate.
-
Data Acquisition and Analysis: Fluorescence is measured over time, and the data is analyzed as described in the in vitro assay to determine the IC50 value in a cellular environment.[13]
Protease Selectivity Assay
Objective: To determine the specificity of a calpain inhibitor by testing its activity against a panel of other proteases.
General Procedure:
-
Protease Panel: A panel of purified proteases (e.g., caspases, cathepsins, trypsin, chymotrypsin) is assembled.
-
Assay Conditions: Each protease is assayed under its optimal buffer and substrate conditions. Specific fluorogenic or chromogenic substrates are used for each enzyme.
-
Inhibitor Screening: The test compound is screened against each protease in the panel at one or more concentrations.
-
Data Analysis: The percentage of inhibition for each protease is calculated. This data provides a profile of the inhibitor's selectivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to calpain modulation and the experimental processes used for their evaluation.
References
- 1. Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification and structure–function analysis of calpain-1 and calpain-2 protease subunit interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Calpain Inhibitor Compound Has Protective Effects on a Zebrafish Model of Spinocerebellar Ataxia Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Novel Calpain Inhibitors in Transgenic Animal Model of Parkinson’s disease/dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controlled cortical impact-induced neurodegeneration decreases after administration of the novel calpain-inhibitor Gabadur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. promega.sg [promega.sg]
A Comparative Guide to (1S,2R)-Alicapistat's Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (1S,2R)-Alicapistat, a selective calpain-1 and calpain-2 inhibitor, with other notable calpain inhibitors. The focus is on their effects on critical downstream signaling pathways implicated in various physiopathological processes. While direct comparative studies are limited, this document synthesizes available experimental data to offer a comprehensive overview for research and drug development professionals.
Introduction to this compound and Calpain Inhibition
This compound (also known as ABT-957) is a potent, orally active, and selective inhibitor of human calpain-1 and calpain-2.[1][2][3] Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. Dysregulation of calpain activity has been implicated in a range of pathologies, particularly neurodegenerative diseases such as Alzheimer's disease, for which Alicapistat was initially developed.[1][2][4]
The primary mechanism of calpain-mediated cellular damage involves the proteolytic cleavage of a wide array of substrate proteins, including cytoskeletal components, membrane receptors, and signaling molecules. This can disrupt cellular homeostasis and trigger downstream signaling cascades that lead to inflammation, synaptic dysfunction, and cell death.
This guide will compare the inhibitory activity of Alicapistat with other well-characterized calpain inhibitors and explore their respective impacts on key downstream signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A central regulator of inflammation and cell survival.
-
Akt (Protein Kinase B) Pathway: A critical signaling node for cell survival, proliferation, and metabolism.
-
p38 MAPK (Mitogen-Activated Protein Kinase) Pathway: A key player in cellular responses to stress, inflammation, and apoptosis.
A primary biomarker for calpain activity, the cleavage of the cytoskeletal protein α-II spectrin to form spectrin breakdown products (SBDPs), will also be discussed as a key experimental endpoint.
Comparative Analysis of Calpain Inhibitors
The following table summarizes the inhibitory potency of this compound and selected alternative calpain inhibitors. This data is compiled from various independent studies.
| Inhibitor | Target Calpain(s) | IC50 / Ki Value | Reference(s) |
| This compound | Calpain-1 | IC50: 395 nM | [1] |
| MDL28170 (Calpain Inhibitor III) | Calpain-1, Calpain-2, Cathepsin B | IC50: 11 nM (calpain); Ki: 10 nM (calpain), 25 nM (cathepsin B) | |
| PD150606 | µ-calpain, m-calpain | Ki: 0.21 µM (µ-calpain), 0.37 µM (m-calpain) | [5][6] |
| Calpeptin | Calpain I, Calpain II, Cathepsin K | ID50: 40 nM (Calpain I), 34 nM (Calpain II) | [7][8] |
| SJA6017 (Calpain Inhibitor VI) | µ-calpain, m-calpain, Cathepsin B, Cathepsin L | IC50: 7.5 nM (µ-calpain), 78 nM (m-calpain), 15 nM (Cathepsin B), 1.6 nM (Cathepsin L) | [9][10] |
Downstream Signaling Pathways: A Comparative Overview
Due to the termination of Alicapistat's clinical trials because of insufficient central nervous system (CNS) penetration, publicly available data on its specific effects on downstream signaling pathways is limited.[2] The following sections present the known effects of calpain inhibition on these pathways, drawing from studies on various calpain inhibitors. This information provides a framework for understanding the potential, albeit unquantified, impact of Alicapistat.
NF-κB Signaling Pathway
Calpain activation is known to modulate the NF-κB signaling pathway, primarily through the degradation of its inhibitor, IκBα. This leads to the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes.
-
Calpeptin: Has been shown to inhibit the degradation of IκBα in activated human peripheral blood mononuclear cells (PBMCs), thereby suppressing NF-κB activation.[11]
-
Calpastatin (endogenous inhibitor): Overexpression of calpastatin reduces IκBα degradation and subsequent NF-κB activation.[12]
While no direct data for Alicapistat's effect on the NF-κB pathway is available, its inhibitory action on calpain suggests it would similarly prevent IκBα degradation and reduce NF-κB-mediated inflammation.
Figure 1. Calpain's role in the NF-κB signaling pathway and the inhibitory action of Alicapistat.
Akt Signaling Pathway
The Akt pathway is a key regulator of cell survival. Calpain has been shown to modulate Akt signaling, although the exact mechanisms can be cell-type and context-dependent. Some studies suggest that calpain inhibition can lead to a decrease in Akt phosphorylation (activation).
There is currently no specific data available detailing the effect of this compound on the Akt signaling pathway.
Figure 2. The Akt signaling pathway and the potential modulatory role of calpain.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stress and inflammation, leading to apoptosis. Studies have shown that calpain inhibition can prevent the activation (phosphorylation) of p38 MAPK.
-
Synthetic calpain inhibitors: Have been shown to prevent heat stress-induced germ cell apoptosis by inhibiting the phosphorylation of p38 MAPK.[13][14]
Given its mechanism of action, it is plausible that Alicapistat would also attenuate p38 MAPK activation, thereby exerting anti-apoptotic effects.
Figure 3. The p38 MAPK pathway, its activation by calpain, and inhibition by Alicapistat.
Experimental Protocols
This section details standardized methodologies for assessing calpain activity and the downstream consequences of its inhibition.
Measurement of Calpain Activity
1. Fluorometric Calpain Activity Assay
This assay provides a quantitative measure of calpain activity in cell lysates or purified systems.
-
Principle: The assay utilizes a specific calpain substrate, such as Ac-LLY-AFC, which is non-fluorescent. Upon cleavage by active calpain, a fluorescent product (AFC) is released, and its fluorescence can be measured.
-
Protocol Outline:
-
Prepare cell lysates using a non-denaturing extraction buffer that prevents auto-activation of calpain.
-
Determine the total protein concentration of the lysates.
-
In a 96-well plate, add cell lysate, a reaction buffer containing a reducing agent (e.g., DTT), and the fluorogenic calpain substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Calpain activity is proportional to the fluorescence intensity and can be normalized to the total protein concentration.
-
-
Controls: Include a negative control with a known calpain inhibitor (e.g., Calpeptin or PD150606) and a positive control with purified active calpain.
2. Western Blot for Spectrin Breakdown Products (SBDPs)
This method provides a semi-quantitative assessment of calpain activity in cells or tissues by detecting the specific cleavage products of α-II spectrin.
-
Principle: Active calpain cleaves the 280 kDa α-II spectrin protein into characteristic breakdown products, primarily a 145 kDa fragment (SBDP145). The abundance of this fragment is indicative of calpain activity.
-
Protocol Outline:
-
Extract total protein from cells or tissues using a lysis buffer containing protease inhibitors.
-
Determine the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the 145 kDa fragment of α-II spectrin.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity of SBDP145 and normalize it to a loading control (e.g., β-actin or GAPDH).
-
Measurement of Downstream Signaling Pathway Activation
1. Western Blot for Phosphorylated Proteins
This technique is used to assess the activation state of key proteins in the NF-κB, Akt, and p38 MAPK pathways.
-
Principle: The activation of these pathways often involves the phosphorylation of specific protein kinases. Phospho-specific antibodies can be used to detect the activated forms of these proteins.
-
Protocol Outline:
-
Follow the general Western blot protocol as described above.
-
Use primary antibodies specific for the phosphorylated forms of key signaling proteins, such as:
-
NF-κB Pathway: Phospho-IκBα, Phospho-NF-κB p65
-
Akt Pathway: Phospho-Akt (at Ser473 or Thr308)
-
p38 MAPK Pathway: Phospho-p38 MAPK
-
-
To determine the total amount of each protein, the membrane can be stripped and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein.
-
The ratio of the phosphorylated protein to the total protein provides a measure of pathway activation.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA can be used for the quantitative measurement of specific proteins, including SBDP145 and cytokines produced as a result of NF-κB activation.
-
Principle: A capture antibody specific for the target protein is coated onto the wells of a microplate. The sample is added, and the target protein binds to the capture antibody. A detection antibody, which is often biotinylated, is then added, followed by a streptavidin-HRP conjugate. A colorimetric substrate is then added, and the resulting color change is proportional to the amount of target protein.
-
Protocol Outline (for SBDP145):
-
Use a commercially available ELISA kit for human or rodent SBDP145.
-
Prepare standards and samples (e.g., cell lysates, cerebrospinal fluid) according to the kit's instructions.
-
Add standards and samples to the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the streptavidin-HRP conjugate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of SBDP145 in the samples by comparing their absorbance to the standard curve.
-
Workflow for Comparative Analysis
Figure 4. A generalized experimental workflow for the comparative analysis of calpain inhibitors.
Conclusion
This compound is a selective inhibitor of calpain-1 and -2. While its clinical development was halted due to pharmacokinetic limitations, it remains a valuable tool for in vitro and preclinical research into the roles of calpains in disease. The comparative data on inhibitory potency suggests that other compounds, such as MDL28170 and SJA6017, may offer higher potency, though potentially with less selectivity.
The validation of Alicapistat's effects on downstream signaling pathways such as NF-κB, Akt, and p38 MAPK requires further direct comparative studies. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. By employing these standardized methods, researchers can generate the quantitative data needed to rigorously compare the performance of this compound with other calpain inhibitors, ultimately aiding in the development of novel therapeutics targeting calpain-mediated pathologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PD150606 | Calpain inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labmix24.com [labmix24.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The effects of calpain inhibition on IkB alpha degradation after activation of PBMCs: identification of the calpain cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impairment of NF-kappaB activation and modulation of gene expression by calpastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cienciavida.org [cienciavida.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of (1S,2R)-Alicapistat
This document provides a comprehensive, step-by-step guide for the proper disposal of (1S,2R)-Alicapistat, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
Hazard Assessment and Regulatory Compliance
This compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it is imperative to handle all chemical waste with caution and adhere to local, state, and national regulations for chemical waste disposal.
Key Safety Considerations:
-
Reactivity: The compound is stable under recommended storage conditions and does not present significant reactivity hazards. However, it should be kept away from strong oxidizing agents, highly alkaline, or highly acidic materials to prevent exothermic reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound and its associated waste.
Waste Segregation and Collection
Proper segregation of waste at the source is critical to ensure safe and efficient disposal. Different waste streams associated with this compound should be collected in separate, clearly labeled containers.
| Waste Type | Description | Recommended Disposal Container | Disposal Procedure |
| Unused/Expired Solid Compound | Pure, solid this compound that is no longer needed or has passed its expiration date. | A sealed, clearly labeled hazardous waste container for solid chemical waste. | Collect in a designated container for chemical waste. Do not mix with other waste types. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. |
| Contaminated Labware (Solid) | Items such as pipette tips, weigh boats, and microfuge tubes that have come into direct contact with this compound. | A designated container for solid chemical waste, separate from sharps. | Collect in a labeled container. If grossly contaminated, rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as liquid chemical waste. Dispose of the rinsed labware as solid chemical waste. |
| Contaminated Labware (Sharps) | Needles, syringes, or broken glass that are contaminated with this compound. | An approved, puncture-resistant sharps container labeled for chemically contaminated sharps. | Place all contaminated sharps directly into the designated sharps container to prevent punctures. Do not overfill. Once full, seal the container and arrange for disposal through your institution's EHS office. |
| Contaminated Solutions (Aqueous) | Buffer solutions or other aqueous media containing dissolved this compound. | A sealed, clearly labeled hazardous waste container for liquid chemical waste. | Collect in a compatible, leak-proof container. Do not pour down the drain or into waterways. The container should be labeled with the full chemical name and approximate concentration. Arrange for disposal via your institution's chemical waste program. |
| Contaminated Solutions (Organic) | Solutions of this compound in organic solvents (e.g., DMSO, ethanol). | A sealed, clearly labeled hazardous waste container for organic solvent waste. Segregate halogenated and non-halogenated solvents if required by your institution. | Collect in a designated solvent waste container. Ensure the container is properly labeled with all constituents. Arrange for disposal via your institution's chemical waste program. |
| Contaminated PPE | Gloves, disposable lab coats, or other protective equipment contaminated with this compound. | A designated container for solid chemical waste. | If not heavily contaminated, these can often be disposed of as regular trash. For significant contamination, collect in a labeled bag or container for chemical waste disposal. |
| Empty Product Containers | The original vial or container that held the this compound. | Regular trash or recycling, after proper cleaning. | Triple rinse the empty container with a suitable solvent. Collect the rinsate as chemical waste. Deface or remove the label to prevent misuse. The clean, rinsed container can then be disposed of in the regular trash or recycled. |
Step-by-Step Disposal Protocol
-
Identify Waste Stream: Determine the type of this compound waste you are generating based on the table above.
-
Select Appropriate Container: Obtain the correct, labeled waste container for your waste stream. Ensure it is in good condition and has a secure lid.
-
Transfer Waste: Carefully place the waste into the designated container. For liquids, use a funnel to prevent spills. For solids, avoid generating dust.
-
Secure and Store: Keep waste containers securely closed when not in use. Store them in a designated Satellite Accumulation Area (SAA) or other approved waste storage location. Ensure secondary containment is used for liquid waste containers.
-
Arrange for Pickup: Once the waste container is full, or in accordance with your institution's policies, arrange for it to be collected by your EHS department or a licensed hazardous waste contractor.
Spill and Decontamination Procedures
In the event of a spill, follow these steps:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Assess the Spill: Determine the extent of the spill and the materials involved.
-
Decontaminate: For small spills of solid material, carefully sweep or vacuum the powder and place it in a labeled waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in the solid waste container.
-
Clean the Area: The contaminated area should be cleaned with an appropriate decontaminator. Allow the decontaminator to act for a sufficient period before wiping the area clean.
Caption: Disposal decision workflow for this compound waste streams.
Safeguarding Researchers: A Comprehensive Guide to Handling (1S,2R)-Alicapistat
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of (1S,2R)-Alicapistat, a potent, orally active selective inhibitor of human calpains 1 and 2.[1][2] Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to prevent environmental contamination.
This compound, also known as ABT-957, has been investigated in Phase I clinical trials for Alzheimer's disease.[3][4][5] While specific hazard data for this compound is not publicly available, its nature as a potent and selective enzyme inhibitor necessitates handling with a high degree of caution, treating it as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).
I. Personal Protective Equipment (PPE) Protocol
The primary defense against exposure to this compound is the consistent and correct use of appropriate PPE. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Primary Engineering Control | Hand Protection | Body Protection | Respiratory Protection | Eye/Face Protection |
| Unpacking/Receipt | Ventilated Enclosure | Double Nitrile Gloves | Disposable Lab Coat | N95 Respirator | Safety Glasses with Side Shields |
| Weighing/Aliquoting | Containment Ventilated Enclosure (CVE) or Glove Bag | Double Nitrile Gloves (outer pair with extended cuff) | Disposable, low-linting coverall (e.g., Tyvek®) | Powered Air-Purifying Respirator (PAPR) with appropriate cartridges | Full-face shield or goggles |
| Solubilization | Chemical Fume Hood or CVE | Double Nitrile Gloves | Disposable, low-linting coverall | PAPR or Half-mask respirator with appropriate cartridges | Goggles |
| In-vitro/In-vivo Dosing | Biological Safety Cabinet (BSC) or Chemical Fume Hood | Double Nitrile Gloves | Disposable Lab Coat over scrubs | As determined by risk assessment | Safety Glasses with Side Shields |
| Waste Disposal | Ventilated Accumulation Area | Double Nitrile Gloves | Disposable Lab Coat | As determined by risk assessment | Safety Glasses with Side Shields |
Note: The selection of specific PPE, particularly respiratory protection, should be guided by a formal risk assessment conducted by the institution's Environmental Health and Safety (EHS) department.
The following diagram illustrates the mandatory sequence for donning and doffing PPE to minimize cross-contamination.
II. Operational Plan: Step-by-Step Handling Procedures
To mitigate the risks associated with handling this compound, all operations must be meticulously planned and executed within designated areas.
A. Receipt and Storage:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage in a well-ventilated area.
-
Don appropriate PPE (see table above) before opening the shipping container.
-
Verify the container label matches the ordering information.
-
The primary container should be stored in a clearly labeled, sealed, and secondary container in a secure, ventilated, and access-controlled location.
B. Weighing and Aliquoting (Solid Compound): This operation presents the highest risk of aerosol generation and must be performed within a Containment Ventilated Enclosure (CVE) or a flexible containment glove bag.[6]
-
Decontaminate the interior surfaces of the CVE or glove bag.
-
Place all necessary equipment (analytical balance, spatulas, weigh paper, vials) inside the enclosure before starting.
-
Don the appropriate PPE, including a PAPR.
-
Carefully open the primary container inside the enclosure.
-
Slowly and deliberately weigh the desired amount of this compound. Avoid any rapid movements that could generate dust.
-
Securely cap the stock and aliquot containers.
-
Decontaminate the exterior of the containers before removing them from the enclosure.
-
All disposable materials used in the enclosure are to be considered contaminated waste.
C. Solubilization:
-
Perform all solubilization activities within a certified chemical fume hood or CVE.
-
Use a validated solvent for dissolution. For example, protocols have been developed using DMSO, PEG300, Tween-80, and saline, or DMSO and corn oil.[2]
-
Add the solvent slowly to the vial containing the weighed this compound to avoid splashing.
-
Cap the vial and mix gently until the compound is fully dissolved. Sonication may be used if necessary to aid dissolution.[2]
The following diagram outlines the general handling workflow for this compound.
III. Disposal Plan
Proper disposal of all waste contaminated with this compound is critical to prevent environmental release and accidental exposure.
A. Waste Segregation:
-
Solid Waste: All disposable PPE (gloves, coveralls, shoe covers), weigh paper, contaminated wipes, and empty vials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by EHS.
-
Sharps: Needles and syringes used for dosing must be disposed of in a designated sharps container for hazardous materials.
B. Decontamination:
-
All non-disposable equipment (spatulas, glassware, balance surfaces) must be decontaminated after use. A validated decontamination procedure should be developed in consultation with EHS. This may involve washing with a suitable solvent followed by a detergent solution.
-
Work surfaces in the CVE, fume hood, and BSC should be decontaminated at the end of each procedure and at the end of the workday.
C. Waste Pickup:
-
All hazardous waste containers must be stored in a designated and secure satellite accumulation area.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste in accordance with all local, state, and federal regulations.
By implementing these rigorous safety and handling protocols, researchers can effectively manage the risks associated with this compound and ensure a safe laboratory environment. Continuous vigilance and adherence to these procedures are paramount.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of ABT-957: 1-Benzyl-5-oxopyrrolidine-2-carboxamides as selective calpain inhibitors with enhanced metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aiha.org [aiha.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
